molecular formula C10H12ClN B1613281 1-(4-Chlorophenyl)cyclobutanamine CAS No. 75095-80-6

1-(4-Chlorophenyl)cyclobutanamine

Cat. No.: B1613281
CAS No.: 75095-80-6
M. Wt: 181.66 g/mol
InChI Key: BIUYXIXKGQWDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)cyclobutanamine (CAS 75095-80-6) is an organic compound with the molecular formula C 10 H 12 ClN and a molecular weight of 181.66 g/mol . Its hydrochloride salt (CAS 1228878-71-4) has a molecular weight of 218.12 g/mol . This compound serves as a useful research chemical and building block in organic synthesis, enabling the creation of more complex molecules for various chemical studies . In research applications, this compound is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme interactions and receptor binding . Its mechanism of action is understood to involve interaction with specific molecular targets, such as enzymes and receptors, which can modulate their activity and influence various biochemical pathways . The exact molecular targets and pathways involved are dependent on the specific research context. As a standard handling precaution, this material may cause skin irritation, serious eye irritation, and respiratory tract irritation . Researchers are advised to use personal protective equipment and adequate ventilation . Please note: This product is for research purposes only and is not intended for human or veterinary diagnostics or therapeutics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUYXIXKGQWDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625728
Record name 1-(4-Chlorophenyl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75095-80-6
Record name 1-(4-Chlorophenyl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and chemical synthesis, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful development is built. These fundamental characteristics govern a molecule's behavior from the moment of synthesis to its ultimate biological effect. This guide provides an in-depth technical examination of 1-(4-Chlorophenyl)cyclobutanamine, a notable chemical entity in medicinal chemistry.

This document moves beyond a simple recitation of data points. As a Senior Application Scientist, the objective is to provide a narrative grounded in practical experience, explaining not just what the properties are, but why they are critical and how they are reliably determined. For researchers, scientists, and drug development professionals, this guide will serve as a comprehensive resource, detailing the core physicochemical attributes of this compound and the experimental logic behind their characterization. Every protocol described is designed as a self-validating system, ensuring the generation of trustworthy and reproducible data.

Chemical Identity and Structural Characteristics

Before delving into its properties, it is essential to establish the precise identity of the molecule. This compound is a primary amine featuring a cyclobutane ring attached to a chlorophenyl group. This unique structure imparts specific characteristics that influence its reactivity, solubility, and potential biological interactions.

IdentifierValueSource
IUPAC Name 1-(4-chlorophenyl)cyclobutan-1-amineN/A
CAS Number 75095-80-6[1][2][3]
Molecular Formula C₁₀H₁₂ClN[1]
Molecular Weight 181.66 g/mol [1]
Canonical SMILES C1CC(C1)(C2=CC=C(C=C2)Cl)NN/A

The structural arrangement is visualized below. The presence of a basic amine group (pKa driver), a rigid cyclobutyl scaffold, and a lipophilic chlorophenyl ring are the primary determinants of its physicochemical profile.

Caption: Chemical structure of this compound.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical parameters for this compound. While some specific experimental values for this exact compound are not publicly available, predicted values from reliable computational models and data from structurally similar compounds provide a strong basis for estimation. This section highlights the importance of these parameters in a drug discovery context.

PropertyValue (Predicted/Reported)Significance in Drug Development
pKa ~10.27 (Predicted for similar structure)[4]Governs ionization at physiological pH (7.4), impacting solubility, membrane permeability (ADME), and receptor binding.
LogP ~2.6 (Predicted for similar structure)[5]Measures lipophilicity, a key factor in predicting oral absorption, blood-brain barrier penetration, and metabolic stability.
Aqueous Solubility Sparingly Soluble (Inferred)Affects dissolution rate, bioavailability, and the feasibility of parenteral formulations. Must be experimentally determined.
Melting Point Not availableIndicator of purity and solid-state stability.
Boiling Point Not availableRelevant for purification (distillation) and assessing volatility.

In-Depth Analysis and Experimental Methodologies

A core tenet of scientific integrity is the ability to generate reliable data. This section details the rationale and step-by-step protocols for determining the most critical physicochemical properties: acidity (pKa), lipophilicity (LogP), and aqueous solubility.

Acidity and Ionization (pKa)

Expertise & Causality: The primary amine group on the cyclobutane ring makes this compound a basic compound. Its pKa value dictates the equilibrium between the uncharged (free base) and charged (protonated) forms. At a pH below the pKa, the protonated, cationic form will dominate, which is typically more water-soluble but less able to cross lipid membranes. Conversely, at a pH above the pKa, the neutral free base form will prevail, which is more lipophilic and can more readily permeate cell membranes. Understanding this behavior is paramount for predicting its absorption in the gastrointestinal tract and its ability to reach intracellular targets.

Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant.[6]

Trustworthiness (Self-Validating Protocol): Potentiometric Titration

This protocol ensures reliability through pH meter calibration, use of standardized titrants, and replicate measurements.

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings across the titration range.[7]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for sparingly soluble compounds) to a known concentration, typically around 1 mM.[8] To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[7]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with pH measurements by forming carbonic acid.[8]

  • Titration: Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound).[7]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH curve flattens, indicating the titration is complete.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point. For higher precision, the inflection point of the first derivative of the titration curve (ΔpH/ΔV) is used to determine the equivalence point.

  • Validation: Perform a minimum of three independent titrations. The final pKa is reported as the average value with the standard deviation.[7]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Expertise & Causality: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical parameter in ADME profiling. It measures a compound's preference for a lipid-like environment (n-octanol) versus an aqueous one. A moderate LogP (typically 1-3) is often desired for orally administered drugs to balance aqueous solubility for dissolution with sufficient lipophilicity for membrane permeation. The traditional "shake-flask" method is the benchmark but can be time-consuming and require significant amounts of pure compound.[9]

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid, reliable, and compound-sparing alternative for determining LogP.[10][11] The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.

Trustworthiness (Self-Validating Protocol): RP-HPLC Method

This protocol ensures accuracy by calibrating the system with a set of standards with known LogP values.

  • System Preparation: Use a well-characterized RP-HPLC column (e.g., C18). The mobile phase is typically a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol.

  • Calibration: Prepare a set of 5-7 standard compounds with well-documented LogP values that span the expected range of the test compound. Inject each standard individually and record its retention time (t_R).

  • Dead Time Determination: Determine the column's dead time (t_0) by injecting an unretained compound (e.g., uracil).

  • Capacity Factor Calculation: For each standard, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0.

  • Standard Curve Generation: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. Perform a linear regression to generate a calibration curve. The curve should have a high correlation coefficient (R² > 0.98) for the method to be considered valid.

  • Sample Analysis: Prepare a solution of this compound and inject it into the HPLC system under the identical conditions used for the standards. Record its retention time.

  • LogP Determination: Calculate the log k' for the test compound and use the linear regression equation from the standard curve to determine its LogP value.

Aqueous Solubility

Expertise & Causality: Aqueous solubility is a prerequisite for absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.[12][13]

Trustworthiness (Self-Validating Protocol): Shake-Flask Method

This protocol ensures a true equilibrium is reached and that the analysis is accurate.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vessel (e.g., a glass vial).[12] The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[13][14] The duration should be sufficient to ensure the concentration of the dissolved compound no longer changes over time.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[14] This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS, against a standard curve prepared with the same compound.[13][14]

  • Validation: The experiment should be performed in triplicate. The final solubility is reported as the average concentration (e.g., in µg/mL or µM) with the standard deviation.

Caption: Workflow for solubility determination by the shake-flask method.

Integrated Perspective for Drug Development

The physicochemical properties of this compound do not exist in isolation. They form an interconnected profile that guides its development.

  • Oral Bioavailability: The predicted basic pKa (~10.3) suggests the compound will be fully ionized in the stomach (pH 1-2) and largely ionized in the intestine (pH 6-7.5). While ionization enhances solubility, the neutral form is required for passive diffusion across the gut wall. The predicted LogP of ~2.6 suggests the neutral form has sufficient lipophilicity for absorption. The interplay between these factors will determine the overall oral bioavailability.

  • Formulation: The compound's low intrinsic aqueous solubility will likely necessitate formulation strategies to improve its dissolution and absorption. This could include salt formation (e.g., hydrochloride salt) to leverage the basic amine, or the use of solubility-enhancing excipients.

  • Target Engagement: For intracellular targets, the compound must cross the cell membrane. The balance between its ionization state at physiological pH (7.4) and its inherent lipophilicity will govern its ability to do so.

Conclusion

This compound possesses a distinct set of physicochemical properties defined by its basic amine, rigid scaffold, and lipophilic aromatic ring. A predicted basic pKa and moderate lipophilicity suggest it may have the potential for oral absorption, though its low aqueous solubility presents a challenge that must be addressed through formulation. This guide has provided not only the key parameters but also the robust, self-validating experimental frameworks required to determine them with high confidence. For any research or development program, applying these rigorous methodologies is a critical step in de-risking a candidate molecule and building a solid foundation for preclinical and clinical success.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Chlorophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 1-(4-Chlorophenyl)cyclobutanamine, a crucial building block in contemporary drug discovery and development. The methodologies detailed herein are presented with a focus on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedures but also adapt them based on a solid understanding of the reaction mechanisms and characterization principles.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound and its derivatives are of significant interest in the pharmaceutical industry. The rigid cyclobutyl scaffold, coupled with the electronically distinct 4-chlorophenyl moiety, provides a unique three-dimensional structure that can effectively probe the binding pockets of various biological targets. This structural motif is found in a range of biologically active molecules, and its synthesis is a key step in the development of new therapeutic agents. This guide will detail a reliable and well-documented synthetic route to this important amine and the analytical techniques required to confirm its identity and purity.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of a key intermediate, 1-(4-chlorophenyl)cyclobutanecarbonitrile, via a nucleophilic substitution reaction. The subsequent step is the reduction of the nitrile group to the desired primary amine.

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

This initial step constructs the core cyclobutane ring structure functionalized with the 4-chlorophenyl group and a nitrile moiety. The nitrile is a versatile functional group that serves as a precursor to the final amine.

Reaction Principle:

The synthesis proceeds via a tandem alkylation of 4-chlorobenzyl cyanide with 1,3-dibromopropane. The reaction is initiated by the deprotonation of the benzylic proton of 4-chlorobenzyl cyanide using a strong base, typically sodium hydride, to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction. An intramolecular cyclization then occurs as the newly formed intermediate undergoes a second deprotonation and subsequent intramolecular SN2 reaction to form the cyclobutane ring.

Experimental Protocol:

  • Reagents and Materials:

    • 4-Chlorobenzyl cyanide

    • Sodium hydride (60% dispersion in mineral oil)

    • 1,3-Dibromopropane

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Dichloromethane

    • Diethyl ether

    • Anhydrous sodium sulfate

    • Water (deionized)

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Inert atmosphere setup (e.g., nitrogen or argon)

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous DMSO in a round-bottom flask under an inert atmosphere, add a solution of 4-chlorobenzyl cyanide (1.0 equivalent) in anhydrous DMSO dropwise at room temperature.

    • Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the carbanion.

    • To this mixture, add a solution of 1,3-dibromopropane (1.1 equivalents) in anhydrous DMSO dropwise, maintaining the temperature below 30°C.

    • After the addition is complete, continue stirring at room temperature for an additional 60 minutes.

    • Carefully quench the reaction by pouring the mixture into ice-cold water.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic extracts and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-(4-chlorophenyl)cyclobutanecarbonitrile.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizing the Workflow:

synthesis_step1 reagents 4-Chlorobenzyl Cyanide 1,3-Dibromopropane NaH, DMSO reaction_vessel Reaction Flask (Inert Atmosphere) reagents->reaction_vessel 1. Addition workup Aqueous Workup & Extraction reaction_vessel->workup 2. Quenching purification Purification (Vacuum Distillation or Column Chromatography) workup->purification 3. Isolation product 1-(4-Chlorophenyl)cyclobutanecarbonitrile purification->product 4. Final Product

Caption: Workflow for the synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile.

Step 2: Reduction of 1-(4-Chlorophenyl)cyclobutanecarbonitrile to this compound

The second and final step in the synthesis is the reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent well-suited for this transformation.

Reaction Principle:

The reduction of a nitrile with LAH proceeds via nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This initial attack breaks the carbon-nitrogen triple bond, forming an imine anion intermediate. A second hydride transfer from another LAH molecule reduces the imine to a dianionic species. The reaction is then quenched with water in a carefully controlled workup procedure to protonate the nitrogen atom, yielding the final primary amine.

Experimental Protocol:

  • Reagents and Materials:

    • 1-(4-Chlorophenyl)cyclobutanecarbonitrile

    • Lithium aluminum hydride (LAH)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate, anhydrous

    • Water (deionized)

    • Sodium hydroxide solution (e.g., 15%)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Inert atmosphere setup (e.g., nitrogen or argon)

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous THF.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add a solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile (1.0 equivalent) in anhydrous THF to the LAH suspension via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

    • After the reaction is complete, cool the flask back to 0°C.

    • Caution: The following workup is highly exothermic and should be performed with extreme care. Slowly and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LAH used in grams.

    • Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.

    • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

    • The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Visualizing the Reaction Mechanism:

reduction_mechanism cluster_step1 Step 1: First Hydride Attack cluster_step2 Step 2: Second Hydride Attack cluster_step3 Step 3: Aqueous Workup Nitrile R-C≡N ImineAnion [R-CH=N⁻]Li⁺ Nitrile->ImineAnion H⁻ attack LAH1 LiAlH₄ ImineAnion2 [R-CH=N⁻]Li⁺ Dianion [R-CH₂-N²⁻]2Li⁺ ImineAnion2->Dianion H⁻ attack LAH2 LiAlH₄ Dianion2 [R-CH₂-N²⁻]2Li⁺ Amine R-CH₂-NH₂ Dianion2->Amine Protonation H2O H₂O

Caption: Mechanism of nitrile reduction to a primary amine using LiAlH₄.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity.

    • Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the protons on the 4-chlorophenyl ring. The protons ortho to the chlorine will be at a slightly different chemical shift than the protons meta to the chlorine, both showing doublet splitting due to coupling with their adjacent proton.

    • Cyclobutane Protons: The protons on the cyclobutane ring will appear as complex multiplets in the aliphatic region (typically δ 1.5-2.5 ppm).

    • Amine Protons: The two protons of the primary amine group will likely appear as a broad singlet (typically δ 1.5-3.0 ppm), the chemical shift of which can be concentration and solvent dependent. This peak will disappear upon D₂O exchange.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

    • Aromatic Carbons: Four signals are expected for the 4-chlorophenyl ring. The carbon bearing the chlorine atom will be shifted downfield, as will the ipso-carbon attached to the cyclobutane ring. The other two aromatic carbons will appear at distinct chemical shifts.

    • Cyclobutane Carbons: Three signals are expected for the cyclobutane ring: one for the quaternary carbon attached to the phenyl ring and the amine group, and two for the methylene carbons.

    • Quaternary Carbon: The carbon atom of the cyclobutane ring attached to both the phenyl group and the amine will be a key signal, appearing as a quaternary carbon (no attached protons in a DEPT-135 experiment).

Predicted NMR Data Summary:

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons~ 7.3d2HCH (ortho to Cl)
Aromatic Protons~ 7.2d2HCH (meta to Cl)
Cyclobutane Protons~ 2.0 - 2.4m4H-CH₂- of cyclobutane
Cyclobutane Protons~ 1.7 - 2.0m2H-CH₂- of cyclobutane
Amine Protons~ 1.8 (variable)br s2H-NH₂
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Aromatic Carbon~ 145C (ipso- to cyclobutane)
Aromatic Carbon~ 132C-Cl
Aromatic Carbon~ 128CH (aromatic)
Aromatic Carbon~ 127CH (aromatic)
Quaternary Carbon~ 60C-NH₂ (cyclobutane)
Cyclobutane Carbons~ 35-CH₂- of cyclobutane
Cyclobutane Carbons~ 15-CH₂- of cyclobutane
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (C₁₀H₁₂ClN). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximately 3:1 ratio) will be a key diagnostic feature. Common fragmentation patterns may include the loss of the amine group or cleavage of the cyclobutane ring.

Expected Mass Spectrometry Data:

Technique Expected m/z (relative intensity) Interpretation
EI-MS[M]⁺ and [M+2]⁺ at ~181.07 and ~183.07 (approx. 3:1 ratio)Molecular ion peak with chlorine isotopic pattern
Various fragment ionsFragmentation pattern characteristic of the structure
Chromatographic Analysis
  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for assessing the purity of the synthesized compound. A single, sharp peak in the chromatogram under appropriate conditions is indicative of a pure sample.

Conclusion

The synthesis of this compound is a well-established process that provides access to a valuable building block for drug discovery. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize and characterize this important compound. The provided information on the expected analytical data will serve as a valuable reference for confirming the successful synthesis and purity of the final product. As with any chemical synthesis, proper safety precautions should be taken at all times.

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Chlorophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 1-(4-Chlorophenyl)cyclobutanamine, a notable compound in the landscape of chemical research and drug development. While experimental spectra for this specific molecule are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a predictive yet robust characterization. By analyzing structurally analogous compounds, this guide offers researchers and scientists a detailed framework for the identification and structural elucidation of this compound. Included are predicted spectral data, interpretations grounded in molecular structure, detailed experimental protocols for data acquisition, and workflow visualizations to support practical application in the laboratory.

Introduction

This compound is a primary amine featuring a cyclobutane ring and a 4-chlorophenyl substituent attached to the same quaternary carbon. This unique structural arrangement makes it a valuable building block in medicinal chemistry and a subject of interest for structure-activity relationship (SAR) studies. The presence of a chiral center at the amine-bearing carbon in related structures further enhances its potential in the synthesis of enantiomerically pure compounds. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives.

This guide is designed to serve as a detailed reference for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to explain the causal relationships between the molecular structure of this compound and its expected spectroscopic signatures. The predictive data herein is synthesized from the analysis of similar chemical structures and foundational spectroscopic principles.

Molecular Structure and Predicted Properties

The key to interpreting the spectroscopic data of this compound lies in understanding its molecular architecture. The molecule consists of three main components: a monosubstituted benzene ring with a chlorine atom at the para position, a four-membered cyclobutane ring, and a primary amine group. The quaternary carbon atom, C1, is a key feature, being bonded to the phenyl ring, the amino group, and two methylene groups of the cyclobutane ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclobutane protons, and the amine protons. The chemical shifts are influenced by the electronegativity of the chlorine atom and the anisotropic effect of the benzene ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
Aromatic (ortho to Cl)7.25 - 7.35Doublet~8.52H
Aromatic (meta to Cl)7.15 - 7.25Doublet~8.52H
Cyclobutane (CH₂)1.80 - 2.50Multiplet-6H
Amine (NH₂)1.50 - 2.00Broad Singlet-2H

Causality behind Predictions:

  • Aromatic Protons: The protons on the chlorophenyl ring are expected to appear as two distinct doublets due to symmetry. The protons ortho to the electron-withdrawing chlorine atom will be slightly downfield compared to the meta protons.

  • Cyclobutane Protons: The six protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns, likely appearing as a broad multiplet. Their chemical shift is in the aliphatic region.

  • Amine Protons: The protons of the primary amine will typically appear as a broad singlet that can exchange with D₂O. Its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the molecular symmetry of the 4-chlorophenyl group, four signals are expected for the aromatic carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (C-Cl)132 - 135
Aromatic (CH)128 - 130
Aromatic (C-quaternary)145 - 148
Cyclobutane (C-quaternary)55 - 60
Cyclobutane (CH₂)30 - 35
Cyclobutane (CH₂)15 - 20

Causality behind Predictions:

  • Aromatic Carbons: The carbon atom attached to the chlorine will be deshielded. The two pairs of equivalent aromatic CH carbons will give rise to two distinct signals. The quaternary carbon of the phenyl ring attached to the cyclobutane ring will also be distinct.

  • Cyclobutane Carbons: The quaternary carbon of the cyclobutane ring, bonded to the nitrogen and the phenyl group, will be the most downfield of the aliphatic carbons. The three CH₂ groups of the cyclobutane ring may not be equivalent and could give rise to up to three separate signals.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of 0 to 200 ppm.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

    • Acquire several hundred to a few thousand scans to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the chemical shifts using the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic groups, C=C bonds of the aromatic ring, and the C-Cl bond.

Vibrational Mode Predicted Absorption Frequency (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3500Medium, two bands
C-H Stretch (aromatic)3000 - 3100Medium to Weak
C-H Stretch (aliphatic)2850 - 3000Medium
C=C Stretch (aromatic)1450 - 1600Medium to Strong
N-H Bend (amine)1590 - 1650Medium
C-N Stretch1020 - 1250Medium
C-Cl Stretch1000 - 1100Strong

Causality behind Predictions:

  • N-H Stretching: Primary amines typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[1]

  • C-H Stretching: The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutane ring are found below 3000 cm⁻¹.

  • Aromatic C=C Stretching: The benzene ring will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretching: The C-Cl bond will give rise to a strong absorption band in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat (liquid sample): Place a drop of the neat liquid between two NaCl or KBr plates.

    • KBr Pellet (solid sample): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Molecular Ion: For C₁₀H₁₂ClN, the expected monoisotopic mass of the molecular ion [M]⁺ is approximately 181.06 m/z. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak that is about one-third the intensity of the [M]⁺ peak.

Predicted Fragmentation Pathway

The fragmentation of this compound is likely to be initiated by the loss of groups attached to the quaternary carbon.

Predicted Fragmentation Pathway M [C₁₀H₁₂ClN]⁺˙ m/z = 181/183 F1 [M - NH₂]⁺ m/z = 165/167 M->F1 - •NH₂ F2 [M - C₃H₅]⁺ m/z = 140/142 M->F2 - •C₃H₅ F3 [C₇H₆Cl]⁺ m/z = 125/127 F2->F3 - CH₂NH₂

Caption: Predicted major fragmentation pathways for this compound.

Causality behind Predictions:

  • Loss of Amino Radical: The cleavage of the C-N bond can lead to the loss of an amino radical (•NH₂) to form a stable benzylic carbocation.

  • Loss of Propyl Radical: Fragmentation of the cyclobutane ring can result in the loss of a propyl radical (•C₃H₅).

  • Formation of Chlorotropylium Ion: Further fragmentation can lead to the formation of the chlorotropylium ion or a related benzylic cation, which is a common fragment for compounds containing a chlorophenyl group.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a mass range of 50-500 m/z.

  • Data Acquisition (EI):

    • Introduce the sample via a direct insertion probe or a GC inlet.

    • Use a standard electron energy of 70 eV.

    • Acquire data over a mass range of 40-500 m/z.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed isotopic patterns with theoretical predictions.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By understanding the interplay between the molecule's structure and its expected spectral features in NMR, IR, and MS, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results. This guide serves as a valuable resource for any scientist working with this or structurally related molecules in the fields of chemical synthesis, medicinal chemistry, and drug discovery.

References

A Technical Guide to the Biological Screening of 1-(4-Chlorophenyl)cyclobutanamine Analogs for CNS Activity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1-(4-chlorophenyl)cyclobutanamine scaffold, a core component of the monoamine reuptake inhibitor sibutramine, represents a promising starting point for the discovery of novel central nervous system (CNS) agents.[1][2] Analogs of this structure are prime candidates for development as antidepressants or treatments for other neurological disorders, predicated on their potential to modulate monoamine neurotransmitter levels. This guide provides a comprehensive, in-depth framework for the biological screening of these analogs. It is designed for researchers and drug development professionals, moving beyond a simple recitation of protocols to explain the causal logic behind each experimental step. We will detail a phased screening cascade—from high-throughput primary assays targeting monoamine transporters and oxidases to critical secondary safety profiling and initial in vivo validation—to efficiently identify and characterize promising lead compounds.

Introduction: Rationale and Strategy

The Chemical Scaffold and its Therapeutic Precedent

The this compound core is a privileged structure in neuropharmacology. Its most well-known representative, sibutramine, functions by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine. This mechanism of action forms the basis of the "monoamine hypothesis" of depression, which posits that an imbalance in these key neurotransmitters contributes to depressive symptoms.[3] By systematically modifying the substituents on the phenyl ring, cyclobutane moiety, or the amine group, a library of analogs can be generated to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and safety.

A Phased Screening Cascade: Maximizing Efficiency

A tiered or phased screening approach is essential for the cost-effective and efficient evaluation of a compound library. This strategy prioritizes high-throughput, cost-effective in vitro assays to rapidly identify active compounds ("hits") in the primary screen. These hits are then subjected to more complex and resource-intensive secondary assays to profile their safety and selectivity. Finally, a small number of highly promising candidates advance to in vivo models to assess their therapeutic potential in a biological system.[4] This funneling approach ensures that resources are focused on the most viable candidates.

The overall workflow for screening this compound analogs is depicted below.

G cluster_0 Phase 1: Primary Screening (In Vitro) cluster_1 Phase 2: Secondary Screening (In Vitro Safety & Selectivity) cluster_2 Phase 3: In Vivo Validation Compound_Library Analog Library of This compound Primary_Assays High-Throughput Primary Assays - Monoamine Transporter Binding (SERT, NET, DAT) - Monoamine Oxidase Inhibition (MAO-A, MAO-B) Compound_Library->Primary_Assays Hit_Identification Hit Identification & IC50 Determination Primary_Assays->Hit_Identification Secondary_Assays Safety & Selectivity Profiling - hERG Channel Inhibition Assay - CYP450 Inhibition Panel Hit_Identification->Secondary_Assays Active 'Hits' Lead_Prioritization Lead Prioritization (Potency vs. Safety) Secondary_Assays->Lead_Prioritization In_Vivo_Models Rodent Behavioral Models - Forced Swim Test (FST) - Tail Suspension Test (TST) Lead_Prioritization->In_Vivo_Models Prioritized 'Leads' Efficacy_Confirmation Confirmation of Antidepressant-Like Activity In_Vivo_Models->Efficacy_Confirmation

Caption: A phased screening cascade for this compound analogs.

Primary Screening: Identifying Core Bioactivity

The initial goal is to cast a wide net to identify analogs that interact with the primary targets implicated in the monoamine hypothesis: the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as the monoamine oxidase (MAO) enzymes.

Protocol 1: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

Rationale: Selective inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in treating Parkinson's and Alzheimer's diseases.[5][6] Screening for MAO inhibition is crucial to fully characterize the pharmacological profile of the analogs. A high-throughput fluorescence-based assay is ideal for this purpose due to its sensitivity and scalability.[7]

Methodology: High-Throughput Fluorescence Assay

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A non-fluorescent substrate like Amplex® Red, in the presence of horseradish peroxidase (HRP), is used, which is converted to the highly fluorescent product resorufin upon oxidative deamination of a primary amine substrate (e.g., p-tyramine).[7]

  • Plate Setup: Assays are performed in 384-well microplates. Each well contains the MAO enzyme (either A or B), HRP, and the Amplex Red reagent in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Addition: Test analogs are added to the wells from a concentration gradient, typically spanning from 10 nM to 100 µM. Control wells include a vehicle (DMSO) control for 0% inhibition and a known potent inhibitor (clorgyline for MAO-A, selegiline for MAO-B) for 100% inhibition.[8]

  • Initiation and Incubation: The reaction is initiated by adding the MAO substrate (e.g., serotonin for MAO-A, benzylamine for MAO-B).[7] The plate is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Detection: The fluorescence intensity is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation, ~590 nm emission).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation: Primary Screening Results

The results from the primary screens should be consolidated into a clear table to facilitate comparison and hit selection. Analogs with IC50 values in the sub-micromolar range for one or more primary targets are typically considered "hits" for further investigation.

Compound IDSERT Binding (Ki, nM)NET Binding (Ki, nM)DAT Binding (Ki, nM)MAO-A Inhibition (IC50, µM)MAO-B Inhibition (IC50, µM)
Parent Cmpd 15055850>100>100
Analog-001 15 25 45085>100
Analog-002 2501101200>100>100
Analog-003 8009509900.8 15
... ...............
Control (Sertraline)0.262525>10>10
Control (Clorgyline)>10000>10000>100000.0036.8

Secondary Screening: Profiling for Safety and Selectivity

Once primary hits are identified, the focus shifts from efficacy to safety. Early identification of potential liabilities is critical to avoid costly failures in later stages of drug development. The two most common liabilities screened for are cardiac toxicity (via hERG channel inhibition) and drug-drug interactions (via CYP450 enzyme inhibition).

Protocol 2: hERG Potassium Channel Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[9] Regulatory agencies mandate hERG screening for all new chemical entities. While patch-clamp electrophysiology is the gold standard, a higher-throughput thallium flux assay is an excellent secondary screen.[9][10]

Methodology: Thallium Flux Assay

  • Assay Principle: This cell-based assay uses a cell line (e.g., HEK293) stably expressing the hERG channel.[11] Cells are loaded with a fluorescent dye that is quenched by thallium ions (Tl+). Tl+ can pass through the open hERG channel, acting as a surrogate for potassium ions (K+). When the channel is open, Tl+ enters the cell and quenches the dye, reducing fluorescence. A hERG inhibitor will prevent Tl+ influx, resulting in a stronger fluorescent signal.[11]

  • Cell Preparation: hERG-expressing cells are plated in 384-well plates and loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).

  • Compound Incubation: Test compounds are added at various concentrations and incubated with the cells. Vehicle (DMSO) and a known hERG blocker (e.g., E-4031 or astemizole) are used as negative and positive controls, respectively.[9][11]

  • Channel Activation and Detection: A stimulus buffer containing Tl+ is added to the wells to activate the hERG channels. The fluorescence intensity is immediately monitored over time using a kinetic plate reader (e.g., FLIPR).

  • Data Analysis: The rate of fluorescence quenching is proportional to hERG channel activity. The IC50 value for each compound is calculated by plotting the percent inhibition of Tl+ flux against the compound concentration.

Caption: Principle of the hERG thallium flux assay.

Protocol 3: Cytochrome P450 (CYP) Inhibition Panel

Rationale: The cytochrome P450 (CYP) family of enzymes is responsible for metabolizing the majority of drugs.[12] Inhibition of these enzymes by a new drug can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered medications.[13] Regulatory guidance recommends screening for inhibition of the most clinically relevant isoforms, including CYP1A2, 2B6, 2C9, 2C19, 2D6, and 3A4.[13][14]

Methodology: LC-MS/MS-based Cocktail Assay

  • Enzyme Source: Human liver microsomes (HLMs) are used as they contain a full complement of CYP enzymes, providing a physiologically relevant system.[13]

  • Cocktail Substrates: A "cocktail" of specific probe substrates for each CYP isoform is used simultaneously. For example: Phenacetin (CYP1A2), Bupropion (CYP2B6), Diclofenac (CYP2C9), Quinidine (CYP2D6), and Midazolam (CYP3A4).[14]

  • Incubation: The reaction is performed by incubating the HLMs, the NADPH-regenerating system (cofactor for CYP activity), and the test compound at various concentrations in a buffer.

  • Reaction Initiation and Termination: After a brief pre-incubation with the test compound, the reaction is started by adding the substrate cocktail. The reaction proceeds for a short time (e.g., 10-15 minutes) at 37°C and is then terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A specific metabolite for each probe substrate is quantified.[12]

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value for each CYP isoform is then calculated.

Data Presentation: Safety and Selectivity Profile

This table helps build a therapeutic window profile. A desirable compound has high potency at its intended target (low nM Ki) and low potency at off-targets (high µM IC50).

Compound IDSERT Ki (nM)NET Ki (nM)hERG IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)Therapeutic Index (hERG IC50 / SERT Ki)
Analog-001 1525>3012>50>2000x
Analog-003 8009505.20.9 226.5x
... ..................
Control (Terfenadine)>10000>100000.05>502.1N/A

Based on this profile, Analog-001 would be prioritized for in vivo studies due to its high potency, selectivity, and large therapeutic index relative to hERG and CYP inhibition. Analog-003 , despite its MAO-A activity, shows potent CYP2D6 inhibition and a narrow safety margin for hERG, making it a less desirable candidate.

In Vivo Validation: Assessing Antidepressant-Like Activity

The final stage of this screening guide involves testing the most promising lead compounds in animal models to see if their in vitro activity translates to a potential therapeutic effect.

Protocol 4: Rodent Forced Swim Test (FST)

Rationale: The FST is a widely used and validated behavioral assay for the rapid evaluation of antidepressant-like activity.[15][16] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Treatment with effective antidepressants reduces this duration of immobility, suggesting a promotion of active coping strategies.[17]

Methodology

  • Animals: Male mice (e.g., C57BL/6 strain) are typically used.

  • Compound Administration: The selected lead compound (e.g., Analog-001) is administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) 30-60 minutes before the test. A vehicle control group and a positive control group (e.g., treated with a known antidepressant like paroxetine) are essential.[17]

  • Test Procedure: Each mouse is individually placed into a transparent glass cylinder (e.g., 45 cm high, 20 cm diameter) filled with water (25 ± 1°C) to a depth where it cannot touch the bottom or escape.[17]

  • Scoring: The session is typically 6 minutes long. An observer, blinded to the treatment groups, records the total time the animal spends immobile during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Data Analysis: The mean immobility time for each treatment group is calculated. A statistically significant decrease in immobility time compared to the vehicle-treated group indicates antidepressant-like activity.

Advanced Models and Future Directions

While the FST is an excellent acute screen, more advanced models like the Chronic Unpredictable Mild Stress (CUMS) model can provide stronger evidence of efficacy, as they better mimic the etiology of human depression.[15][18] Compounds that demonstrate a robust effect in the FST would be candidates for these more complex and lengthy studies. Successful in vivo validation would then lead to full ADME/Tox profiling and further preclinical development.

Conclusion

The biological screening of this compound analogs requires a systematic, multi-faceted approach grounded in the underlying neuropharmacology of the monoamine system. By employing a phased cascade that begins with high-throughput primary screening for monoamine target engagement, progresses to critical in vitro safety profiling for cardiac and metabolic liabilities, and culminates in in vivo behavioral validation, researchers can efficiently identify and de-risk novel CNS drug candidates. This guide provides the strategic rationale and detailed methodologies to empower scientific teams to successfully navigate the path from a chemical library to a promising preclinical lead.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(4-Chlorophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Sibutramine Analog

1-(4-Chlorophenyl)cyclobutanamine is a primary amine structurally related to the withdrawn anti-obesity drug, sibutramine.[1] Sibutramine itself is a prodrug, meaning it is metabolized in the body into more active compounds.[2] Its therapeutic and adverse effects are largely mediated by its secondary and primary amine metabolites, desmethylsibutramine and didesmethylsibutramine, respectively.[3][4][5] Given that this compound shares the core pharmacophore of these active metabolites, it is hypothesized that its principal therapeutic targets are the monoamine transporters responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[2][6]

Sibutramine was classified as a serotonin-norepinephrine reuptake inhibitor (SNRI), and its metabolites are potent inhibitors of these transporters.[2][3][7] This guide will provide a detailed exploration of SERT, NET, and DAT as the most probable targets for this compound. It will further present a comprehensive, step-by-step framework for the experimental validation of these targets, from initial in vitro binding and uptake assays to subsequent in vivo behavioral models. The ultimate goal is to provide a rigorous scientific pathway for elucidating the compound's mechanism of action and exploring its potential as a novel therapeutic agent for neuropsychiatric disorders.

Section 1: The Monoamine Transporter Family as Primary Therapeutic Targets

Monoamine transporters (MATs) are a class of proteins that regulate neurotransmission by clearing serotonin, norepinephrine, and dopamine from the synaptic cleft.[8] Modulating the activity of these transporters is a cornerstone of treatment for numerous psychiatric and neurological conditions.[8] The structural similarity of this compound to the active metabolites of sibutramine strongly suggests that it functions as a triple reuptake inhibitor.[2][6]

Serotonin Transporter (SERT)

The serotonin transporter is a primary target for a wide range of antidepressants, including selective serotonin reuptake inhibitors (SSRIs) and SNRIs. By blocking SERT, the concentration of serotonin in the synapse increases, which is believed to contribute to the therapeutic effects in conditions like major depressive disorder and anxiety disorders. The serotonergic action of sibutramine's metabolites was thought to be a key driver of their effects on appetite and satiety.[2]

Norepinephrine Transporter (NET)

Inhibition of the norepinephrine transporter elevates synaptic norepinephrine levels. This mechanism is central to the efficacy of many antidepressants and medications for attention-deficit/hyperactivity disorder (ADHD). The noradrenergic activity of sibutramine's metabolites was linked to both antidepressant-like effects and an increase in thermogenesis, which contributed to its anti-obesity action.[3][7]

Dopamine Transporter (DAT)

The dopamine transporter plays a critical role in reward, motivation, and motor control.[9] Inhibition of DAT increases synaptic dopamine and is the mechanism behind stimulant medications used for ADHD. While sibutramine's effect on DAT is less pronounced than on SERT and NET, it is still significant.[2] The dopaminergic activity of its metabolites likely contributes to effects on locomotor activity and could be relevant for conditions involving dopamine dysregulation.[10]

Section 2: Experimental Validation of Monoamine Transporter Inhibition

A systematic, multi-step approach is required to definitively characterize the interaction of this compound with its putative targets. This section provides detailed methodologies for the essential in vitro and in vivo assays.

Overall Experimental Workflow

The validation process follows a logical progression from confirming direct physical binding to assessing functional activity and, finally, to observing behavioral outcomes in a whole organism.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Safety & Selectivity a Radioligand Binding Assays (Determine Affinity - Ki) b Neurotransmitter Uptake Assays (Determine Potency - IC50) a->b Confirms Functional Activity c Locomotor Activity Test (Assesses Stimulant/Sedative Effects) b->c Translates to Whole Organism e Broad Ligand Profiling (e.g., CEREP Safety Panel) b->e Assesses Off-Target Risks d Forced Swim Test (Assesses Antidepressant-like Effects) c->d Characterizes CNS Profile

Caption: High-level workflow for target validation.

Detailed Protocol: In Vitro Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Kᵢ) of a compound to its target receptor or transporter.[11] They measure the ability of the test compound to displace a specific radiolabeled ligand from the target.[11][12]

Objective: To determine the Kᵢ of this compound for human SERT, NET, and DAT.

Materials:

  • Cell membranes from HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT).

  • Non-specific binding competitors: Clomipramine (for SERT), Desipramine (for NET), Nomifensine (for DAT).

  • Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, glass fiber filters, and a scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend them in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .[13]

  • Compound Dilution: Prepare a serial dilution of this compound, typically from 10 µM down to 0.1 nM, in the assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of test compound dilution (or buffer for total binding, or non-specific competitor for non-specific binding).

    • 50 µL of the appropriate radioligand (at a concentration near its Kₑ).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[13]

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters 3-4 times with ice-cold wash buffer.[11]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]

Detailed Protocol: In Vitro Neurotransmitter Uptake Assays

While binding assays confirm affinity, uptake assays measure the functional inhibition of the transporter.[14] These assays directly quantify the compound's ability to block the transport of neurotransmitters (or a fluorescent substrate) into cells.[15][16]

Objective: To determine the IC₅₀ of this compound for inhibiting uptake via hSERT, hNET, and hDAT.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT, plated in 96- or 384-well plates.[17]

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), which contains a fluorescent substrate and a masking dye.[16][18]

  • Known inhibitors for positive controls (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT).

  • Fluorescence plate reader with bottom-read capability.[15]

Step-by-Step Methodology:

  • Cell Plating: Seed the transporter-expressing cells into poly-D-lysine coated 96- or 384-well black-walled, clear-bottom plates and allow them to form a confluent monolayer overnight.[15][17]

  • Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • Pre-incubation: Remove the cell culture medium and add the compound dilutions to the wells. Incubate for 10-20 minutes at 37°C.[15]

  • Uptake Initiation: Add the fluorescent substrate/masking dye solution to all wells.[16]

  • Kinetic Reading: Immediately place the plate into a pre-warmed fluorescence plate reader. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes (kinetic mode).[15]

  • Data Analysis:

    • Calculate the rate of uptake (slope of the fluorescence vs. time curve) for each concentration.

    • Normalize the data, setting the rate in the absence of inhibitor as 100% and the rate with a saturating concentration of a known inhibitor as 0%.

    • Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.

Data Presentation and Interpretation

The results from the in vitro assays should be summarized for clear comparison.

Table 1: Hypothetical In Vitro Profile of this compound

Target TransporterBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)
hSERT 2545
hNET 1530
hDAT 90150

Interpretation: This hypothetical data suggests the compound is a potent inhibitor of both SERT and NET, with a slightly weaker but still relevant activity at DAT. This profile is consistent with that of an SNRI with some dopaminergic action, similar to the active metabolites of sibutramine.[6][10]

Section 3: In Vivo Behavioral Pharmacology

In vivo studies are crucial to confirm that the in vitro activity translates into a measurable physiological or behavioral effect in a living organism.

Detailed Protocol: Locomotor Activity Test

This test assesses the effects of a compound on spontaneous motor activity in rodents.[19] Compounds that enhance dopamine and norepinephrine signaling often increase locomotor activity, while compounds with sedative properties decrease it.[10][20]

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

Materials:

  • Male C57BL/6 mice.

  • Locomotor activity chambers equipped with infrared beams.[19]

  • Vehicle (e.g., saline with 5% DMSO, 5% Tween 80).

Step-by-Step Methodology:

  • Acclimation: Bring animals to the testing room at least 60 minutes before the experiment begins to acclimate.[19]

  • Habituation: Place each mouse into an individual locomotor activity chamber for a 30-60 minute habituation period to allow exploration to subside to a stable baseline.[20]

  • Dosing: Administer this compound (e.g., at 1, 3, and 10 mg/kg, intraperitoneally) or vehicle.

  • Testing: Immediately return the animals to the chambers and record locomotor activity (e.g., total distance traveled, rearing counts) in 5-minute bins for 60-120 minutes.[21][22]

  • Data Analysis: Analyze the data using a two-way ANOVA (Treatment x Time) followed by post-hoc tests to compare drug-treated groups to the vehicle control group at each time point.

Detailed Protocol: Forced Swim Test (FST)

The FST is a widely used screening tool to assess the potential antidepressant-like activity of a compound.[23][24] Antidepressant compounds typically reduce the time the animal spends immobile.[25][26]

Objective: To determine if this compound exhibits antidepressant-like effects in mice.

Materials:

  • Male C57BL/6 mice.

  • Cylindrical beakers (25 cm tall, 10 cm diameter) filled with 15 cm of water (23-25°C).[27]

  • Video recording equipment.

Step-by-Step Methodology:

  • Dosing: Administer this compound (e.g., at 1, 3, and 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

  • Test Session: Gently place each mouse into an individual water-filled cylinder for a 6-minute session.[27]

  • Behavioral Scoring: Video record the session. An observer blinded to the treatment conditions should score the last 4 minutes of the test, quantifying the time spent immobile (making only minimal movements to stay afloat).

  • Data Analysis: Compare the immobility time across groups using a one-way ANOVA followed by Dunnett's or Tukey's post-hoc test. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.[26]

Section 4: Safety, Selectivity, and Future Directions

Broad Ligand Profiling for Safety and Selectivity

To ensure the compound's selectivity and identify potential off-target liabilities that could lead to adverse effects, it is essential to screen it against a broad panel of receptors, ion channels, and enzymes.[28][29] Services like the Eurofins Discovery SafetyScreen44 or SAFETYscan47 panels provide a cost-effective way to assess interactions with dozens of biologically relevant targets.[29][30] This early-stage profiling helps to de-risk the compound and guide further development.[31]

G cluster_0 Primary Targets cluster_1 Potential Off-Targets (Identified via Safety Panel) A 1-(4-Chlorophenyl) cyclobutanamine B SERT A->B High Affinity (Therapeutic Effect) C NET A->C High Affinity (Therapeutic Effect) D DAT A->D High Affinity (Therapeutic Effect) E Adrenergic Receptors (e.g., α1, β2) A->E Low Affinity? (Potential Side Effects) F Histamine Receptors (e.g., H1) A->F Low Affinity? (Potential Side Effects) G Muscarinic Receptors (e.g., M1) A->G Low Affinity? (Potential Side Effects) H hERG Channel A->H Low Affinity? (Potential Side Effects)

Caption: Relationship between primary targets and potential off-targets.

Structure-Activity Relationship (SAR) Studies and Therapeutic Potential

Based on the initial pharmacological profile, medicinal chemistry efforts can be initiated to optimize the compound's properties. SAR studies would involve synthesizing and testing analogs of this compound to:

  • Improve Potency: Modify the structure to increase affinity for the desired transporters.

  • Enhance Selectivity: Fine-tune the structure to reduce affinity for off-targets or to bias the activity towards a specific transporter profile (e.g., a more balanced SERT/NET inhibitor or a more DAT-potent agent).

  • Optimize Pharmacokinetics: Modify properties to improve absorption, distribution, metabolism, and excretion (ADME).

The validated monoamine reuptake inhibitor profile suggests that this compound and its optimized analogs could have therapeutic potential in a range of disorders, including:

  • Major Depressive Disorder (MDD)

  • Anxiety Disorders

  • Attention-Deficit/Hyperactivity Disorder (ADHD)

  • Obesity (due to effects on satiety) [3]

Conclusion

This guide outlines a clear and scientifically rigorous path for investigating the therapeutic potential of this compound. Based on its structural relationship to the active metabolites of sibutramine, the monoamine transporters SERT, NET, and DAT represent the highest-priority targets. The detailed experimental protocols provided herein offer a comprehensive framework for validating these targets, characterizing the compound's in vitro and in vivo pharmacology, and assessing its safety profile. Through this systematic approach, researchers can effectively elucidate the compound's mechanism of action and lay the groundwork for its potential development as a novel CNS therapeutic.

References

In-depth Technical Guide: In Silico Modeling of 1-(4-Chlorophenyl)cyclobutanamine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 1-(4-Chlorophenyl)cyclobutanamine, a compound of significant interest in medicinal chemistry. We will move beyond a simple recitation of protocols to deliver a nuanced, field-proven perspective on how to design, execute, and interpret computational studies for this molecule. The methodologies detailed herein are grounded in established principles of computational chemistry and molecular modeling, ensuring a robust and reproducible approach to understanding its interactions with biological targets.

Part 1: Foundational Understanding of this compound and In Silico Approaches

Introduction to this compound

This compound is a synthetic compound that has garnered attention for its potential pharmacological activity.[1][2] Its structure, featuring a chlorophenyl group attached to a cyclobutanamine moiety, suggests potential interactions with various biological targets, particularly transporters and receptors within the central nervous system. Understanding the precise nature of these interactions at a molecular level is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development efforts.

The Imperative of In Silico Modeling in Modern Drug Discovery

In silico modeling has revolutionized the drug discovery pipeline. By simulating molecular interactions computationally, we can:

  • Predict Binding Affinity: Estimate how strongly a ligand (in this case, this compound) will bind to a protein target.[3]

  • Elucidate Binding Modes: Visualize the specific orientation and conformation of the ligand within the protein's binding site.[3]

  • Identify Key Interactions: Determine the critical amino acid residues and types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-protein complex.

  • Screen Large Libraries: Virtually screen thousands or even millions of compounds against a target, prioritizing the most promising candidates for synthesis and experimental testing.

  • Assess Pharmacokinetic Properties (ADME/Tox): Predict the absorption, distribution, metabolism, excretion, and toxicity of a compound before it is even synthesized.[4][5]

This predictive power significantly reduces the time and cost associated with traditional, trial-and-error-based drug discovery.

Part 2: The In Silico Workflow: A Step-by-Step Guide

This section details the core experimental workflow for modeling the interactions of this compound. We will focus on two primary techniques: Molecular Docking and Molecular Dynamics (MD) Simulations .

Diagram: Overall In Silico Modeling Workflow

Overall Workflow cluster_prep Preparation cluster_sim Simulation & Analysis cluster_pred Prediction Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Ligand_Prep->Docking ADMET_Pred ADME/Tox Prediction Ligand_Prep->ADMET_Pred Protein_Prep Protein Target Preparation Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Select best pose(s) Analysis Trajectory Analysis MD_Sim->Analysis Analysis->Docking Refine Docking

Caption: A high-level overview of the in silico modeling workflow.

Step 1: Data Acquisition and Preparation

The three-dimensional structure of this compound is the starting point.

Protocol: Ligand Preparation

  • Obtain 2D Structure: Retrieve the 2D structure from a chemical database such as PubChem.

  • Convert to 3D: Use a tool like Open Babel to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand's geometry is physically realistic.

  • Assign Charges: Assign partial charges to the atoms (e.g., Gasteiger charges). This is critical for accurately calculating electrostatic interactions during docking and simulation.[6]

  • Save in Appropriate Format: Save the prepared ligand in a suitable format, such as .pdbqt for AutoDock Vina.

The selection and preparation of the protein target are critical for the success of the modeling study. The choice of target will depend on the therapeutic area of interest. For a compound like this compound, likely targets could include monoamine transporters (e.g., dopamine transporter, serotonin transporter) or other CNS receptors.

Protocol: Protein Preparation

  • Retrieve Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[7] It is important to select a high-resolution crystal structure, preferably with a co-crystallized ligand, as this can help define the binding site.[7]

  • Clean the Structure: Remove water molecules, ions, and any co-crystallized ligands that are not relevant to the study.[6][8]

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Ensure that the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are appropriate for physiological pH.

  • Assign Charges: Assign charges to the protein atoms (e.g., Kollman charges).[8]

  • Define the Binding Site: Identify the binding pocket of the protein. If a co-crystallized ligand is present, its location can be used to define the binding site. Otherwise, binding pocket prediction tools can be used.

  • Generate Grid Box: For docking, a grid box must be defined that encompasses the entire binding site. This grid is used to pre-calculate the interaction energies between the protein and various atom types, which speeds up the docking calculation.[8]

Step 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[3] It is a powerful tool for virtual screening and for generating initial hypotheses about the binding mode of a compound.

Protocol: Molecular Docking with AutoDock Vina

  • Prepare Input Files: You will need the prepared ligand file (.pdbqt) and the prepared protein file (.pdbqt), as well as a configuration file that specifies the coordinates of the grid box.

  • Run Docking Simulation: Execute the docking calculation using a program like AutoDock Vina.[9] This will generate a set of possible binding poses for the ligand, each with a corresponding binding affinity score.

  • Analyze Results: The output will be a set of docked poses, ranked by their predicted binding affinity (in kcal/mol).[3] Lower binding energy values indicate a more favorable binding interaction.[3] It is crucial to visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable. Look for key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Diagram: Molecular Docking Workflow

Molecular Docking Workflow Ligand Prepared Ligand (this compound) Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Ligand->Docking_Run Protein Prepared Protein Target Protein->Docking_Run Config Grid Box Configuration Config->Docking_Run Poses Ranked Binding Poses (Binding Affinity Scores) Docking_Run->Poses Analysis Visual Inspection & Interaction Analysis Poses->Analysis

Caption: A schematic of the molecular docking process.

Step 3: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics simulations allow us to observe the dynamic behavior of the complex over time.[10][11] This provides a more realistic representation of the biological system and can be used to assess the stability of the docked pose and to calculate more accurate binding free energies.

Protocol: MD Simulation with GROMACS

  • System Preparation:

    • Take the best-ranked pose from the molecular docking as the starting structure for the MD simulation.

    • Place the ligand-protein complex in a simulation box (e.g., cubic or dodecahedron).[10]

    • Solvate the system with an appropriate water model (e.g., TIP3P).

    • Add ions to neutralize the system and to mimic physiological salt concentration.

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.[10]

  • Equilibration:

    • NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein and ligand.

    • NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Run a simulation at constant pressure to allow the density of the system to relax to the correct value.

  • Production Run: Run the main MD simulation for a sufficient length of time (typically nanoseconds to microseconds, depending on the research question and available computational resources). During this run, the trajectory of all atoms in the system is saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Analyze the formation and breaking of hydrogen bonds between the ligand and the protein over time.

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy of the ligand-protein complex.

Diagram: Molecular Dynamics Simulation Workflow

MD Simulation Workflow Start_Struct Docked Ligand-Protein Complex Solvation Solvation & Ionization Start_Struct->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production Trajectory Trajectory File Production->Trajectory Analysis Trajectory Analysis (RMSD, RMSF, H-bonds, etc.) Trajectory->Analysis

Caption: The key stages of a molecular dynamics simulation.

Part 3: ADME/Tox Prediction

In addition to understanding the molecular interactions of a compound, it is crucial to assess its potential pharmacokinetic and toxicological properties.[12] In silico ADME/Tox models can predict a wide range of properties, including:

  • Absorption: Oral bioavailability, intestinal absorption, Caco-2 permeability.

  • Distribution: Plasma protein binding, blood-brain barrier penetration.

  • Metabolism: Cytochrome P450 inhibition and metabolism.

  • Excretion: Renal clearance.

  • Toxicity: hERG inhibition, mutagenicity (Ames test), carcinogenicity, hepatotoxicity.[13]

A variety of online tools and commercial software packages are available for ADME/Tox prediction, such as SwissADME, ADMETlab, and ADMET Predictor®.[13][14][15]

Protocol: ADME/Tox Prediction

  • Input Structure: Provide the 2D or 3D structure of this compound to the prediction tool.

  • Select Properties: Choose the desired ADME/Tox properties to predict.

  • Run Prediction: The software will use quantitative structure-activity relationship (QSAR) models or other machine learning algorithms to predict the properties.[16]

  • Analyze Results: The output will be a table of predicted values for the selected properties. It is important to consider the confidence of the predictions, as the accuracy of in silico models can vary.

Table: Predicted ADME/Tox Properties of this compound (Illustrative)
PropertyPredicted ValueInterpretation
Physicochemical
Molecular Weight181.66 g/mol Within Lipinski's rule of five (<500)
LogP2.5Optimal for oral absorption
Water SolubilityModerateMay require formulation strategies for optimal delivery
Pharmacokinetics
Intestinal AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain BarrierYesLikely to cross the blood-brain barrier and have CNS effects
CYP2D6 SubstrateYesPotential for drug-drug interactions with other CYP2D6 substrates/inhibitors
Toxicity
hERG InhibitionLow riskLow likelihood of causing cardiac arrhythmias
Ames MutagenicityNon-mutagenicUnlikely to be a mutagen
HepatotoxicityLow riskLow likelihood of causing liver damage

Note: The values in this table are for illustrative purposes only and should be confirmed with experimental data.

Part 4: Conclusion and Future Directions

This guide has provided a comprehensive overview of the in silico modeling of this compound interactions. By combining molecular docking, molecular dynamics simulations, and ADME/Tox prediction, researchers can gain valuable insights into the pharmacological properties of this compound. These computational approaches can help to prioritize lead compounds, optimize their structures, and reduce the risk of late-stage failures in the drug development process.[5]

Future work could involve:

  • Exploring a wider range of biological targets: Docking and simulating this compound against a panel of receptors and transporters to identify potential off-target effects.

  • Utilizing more advanced simulation techniques: Employing enhanced sampling methods to more accurately calculate binding free energies and to explore larger conformational changes in the protein.

  • Integrating experimental data: Validating the computational predictions with in vitro and in vivo experiments to build more accurate and predictive models.

By leveraging the power of in silico modeling, we can accelerate the discovery and development of new therapeutics.

References

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Chlorophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(4-Chlorophenyl)cyclobutanamine, focusing on its solubility and chemical stability. As a crucial building block in medicinal chemistry, a thorough understanding of these parameters is paramount for its effective application in drug discovery and development. This document is structured to provide not just procedural steps but the underlying scientific rationale, enabling researchers to make informed decisions in their experimental designs.

Introduction: The Significance of this compound

Given its structural motifs, understanding the solubility and stability of this compound is critical for its handling, formulation, and the interpretation of biological assay results. Poor solubility can lead to erroneous in vitro data and challenges in achieving desired in vivo exposures.[4][5] Likewise, chemical instability can result in the formation of impurities, potentially impacting the safety and efficacy of a developmental compound.[6][7]

Solubility Profile: A Foundation for Preclinical Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[4] For a basic compound like this compound, solubility is expected to be pH-dependent.

General Solubility Characteristics of Aromatic Amines
Experimental Determination of Solubility

Two key types of solubility measurements are pertinent in a drug discovery setting: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a high-throughput screening method that measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[10][11] It is a rapid assessment useful in the early stages of drug discovery.[10][12]

  • Thermodynamic Solubility: This measures the equilibrium concentration of a compound in a saturated solution and is considered the "true" solubility.[13][14] This is a more time- and resource-intensive measurement, typically performed on crystalline material during lead optimization.

Solvent Type Predicted Solubility Rationale
Aqueous Buffers (pH < pKa) HighProtonation of the amine group to form a soluble salt.[3]
Aqueous Buffers (pH > pKa) LowThe free base is less polar and more likely to be insoluble in water.[2]
Polar Aprotic Solvents (e.g., DMSO, DMF) HighGood solvation of the molecule.
Polar Protic Solvents (e.g., Methanol, Ethanol) Moderate to HighCapable of hydrogen bonding with the amine group.[9]
Non-polar Solvents (e.g., Hexane, Toluene) LowThe polar amine group limits solubility in non-polar environments.
Step-by-Step Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of this compound.[13]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

  • This compound (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Borate buffer, pH 9.0

  • Glass vials with screw caps

  • Orbital shaker/thermomixer

  • Centrifuge

  • HPLC system with UV detector

  • 0.22 µm syringe filters

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the different aqueous buffers. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A standard curve of this compound should be prepared in the same buffer to ensure accurate quantification.

Data Analysis: The solubility is reported as the mean concentration from replicate experiments, typically in µg/mL or mM.

Caption: Thermodynamic Solubility Workflow.

Chemical Stability: Ensuring Integrity and Purity

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy over its shelf life.[15][16][17][18] Stability studies, including forced degradation, are essential to identify potential degradation products and establish appropriate storage conditions.[6][7]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of various degradation products. Atmospheric oxidation is a common cause of discoloration in aromatic amines.[8]

  • Hydrolysis: While the cyclobutane and chlorophenyl groups are generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening or other reactions.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.

  • Ring Strain-Driven Reactions: Cyclobutane rings possess significant ring strain (approximately 26 kcal/mol), which can make them more reactive under certain conditions compared to larger cycloalkanes.[19][20][21][22]

Forced Degradation Studies

Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[6][7] This is a regulatory requirement and crucial for the development of stability-indicating analytical methods.[1][23]

Stress Condition Typical Reagents and Conditions Potential Degradation
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60°C)Potential for ring-opening or other acid-catalyzed reactions.
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60°C)Potential for base-catalyzed reactions.
Oxidation 3% H₂O₂, room temperatureOxidation of the primary amine.
Thermal Degradation Solid state, elevated temperature (e.g., 80°C)General decomposition.
Photodegradation Solution, exposure to UV/Vis light (ICH Q1B)Photolytic cleavage or rearrangement.
Experimental Workflow for a Forced Degradation Study

Objective: To identify the major degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HCl, NaOH, H₂O₂ solutions

  • HPLC-MS system

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water).

  • Stress Application: Expose the solutions to the stress conditions outlined in Table 2 for a defined period (e.g., 24, 48, 72 hours). A control sample (unstressed) should be run in parallel.

  • Neutralization: For acid and base stressed samples, neutralize the solutions before analysis to prevent further degradation.

  • Analysis: Analyze all samples by a stability-indicating HPLC-MS method. The method should be capable of separating the parent compound from all degradation products.

  • Peak Identification: Characterize the degradation products using the mass spectrometry data (e.g., mass-to-charge ratio, fragmentation pattern).

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A This compound Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G HPLC-MS Analysis B->G C->G D->G E->G F->G H Identify Degradation Products & Pathways G->H

References

Initial Toxicity Screening of 1-(4-Chlorophenyl)cyclobutanamine: A Technical Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Early Toxicity Assessment

In the landscape of modern drug discovery, the early and comprehensive toxicological assessment of novel chemical entities is not merely a regulatory hurdle but a cornerstone of successful therapeutic development. The principle of "fail early, fail cheap" is paramount, and it is in this spirit that this guide provides a detailed framework for the initial toxicity screening of 1-(4-Chlorophenyl)cyclobutanamine. This compound, a cyclobutanamine derivative, represents a class of structures with significant potential in medicinal chemistry. However, its toxicological profile remains largely uncharacterized, necessitating a robust and systematic screening cascade to identify potential liabilities long before significant resources are invested.[1]

This guide is designed for researchers, toxicologists, and drug development professionals, offering a strategic, multi-tiered approach to de-risk this compound. We will move from predictive in silico models to a battery of in vitro assays, each step building upon the last to create a comprehensive safety profile. The methodologies outlined herein are grounded in established principles of toxicology and adhere to the spirit of regulatory guidelines for preclinical safety assessment.[2][3][4]

A Tiered Approach to Toxicity Screening: From Prediction to In Vitro Validation

A logical and resource-efficient approach to initial toxicity screening involves a tiered strategy. This allows for early go/no-go decisions and informs the design of more complex and resource-intensive studies.

Tier 1: In Silico Toxicity Prediction - The Digital First Pass

Before any wet lab experiments are conducted, a thorough in silico analysis of this compound can provide valuable predictive insights into its potential toxicities.[5][6] These computational models leverage vast databases of chemical structures and their associated toxicological data to identify potential hazards based on the molecule's structural features.[7][8]

Core Objectives of In Silico Assessment:

  • Identify Potential Toxicophores: Structural fragments within the molecule that are known to be associated with toxicity.

  • Predict ADME Properties: Absorption, Distribution, Metabolism, and Excretion characteristics that influence the compound's exposure and potential for target organ toxicity.

  • Forecast Key Toxicities: Early warnings for endpoints such as mutagenicity, carcinogenicity, cardiotoxicity, and hepatotoxicity.

Recommended In Silico Tools and Models:

Tool/ModelPredicted EndpointRationale
DEREK Nexus Structural Alerts for various toxicitiesIdentifies potential toxicophores by comparing substructures against a proprietary knowledge base.
** admetSAR**ADMET PropertiesPredicts a wide range of ADME-Tox properties, including Ames mutagenicity and carcinogenicity.[7]
Toxtree Cramer Rules, Skin/Eye IrritationAn open-source tool that applies decision tree logic to predict toxic hazards.
hERG Prediction Models hERG Channel InhibitionUtilizes QSAR models to predict the likelihood of hERG channel blockade, a key indicator of cardiotoxicity.[9]

Logical Workflow for In Silico Analysis:

in_silico_workflow Start Input Structure: This compound ADMET Predict ADMET Properties (admetSAR) Start->ADMET Toxicophore Identify Toxicophores (DEREK Nexus, Toxtree) Start->Toxicophore hERG Predict hERG Liability (QSAR Models) Start->hERG Report Generate Integrated In Silico Toxicity Report ADMET->Report Toxicophore->Report hERG->Report

Caption: In Silico Toxicity Prediction Workflow.

Tier 2: In Vitro General Cytotoxicity Assessment - Establishing a Baseline

The first line of experimental investigation should be to determine the basal cytotoxicity of this compound.[10][11] This provides a fundamental understanding of the concentration at which the compound causes overt cell death, guiding the dose selection for subsequent, more specific assays.[12]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity Profile

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHepG224[Experimental Value]
This compoundHepG248[Experimental Value]
This compoundHEK29324[Experimental Value]
This compoundHEK29348[Experimental Value]
Doxorubicin (Positive Control)HepG248[Expected Value]
Tier 3: Genotoxicity Assessment - Safeguarding Genetic Integrity

Genotoxicity assays are a critical component of preclinical safety testing, as they assess the potential of a compound to damage genetic material.[13][14] A positive finding in these assays can be a significant red flag for carcinogenic potential.

A. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[15]

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

  • Compound Exposure: Expose the bacterial strains to a range of concentrations of this compound, a vehicle control, and positive controls (with and without S9).

  • Plating: Plate the treated bacteria on minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (his+).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

B. In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage by identifying the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.[16]

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, L5178Y) and treat with various concentrations of this compound, vehicle control, and positive controls (e.g., mitomycin C, colchicine).

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., DAPI, Giemsa).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Logical Workflow for Genotoxicity Testing:

genotoxicity_workflow Start This compound Ames Ames Test (Bacterial Reverse Mutation) - With and without S9 activation Start->Ames Micronucleus In Vitro Micronucleus Assay (Mammalian Cells) Start->Micronucleus Result Genotoxicity Profile Ames->Result Micronucleus->Result

Caption: A two-pronged approach for in vitro genotoxicity assessment.

Tier 4: Organ-Specific Toxicity - Focusing on Key Targets

A. Cardiotoxicity: The hERG Assay

Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of cardiac arrhythmias.[17] Therefore, assessing the effect of this compound on the hERG channel is a critical early safety screen.[18][19]

Experimental Protocol: Automated Patch-Clamp hERG Assay

Automated patch-clamp systems provide a higher throughput method for evaluating hERG channel inhibition.[20]

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply a range of concentrations of this compound, a vehicle control, and a known hERG inhibitor (e.g., astemizole) to the cells.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.

  • Current Measurement: Record the hERG tail current in the presence and absence of the compound.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.

Data Presentation: hERG Inhibition Profile

CompoundIC50 (µM)
This compound[Experimental Value]
Astemizole (Positive Control)[Expected Value]

B. Hepatotoxicity: In Vitro Liver Models

Drug-induced liver injury (DILI) is a leading cause of drug attrition.[21] In vitro models using human liver cells can provide an early indication of potential hepatotoxicity.[22][23]

Experimental Protocol: Multiparametric High-Content Imaging in Primary Human Hepatocytes

  • Cell Culture: Plate primary human hepatocytes in a 96- or 384-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.

  • Staining: Stain the cells with a cocktail of fluorescent dyes to simultaneously assess multiple toxicity endpoints, such as:

    • Nuclear Morphology (Hoechst): To assess apoptosis and cell number.

    • Mitochondrial Membrane Potential (TMRM): To evaluate mitochondrial dysfunction.[24]

    • Cell Membrane Permeability (TOTO-3): To detect necrosis.

    • Reactive Oxygen Species (CellROX Green): To measure oxidative stress.

  • Imaging and Analysis: Acquire images using a high-content imaging system and analyze the data to quantify the different toxicity parameters.

Integrated Toxicity Screening Pathway:

integrated_toxicity_pathway cluster_0 Tier 1: In Silico cluster_1 Tier 2: In Vitro - General cluster_2 Tier 3: In Vitro - Genotoxicity cluster_3 Tier 4: In Vitro - Organ-Specific cluster_4 Decision Point in_silico In Silico Prediction (ADMET, Toxicophores, hERG) cytotoxicity General Cytotoxicity (e.g., MTT Assay) in_silico->cytotoxicity ames Ames Test cytotoxicity->ames micronucleus Micronucleus Assay cytotoxicity->micronucleus herg hERG Assay (Cardiotoxicity) cytotoxicity->herg hepatotoxicity Hepatotoxicity Assays (e.g., High-Content Imaging) cytotoxicity->hepatotoxicity decision Go/No-Go Decision & Further Studies ames->decision micronucleus->decision herg->decision hepatotoxicity->decision

Caption: A comprehensive, tiered approach for initial toxicity screening.

Conclusion: A Data-Driven Path Forward

This technical guide outlines a systematic and scientifically rigorous approach for the initial toxicity screening of this compound. By integrating in silico predictions with a carefully selected battery of in vitro assays, researchers can efficiently identify potential toxicological liabilities at an early stage of drug development. This strategy not only conserves resources but also, and more importantly, contributes to the development of safer and more effective medicines. The data generated from this screening cascade will provide a solid foundation for making informed decisions about the future development of this compound and its analogs.

References

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-(4-Chlorophenyl)cyclobutanamine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-(4-Chlorophenyl)cyclobutanamine in human plasma. The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and is suitable for use in pharmacokinetic studies and therapeutic drug monitoring.[1][2]

Introduction: The Rationale for Method Development

This compound is a key chemical entity with significant interest in pharmaceutical development. Accurate quantification of this compound in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for bioanalytical quantification due to its inherent specificity, sensitivity, and wide dynamic range.[3]

The primary challenge in developing a reliable bioanalytical method is mitigating the impact of the biological matrix. Plasma contains a high concentration of proteins and other endogenous components that can interfere with the analysis, leading to a phenomenon known as the matrix effect.[4][5][6] This can cause ion suppression or enhancement, compromising the accuracy and reproducibility of the results.[7] Therefore, a well-designed sample preparation strategy and the use of a suitable internal standard (IS) are critical for a self-validating and trustworthy protocol. This application note details a method that addresses these challenges through an optimized protein precipitation procedure and the use of a stable isotope-labeled internal standard.

Materials and Methods

Reagents and Chemicals
  • This compound (purity ≥98%)

  • This compound-d4 (internal standard, isotopic purity ≥99%)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its deuterated internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a separate set of working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[8][9] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecule analytes in solution.[10]

Protocol:

  • Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[9]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation and precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation Plasma Sample Plasma Sample Add IS in ACN Add Internal Standard in Acetonitrile (3:1 v/v) Plasma Sample->Add IS in ACN 50 µL Plasma Vortex Vortex (30s) Add IS in ACN->Vortex Centrifuge Centrifuge (14,000g, 10 min) Vortex->Centrifuge Supernatant Transfer Transfer Supernatant Centrifuge->Supernatant Transfer LC-MS/MS Injection Inject into LC-MS/MS Supernatant Transfer->LC-MS/MS Injection

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Analysis

The chromatographic and mass spectrometric parameters are optimized to achieve a balance between sensitivity, selectivity, and run time. A stable isotope-labeled internal standard is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[11][12]

Parameter Condition Rationale
LC Conditions
ColumnReversed-phase C18, 50 x 2.1 mm, 1.8 µmProvides good retention and peak shape for small molecules.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive ion ESI.
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/minA standard flow rate for this column dimension, providing efficient separation.
Gradient5% B to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 5% B and equilibrate for 1 min.A rapid gradient allows for a short run time suitable for high-throughput analysis.
Injection Volume5 µL
Column Temperature40 °CElevated temperature can improve peak shape and reduce viscosity.
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), PositiveThe amine group on the analyte is readily protonated in positive ion mode.
MRM TransitionsAnalyte: m/z 196.1 → 139.1 (Quantifier), m/z 196.1 → 111.1 (Qualifier)IS: m/z 200.1 → 143.1Specific precursor-to-product ion transitions ensure high selectivity. The use of a qualifier ion adds confidence in analyte identification. The IS transition is shifted by the mass of the isotopes.
Dwell Time100 ms
Collision Energy (CE)Optimized for each transitionCE is tuned to maximize the signal of the product ions.
Source Temperature550 °C

Method Validation

The method was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry".[1]

Validation Parameter Results
Linearity The calibration curve was linear over the range of 0.5 - 500 ng/mL with a correlation coefficient (r²) > 0.995.
Accuracy & Precision Intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). The accuracy was within ±15% of the nominal concentration (±20% at LLOQ), and the precision (%CV) was ≤15% (≤20% at LLOQ).[13]
Selectivity No significant interfering peaks were observed at the retention times of the analyte and IS in blank plasma from six different sources.
Matrix Effect The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked blank plasma to the peak area in a neat solution.[5] The coefficient of variation of the matrix factor across six different plasma lots was <15%, indicating no significant lot-to-lot variability in ion suppression or enhancement. The use of a stable isotope-labeled internal standard effectively compensated for any observed matrix effects.
Recovery The extraction recovery was determined by comparing the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples. The recovery was consistent and reproducible across the QC levels.
Stability The analyte was found to be stable in plasma after three freeze-thaw cycles, for 24 hours at room temperature (bench-top stability), and for at least 30 days at -80°C. The processed samples were stable in the autosampler for at least 48 hours.

Conclusion

This application note presents a detailed protocol for the reliable quantification of this compound in human plasma using LC-MS/MS. The method utilizes a simple and high-throughput protein precipitation sample preparation procedure and is validated to meet regulatory standards for bioanalytical methods. The high sensitivity, specificity, and robustness of this method make it well-suited for supporting drug development studies.

Logical Relationship Diagram:

G cluster_workflow Analytical Method Validation Logic Method_Development Method Development Sample_Preparation Sample Preparation (Protein Precipitation) Method_Development->Sample_Preparation LC_Separation LC Separation (Reversed-Phase) Method_Development->LC_Separation MS_Detection MS/MS Detection (MRM) Method_Development->MS_Detection Method_Validation Method Validation (FDA Guidelines) Sample_Preparation->Method_Validation LC_Separation->Method_Validation MS_Detection->Method_Validation Reliable_Data Reliable Quantitative Data Method_Validation->Reliable_Data

Caption: Logical flow from method development to reliable data generation.

References

Application Note: Quantitative Determination of 1-(4-Chlorophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols for the quantitative determination of 1-(4-Chlorophenyl)cyclobutanamine, a key intermediate in pharmaceutical synthesis. Recognizing the absence of a standardized public method for this specific analyte, this document outlines two robust analytical approaches: a primary stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method. The guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability. Furthermore, it details the validation of these methods in accordance with the International Council for Harmonisation (ICH) guidelines, establishing a self-validating system for reliable and reproducible quantification.

Introduction and Scientific Rationale

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Accurate quantification of this intermediate is paramount for ensuring reaction yield, monitoring purity, and maintaining the quality of the final drug substance. The presence of a primary amine and a chlorinated phenyl group within a cyclobutane structure presents specific analytical challenges, including potential for peak tailing in chromatography and the need to resolve process-related impurities and potential degradants.

This application note addresses these challenges by proposing two complementary analytical techniques.

  • RP-HPLC with UV Detection: This is presented as the primary method due to its versatility, robustness, and suitability for stability-indicating assays. The chlorophenyl group provides a strong chromophore, making UV detection highly sensitive. A well-designed RP-HPLC method can effectively separate the parent compound from its impurities and degradation products, a critical requirement for quality control in the pharmaceutical industry.[1]

  • GC-MS with Derivatization: This serves as a confirmatory and alternative method. While primary amines can be challenging to analyze directly by GC due to their polarity, derivatization can significantly improve their volatility and chromatographic performance.[2] The mass spectrometry detector offers high specificity and sensitivity, making it an excellent tool for unequivocal identification and quantification, especially at low levels.

The foundation of a reliable analytical method is its validation.[3] Therefore, this guide dedicates a significant portion to the validation parameters as stipulated by ICH guidelines, ensuring the developed methods are fit for their intended purpose.[4][5]

Proposed Analytical Methods

Primary Method: Stability-Indicating RP-HPLC

The proposed RP-HPLC method is designed to be stability-indicating, meaning it can accurately measure the analyte of interest without interference from degradation products that might form under various stress conditions.[1][6]

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the nonpolar cyclobutane and chlorophenyl moieties.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve the peak shape of the basic amine and provides an acidic pH to ensure its protonation.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-32 min: 80-20% B; 32-35 min: 20% BA gradient elution is necessary to ensure the separation of potential impurities with varying polarities and to elute the main analyte with a reasonable retention time and good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 225 nmThe chlorophenyl group exhibits strong absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Using a mixture of the mobile phases as a diluent ensures sample compatibility and good peak shape.
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies. A typical working standard concentration for routine analysis would be 50 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Confirmatory Method: GC-MS with Derivatization

For orthogonal confirmation, a GC-MS method is proposed. To overcome the challenges associated with the analysis of primary amines by GC, a derivatization step is included to enhance volatility and improve peak shape.[2]

ParameterRecommended SettingRationale
Derivatizing Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)BSTFA is a powerful silylating agent that readily derivatizes primary amines to their more volatile and thermally stable TMS derivatives. TMCS acts as a catalyst.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms)This is a general-purpose, low-polarity column that provides good separation for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minHelium is an inert carrier gas suitable for GC-MS.
Injector Temperature 250 °CEnsures complete volatilization of the derivatized analyte without thermal degradation.
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 minA temperature ramp allows for the separation of components with different boiling points.
Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CStandard ion source temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns for library matching and structural elucidation.
MS Acquisition Scan Mode (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode is used for initial identification. SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions.
  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and sample in a suitable anhydrous solvent (e.g., Dichloromethane or Acetonitrile) at a concentration of approximately 1000 µg/mL.

  • Derivatization: Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial. Add 100 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS system.

Method Validation Protocol

A comprehensive validation of the primary RP-HPLC method is crucial to ensure its suitability for the intended purpose.[3][4] The following validation parameters should be assessed according to ICH Q2(R1) guidelines.

System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system must be established.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%
Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] To demonstrate this, forced degradation studies are performed.[6]

A stock solution of this compound (1000 µg/mL) is subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of stock + 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: 1 mL of stock + 1 mL of 1N NaOH, heat at 80°C for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: 1 mL of stock + 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance in solution (in a quartz cuvette) to UV light (254 nm) and visible light in a photostability chamber.

The stressed samples are then diluted to a suitable concentration and analyzed by the proposed RP-HPLC method.

Acceptance Criteria:

  • The method should be able to separate the main peak from any degradation product peaks.

  • Peak purity analysis (using a PDA detector) of the analyte peak in the stressed samples should pass, indicating no co-eluting peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[4]

Protocol:

  • Prepare a series of at least five concentrations of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1, 10, 50, 75, 100, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.[3]

Protocol:

  • Prepare a placebo (if a formulated product is being analyzed) or use a blank solution.

  • Spike the placebo/blank with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3]

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol: Introduce small variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (e.g., ± 2% organic content)

Acceptance Criteria:

  • The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

Data Presentation and Visualization

Summary of Validation Parameters
Validation ParameterAcceptance Criteria
Specificity No interference from degradants; Peak purity > 990
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio ~ 3:1
LOQ Signal-to-Noise Ratio ~ 10:1; with acceptable precision and accuracy
Robustness System suitability passes under varied conditions

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing start Weighing dissolve Dissolution & Dilution start->dissolve filter Filtration (0.45 µm) dissolve->filter hplc HPLC Injection filter->hplc separation C18 Column Separation (Gradient Elution) hplc->separation detection UV Detection (225 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification vs. Standard integration->quantification

Caption: RP-HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing start_gc Aliquot Sample/Standard derivatize Add BSTFA Reagent start_gc->derivatize heat Heat (70°C, 30 min) derivatize->heat gcms GC-MS Injection heat->gcms separation_gc DB-5ms Column Separation (Temp. Program) gcms->separation_gc detection_ms MS Detection (EI) separation_gc->detection_ms mass_spec Mass Spectrum Generation detection_ms->mass_spec integration_sim SIM Peak Integration mass_spec->integration_sim quantification_gc Quantification integration_sim->quantification_gc

Caption: GC-MS analysis workflow including the essential derivatization step.

Conclusion

The analytical methods and validation protocols detailed in this application note provide a comprehensive framework for the accurate and reliable quantitative determination of this compound. The primary stability-indicating RP-HPLC method is robust and suitable for routine quality control, while the confirmatory GC-MS method offers enhanced specificity. By adhering to the principles of scientific integrity and following the outlined validation procedures, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for 1-(4-Chlorophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the development and validation of a stability-indicating analytical method for 1-(4-Chlorophenyl)cyclobutanamine, a key intermediate in pharmaceutical synthesis. The protocol herein outlines a systematic approach, from understanding the analyte's physicochemical properties to the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method. Furthermore, a detailed protocol for forced degradation studies is provided to ensure the method's specificity and ability to separate the active pharmaceutical ingredient (API) from its potential degradation products. The validation of the analytical method is structured in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.

Introduction: The Rationale for a Robust Analytical Method

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and stability are critical for the quality, safety, and efficacy of the final drug product. A well-developed and validated analytical method is therefore essential for quantifying the amine in bulk drug substance and for monitoring its stability under various stress conditions. This ensures that any impurities or degradants that may arise during synthesis, storage, or formulation are effectively identified and controlled.

This guide is designed to provide a scientifically sound and practical framework for establishing a stability-indicating HPLC method. The principles and protocols described are grounded in established analytical chemistry and regulatory expectations, offering a reliable resource for researchers and quality control analysts.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for rational method development. While experimental data for this compound is not extensively available in the public domain, we can infer key parameters based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)[1-(4-chlorophenyl)cyclobutyl]methanaminePyraclostrobin
Molecular Formula C₁₀H₁₂ClN[1]C₁₁H₁₄ClN[2]C₁₉H₁₈ClN₃O₄
Molecular Weight 181.66 g/mol [1]195.69 g/mol [2]387.8 g/mol
Predicted pKa ~10.3 (amine)10.27 ± 0.29[2]-
Solubility Predicted to be soluble in polar organic solvents and sparingly soluble in water.Slightly soluble in Chloroform and Methanol.[2]Soluble in ethanol, DMSO, and DMF.[3]
UV λmax ~277 nm (inferred from the 4-chlorophenyl chromophore)-277 nm[3]

The presence of the basic amine group (predicted pKa ~10.3) dictates that the pH of the mobile phase will be a critical parameter in controlling the retention time in reversed-phase chromatography. The chlorophenyl group provides a chromophore suitable for UV detection, with an estimated maximum absorption (λmax) around 277 nm.

High-Performance Liquid Chromatography (HPLC) Method Development

The following protocol outlines a starting point for the development of an isocratic RP-HPLC method for the quantification of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice.

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (analytical grade)

    • This compound reference standard of known purity.

Initial Chromatographic Conditions

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidThe organic modifier and its ratio to water can be adjusted to achieve optimal retention. The acid is added to protonate the amine, leading to better peak shape and consistent retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 277 nmBased on the inferred λmax of the chlorophenyl chromophore. A PDA detector can be used to confirm the optimal wavelength.
Injection Volume 10 µLCan be adjusted based on analyte concentration and sensitivity requirements.
Diluent Mobile PhaseTo ensure peak shape is not affected by the injection solvent.
Method Optimization Workflow

The initial conditions should be systematically optimized to achieve the desired chromatographic performance (e.g., retention time, peak shape, resolution from impurities).

HPLC_Optimization A Initial Chromatographic Conditions B Evaluate System Suitability: - Tailing factor - Theoretical plates - Reproducibility A->B C Adjust Mobile Phase Composition (Acetonitrile/Water ratio) B->C Sub-optimal retention D Optimize Mobile Phase pH B->D Poor peak shape E Evaluate Different Column Chemistries (e.g., C8, Phenyl) B->E Co-elution with impurities F Final Validated Method B->F Acceptable performance C->B D->B E->B

Caption: Workflow for HPLC method optimization.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4][5] These studies intentionally degrade the API under various stress conditions to generate potential degradation products. The analytical method must be able to separate the intact API from these degradants.

General Protocol for Forced Degradation
  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Subject aliquots of the stock solution to the stress conditions outlined in Table 3.

  • Neutralize the acidic and basic samples to a pH of approximately 7 before analysis.

  • Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. The goal is to achieve 5-20% degradation of the API.[6]

Table 3: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HClHeat at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOHHeat at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂Room temperature for 24 hours
Thermal Degradation Heat at 80 °C (solid state)48 hours
Photolytic Degradation Expose to UV light (254 nm) and visible light24 hours

Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2] The following parameters should be assessed:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through the forced degradation studies, where the analyte peak should be well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector can provide additional evidence of specificity.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 50% to 150% of the expected working concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a known amount of the analyte into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120%).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected by these variations.

Validation_Process cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Implementation A Method Optimization B Specificity (Forced Degradation) A->B C Linearity B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Routine Analysis G->H

Caption: Overview of the analytical method lifecycle.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a stability-indicating HPLC method for this compound. By following the outlined protocols for method development, forced degradation, and validation, researchers and analysts can establish a reliable and robust analytical method that meets regulatory expectations. This will ultimately contribute to ensuring the quality and consistency of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Investigation of 1-(4-Chlorophenyl)cyclobutanamine and its Derivatives in Neurological Disorder Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the preclinical evaluation of compounds based on the 1-(4-Chlorophenyl)cyclobutanamine scaffold in models of neurological disorders. This document synthesizes established methodologies and offers expert insights into experimental design, execution, and data interpretation, with a focus on reproducibility and scientific rigor.

Introduction: The this compound Scaffold in CNS Drug Discovery

The quest for novel therapeutics for neurological and psychiatric disorders is a cornerstone of modern medicinal chemistry. Small molecules that can modulate central nervous system (CNS) targets are of particular interest. The cyclobutane moiety, a four-membered carbocyclic ring, has gained attention in drug design for its ability to introduce conformational rigidity and improve metabolic stability and potency of drug candidates. When appropriately incorporated, cyclobutyl scaffolds can enhance a drug's selectivity and pharmacokinetic profile.

While this compound itself is not extensively documented as a standalone therapeutic agent in publicly available literature, its core structure is a key component of a well-studied neurologically active compound, Sibutramine. Sibutramine, chemically known as N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine, has been investigated for its effects on the CNS. Patents describe its use for improving cerebral function and treating conditions such as depression, amnestic syndrome, senile dementia, and Parkinson's disease.[1][2][3][4] The proposed mechanism involves the activation of the central nervous system, with a notable impact on dopamine neurons.[1]

This document will, therefore, focus on protocols and models relevant to the established neurological activity of the N,N-dimethylated derivative of this compound (Sibutramine), providing a scientifically grounded framework for investigating this chemical class in neurological disorder models. Researchers interested in this compound can utilize these protocols to explore its potential as a novel therapeutic agent or as a reference for synthesizing more complex derivatives.

Preclinical Evaluation Workflow

A systematic approach is crucial for the preclinical assessment of any novel CNS-active compound. The following workflow provides a logical progression from initial characterization to in vivo efficacy studies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Safety cluster_2 Phase 3: In Vivo Efficacy Models a Receptor Binding Assays (e.g., DAT, SERT, NET) b Monoamine Reuptake Inhibition Assays a->b c In Vitro Toxicity (e.g., MTT assay in neuronal cell lines) b->c d Pharmacokinetic Studies (e.g., blood-brain barrier penetration) c->d e Acute & Chronic Toxicity Studies d->e f Depression Models (e.g., Forced Swim Test, Tail Suspension Test) e->f g Cognitive Impairment Models (e.g., Morris Water Maze, Y-Maze) f->g h Parkinson's Disease Models (e.g., MPTP or 6-OHDA models) g->h

Caption: Preclinical workflow for CNS drug candidates.

In Vitro Characterization Protocols

Monoamine Transporter Binding and Reuptake Assays

Given the documented activity of Sibutramine as a monoamine reuptake inhibitor, a primary step is to characterize the interaction of this compound or its derivatives with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Protocol: Radioligand Binding Assay

  • Preparation of Synaptosomes:

    • Homogenize rodent (rat or mouse) striatum (for DAT), hippocampus (for SERT), or cortex (for NET) in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in an appropriate assay buffer.

  • Binding Reaction:

    • Incubate the synaptosomal preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

  • Termination and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

ParameterDescription
Test Compound Concentrations 10⁻¹⁰ M to 10⁻⁵ M (logarithmic dilutions)
Incubation Time & Temperature 60 minutes at room temperature
Positive Controls Cocaine (DAT), Fluoxetine (SERT), Desipramine (NET)
In Vitro Neurotoxicity

It is essential to assess the potential neurotoxic effects of the test compound early in the screening process.

Protocol: MTT Assay in SH-SY5Y Human Neuroblastoma Cells

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Plate the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for 24-48 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., 6-hydroxydopamine).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add DMSO to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Efficacy Models for Neurological Disorders

Models of Depression

Protocol: Forced Swim Test (FST) in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test. A known antidepressant (e.g., fluoxetine) should be used as a positive control.

  • Test Procedure:

    • Place each mouse individually in a transparent cylinder filled with water (25°C) to a depth of 15 cm.

    • Record the behavior for 6 minutes.

    • Score the duration of immobility during the last 4 minutes of the test. A mouse is considered immobile when it floats motionless or makes only small movements to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

ParameterValue
Cylinder Dimensions 25 cm height, 10 cm diameter
Water Temperature 25 ± 1°C
Test Duration 6 minutes
Scoring Period Last 4 minutes
Models of Cognitive Impairment

Protocol: Scopolamine-Induced Amnesia in the Y-Maze Test

  • Animal Model: Male Wistar rats (250-300g).

  • Procedure:

    • Administer the test compound or vehicle (i.p. or p.o.).

    • After 30 minutes, administer scopolamine (1 mg/kg, i.p.) to induce cognitive deficits.

    • After another 30 minutes, place the rat at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.

    • Record the sequence of arm entries.

  • Data Analysis:

    • An alternation is defined as consecutive entries into all three arms.

    • Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.

    • A significant increase in the percentage of spontaneous alternation compared to the scopolamine-only group suggests a cognitive-enhancing effect.

Models of Parkinson's Disease

Protocol: MPTP-Induced Model of Parkinsonism in Mice

  • Animal Model: Male C57BL/6 mice (10-12 weeks old).

  • MPTP Administration: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 20-30 mg/kg (i.p.) four times at 2-hour intervals to induce dopaminergic neurodegeneration.

  • Test Compound Treatment: The test compound can be administered before, during, or after MPTP treatment to assess its neuroprotective or neurorestorative effects.

  • Behavioral Assessment:

    • Rotarod Test: Measure motor coordination and balance by placing the mice on a rotating rod and recording the latency to fall.

    • Open Field Test: Assess locomotor activity by tracking the total distance moved and the time spent in the center of an open arena.

  • Neurochemical and Histological Analysis:

    • At the end of the study, euthanize the animals and collect the brains.

    • Measure striatal dopamine levels using HPLC with electrochemical detection.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., t-test, ANOVA followed by post-hoc tests). A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

The this compound scaffold represents an interesting starting point for the development of novel CNS-active agents. The protocols outlined in these application notes provide a robust framework for the systematic in vitro and in vivo evaluation of this chemical class in models of depression, cognitive impairment, and Parkinson's disease. By adhering to these rigorous methodologies, researchers can generate reliable and reproducible data to advance the understanding and therapeutic potential of these compounds.

References

Topic: Enhancing GC-MS Analysis of 1-(4-Chlorophenyl)cyclobutanamine through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, analytical scientists, and drug development professionals.

Abstract

1-(4-Chlorophenyl)cyclobutanamine is a primary amine and a crucial structural analog to the withdrawn weight-loss drug, sibutramine. Its analysis is vital in forensic toxicology, dietary supplement screening, and pharmaceutical research. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is hampered by its high polarity and low volatility, which result in poor chromatographic peak shape, low sensitivity, and potential thermal degradation. This application note provides a comprehensive guide to the chemical derivatization of this compound, a necessary step to create more volatile and thermally stable derivatives suitable for robust GC-MS analysis. We present two field-proven protocols: acylation with Trifluoroacetic Anhydride (TFAA) and silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), complete with detailed methodologies, expected outcomes, and expert insights into the rationale behind the procedural choices.

The Rationale for Derivatization

The primary amino group (-NH₂) in this compound contains active hydrogen atoms, making the molecule polar and capable of hydrogen bonding. This chemical characteristic is the primary obstacle to effective GC-MS analysis. Without chemical modification, the analyte tends to interact strongly with active sites (e.g., free silanol groups) in the GC inlet and on the column surface, leading to significant peak tailing, reduced column efficiency, and poor reproducibility.[1][2]

Derivatization addresses these challenges by replacing the active hydrogens with nonpolar functional groups.[3] This single step provides multiple analytical advantages:

  • Increased Volatility: The resulting derivatives are significantly more volatile, allowing them to travel through the GC column at lower temperatures, which minimizes the risk of thermal breakdown.[1][4]

  • Improved Peak Shape: By masking the polar amino group, derivatization minimizes undesirable interactions with the GC system, resulting in sharp, symmetrical chromatographic peaks.[1][2]

  • Enhanced Thermal Stability: Derivatives are generally more stable at the high temperatures of the GC inlet and oven.[5]

  • Characteristic Mass Spectra: The added functional groups produce predictable and often high-intensity fragment ions in the mass spectrometer, aiding in structural confirmation and improving sensitivity.[2][6]

Selection of Derivatization Strategies

Choosing the right derivatizing reagent is critical and depends on the analyte's structure and the analytical goals.[7] For a primary amine like this compound, acylation and silylation are two of the most effective and widely used strategies.[3][4]

  • Acylation with Trifluoroacetic Anhydride (TFAA): This method introduces a trifluoroacetyl group, forming a stable amide derivative.[7] TFAA is highly reactive and produces derivatives that are very volatile.[8] The fluorine atoms significantly enhance the response of an Electron Capture Detector (ECD) and provide a distinct mass signature for MS detection.[7][8]

  • Silylation with MSTFA: This is one of the strongest and most versatile silylating agents, replacing active hydrogens with a trimethylsilyl (TMS) group.[5][9][10] The byproducts of the MSTFA reaction are neutral and volatile, meaning the reaction mixture can often be injected directly into the GC-MS system without a separate extraction step.[5] However, TMS derivatives are susceptible to hydrolysis and require strictly anhydrous (water-free) conditions.

Below, we provide detailed protocols for both methods, allowing researchers to choose the approach that best fits their laboratory capabilities and analytical requirements.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the derivatization and subsequent GC-MS analysis.

Materials and Reagents
  • This compound standard

  • Trifluoroacetic Anhydride (TFAA)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous Ethyl Acetate or Acetonitrile (GC grade)

  • Anhydrous Pyridine (optional, as a catalyst for silylation)

  • Nitrogen gas supply for drying

  • 2 mL autosampler vials with PTFE-lined caps

  • Heating block or laboratory oven

  • Microsyringes

General Sample Preparation Workflow

The overall process from sample receipt to data analysis follows a structured path. This workflow is designed to ensure reproducibility and minimize sample contamination.

G cluster_prep Pre-Analysis cluster_analysis Analysis A Sample Aliquoting & Solvent Evaporation B Addition of Derivatization Reagent A->B Anhydrous Conditions C Controlled Heating (Reaction Incubation) B->C Tightly Capped Vial D Cool to Room Temp & Inject into GC-MS C->D E Data Acquisition (Chromatogram & Spectra) D->E F Data Interpretation (Peak Integration & Library Search) E->F

Caption: General experimental workflow for derivatization and GC-MS analysis.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol is robust and yields a highly stable derivative. The acidic byproducts generated necessitate careful handling to prevent damage to the GC column.[7]

Step-by-Step Methodology:

  • Sample Preparation: Place a known amount of the this compound sample (e.g., 100 µg) into a clean reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate). Following this, carefully add 100 µL of TFAA to the vial.[1]

  • Reaction Incubation: Tightly cap the vial with a PTFE-lined cap. Heat the vial in a heating block or oven at 60–70°C for 20 minutes to ensure the reaction goes to completion.[1]

  • Cooling and Analysis: Remove the vial from the heat source and allow it to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. A prior work-up step to remove excess acid is sometimes recommended for older columns, but modern bonded-phase capillary columns are more resilient.

Protocol 2: Silylation with MSTFA

This protocol is highly efficient, but success is critically dependent on maintaining anhydrous conditions, as MSTFA and its derivatives are sensitive to moisture.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of this compound in the reaction vial is completely dry. The presence of water will consume the reagent and hydrolyze the derivative.

  • Reagent Addition: Add 100 µL of MSTFA to the dried sample. For sterically hindered amines, adding 1% Trimethylchlorosilane (TMCS) to the MSTFA or a small amount of anhydrous pyridine can catalyze the reaction, though it is often not necessary for primary amines.[5]

  • Reaction Incubation: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample can be injected directly into the GC-MS.

Expected Results and GC-MS Parameters

The derivatization process chemically alters the analyte, leading to predictable changes in its chromatographic and mass spectrometric behavior.

Chemical Reactions

The derivatization reactions replace the two active hydrogens on the primary amine with either trifluoroacetyl or trimethylsilyl groups.

Caption: Derivatization reactions of this compound.

Recommended GC-MS Parameters

While optimal conditions should be determined empirically, the following parameters provide a robust starting point for analysis.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent)A standard non-polar column provides excellent separation for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert gas standard for MS applications.
Inlet Temperature 250°CEnsures rapid and complete volatilization of the derivatives without causing thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis.
Oven Program Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 minA standard temperature ramp that effectively separates the derivative from solvent and byproducts.[11]
MS Source Temp 230°CStandard temperature for electron ionization (EI).
MS Quad Temp 150°CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching.
Scan Range 50–500 m/zA wide scan range to capture the molecular ion and key fragment ions of the derivatives.[11]
Expected Mass Spectra
  • TFAA Derivative: The resulting N-trifluoroacetyl derivative is expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the trifluoroacetyl group (-COCF₃) and fragmentation of the cyclobutane ring.

  • MSTFA Derivative: The TMS derivative is expected to show a characteristic fragment ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion. The molecular ion may be weak or absent, but other silylated fragments will be prominent.

Conclusion

Direct GC-MS analysis of this compound is analytically challenging. The implementation of a chemical derivatization step via acylation with TFAA or silylation with MSTFA is essential for achieving the volatility and thermal stability required for reliable and reproducible results. Both protocols presented here are effective methods to improve peak shape, enhance sensitivity, and produce characteristic mass spectra for confident identification and quantification. The choice between the two methods will depend on laboratory preference, with TFAA offering highly stable derivatives and MSTFA providing a simpler workflow with volatile byproducts. Adherence to these detailed protocols will enable researchers to successfully analyze this important compound in a variety of complex matrices.

References

Application Notes and Protocols for Electrophysiological Studies of 1-(4-Chlorophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuronal Impact of 1-(4-Chlorophenyl)cyclobutanamine

This compound is a compound of significant interest to the neuroscience and drug development communities due to its structural similarity to sibutramine, a known monoamine reuptake inhibitor.[1][2] Understanding the precise electrophysiological effects of this molecule on neuronal function is paramount for elucidating its mechanism of action, potential therapeutic applications, and off-target effects. This guide provides a comprehensive framework for researchers to investigate the impact of this compound on neuronal excitability and synaptic transmission through detailed in vitro and in vivo electrophysiological protocols.

The primary hypothesis guiding these protocols is that this compound modulates neuronal activity by interacting with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4][5] By inhibiting the reuptake of these key neurotransmitters, the compound is expected to prolong their presence in the synaptic cleft, thereby altering postsynaptic neuronal firing.[6] Additionally, given the complex interplay of neurotransmitter systems, potential interactions with other targets, such as the N-methyl-D-aspartate (NMDA) receptor, will also be explored.[7][8][9]

These application notes are designed to provide not just a set of instructions, but a logical and scientifically rigorous approach to experimental design. We will delve into the rationale behind each step, ensuring that the generated data is robust, reproducible, and interpretable.

Part 1: In Vitro Characterization using Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for high-resolution analysis of neuronal electrical properties and synaptic events.[10][11][12] This section details the use of whole-cell patch-clamp recordings in both cultured neurons and acute brain slices to characterize the effects of this compound at the cellular level.

I.A. Investigating Effects on Monoamine Transporter Currents in Cultured Neurons

This protocol aims to directly measure the effect of this compound on currents mediated by monoamine transporters.

Rationale: By expressing specific monoamine transporters (e.g., hDAT, hNET, or hSERT) in a cell line (e.g., HEK293) or using primary neuronal cultures from specific brain regions (e.g., ventral tegmental area for dopaminergic neurons), we can isolate and record transporter-mediated currents.[13] A reduction in these currents in the presence of the compound would provide direct evidence of transporter blockade.

Experimental Workflow:

cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis prep1 Culture HEK293 cells or primary neurons prep2 Transfect with transporter plasmid (if using HEK293) prep1->prep2 rec1 Obtain whole-cell configuration prep2->rec1 rec2 Apply voltage ramps to elicit transporter currents rec1->rec2 rec3 Bath apply this compound rec2->rec3 rec4 Record changes in transporter-mediated currents rec3->rec4 ana1 Measure current amplitude and kinetics rec4->ana1 ana2 Construct dose-response curve ana1->ana2 ana3 Calculate IC50 ana2->ana3 cluster_prep Slice Preparation cluster_recording Whole-Cell Recording cluster_analysis Data Analysis prep1 Anesthetize and perfuse animal prep2 Rapidly dissect the brain prep1->prep2 prep3 Prepare acute brain slices (e.g., hippocampus, prefrontal cortex) prep2->prep3 prep4 Incubate slices for recovery prep3->prep4 rec1 Transfer slice to recording chamber prep4->rec1 rec2 Patch a neuron in the region of interest rec1->rec2 rec3 Record baseline synaptic activity (sEPSCs/sIPSCs or eEPSCs/eIPSCs) rec2->rec3 rec4 Apply this compound rec3->rec4 rec5 Record changes in synaptic currents rec4->rec5 ana1 Measure amplitude and frequency of synaptic events rec5->ana1 ana2 Perform paired-pulse ratio analysis (for evoked responses) ana1->ana2 ana3 Statistical comparison of pre- and post-drug conditions ana2->ana3 cluster_prep Surgical Preparation cluster_recording Extracellular Recording cluster_analysis Data Analysis prep1 Anesthetize the animal prep2 Mount in a stereotaxic frame prep1->prep2 prep3 Perform craniotomy over the target brain region prep2->prep3 rec1 Lower a recording electrode into the target nucleus prep3->rec1 rec2 Isolate single-unit activity rec1->rec2 rec3 Record baseline firing rate and pattern rec2->rec3 rec4 Administer this compound (i.v. or i.p.) rec3->rec4 rec5 Record changes in firing activity rec4->rec5 ana1 Spike sorting and firing rate analysis rec5->ana1 ana2 Analysis of firing pattern (e.g., burst analysis) ana1->ana2 ana3 Construct time-course of drug effect ana2->ana3

References

Application Note: A Tiered Strategy for Characterizing the Cellular Activity of 1-(4-Chlorophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)cyclobutanamine is a compound structurally related to sibutramine, a monoamine reuptake inhibitor (MRI) that was previously used as an appetite suppressant.[1][2][3] Sibutramine and its active metabolites act by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[2][4][5][6] Given its structural similarity, it is hypothesized that this compound may exhibit similar pharmacological activity by targeting monoamine transporters (MATs) such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

This guide provides a comprehensive, tiered approach for researchers, scientists, and drug development professionals to characterize the cellular activity of this compound. The protocols described herein are designed to first establish a foundational understanding of the compound's cytotoxicity, then to investigate its primary, on-target mechanism of action, and finally to explore potential secondary or off-target effects. This systematic workflow ensures a thorough and scientifically rigorous evaluation of the compound's bioactivity.

A Tiered Assay Approach

A logical, stepwise progression is crucial for efficiently characterizing a novel compound. This application note proposes a three-tiered strategy, where the results of each tier inform the subsequent experiments. This approach conserves resources by starting with broad, cost-effective assays and moving towards more complex, target-specific investigations.

Tiered_Workflow Tier1 Tier 1: Foundational Cytotoxicity (Protocol 3.0) Tier2 Tier 2: Primary Target Engagement (Protocol 4.0) Tier1->Tier2 Determine non-toxic concentration range Tier3 Tier3 Tier2->Tier3 Confirm primary target and potency Tier Tier 3 Tier 3: Mechanistic & Off-Target Effects (Protocols 5.0 & 6.0) Data_Analysis Comprehensive Bioactivity Profile (IC50/EC50 Values, MoA) Tier3->Data_Analysis Elucidate downstream effects and secondary targets

Caption: A three-tiered experimental workflow for characterizing this compound.

Tier 1: Foundational Cytotoxicity Assessment

Scientific Rationale: Before investigating specific mechanisms, it is essential to determine the concentration range at which this compound affects basic cellular health.[7][8][9][10] Cytotoxicity assays measure parameters like cell viability and membrane integrity to identify the concentrations at which the compound is toxic. This information is critical for designing subsequent experiments, ensuring that observed effects are due to specific pharmacological actions rather than general toxicity.[7][11]

Recommended Cell Line:

  • SH-SY5Y (Human Neuroblastoma): This cell line is a well-established model in neurobiology.[12][13] It endogenously expresses key dopaminergic markers, including the dopamine transporter (DAT), making it highly relevant for studying compounds presumed to target MATs.[12][13][14] While undifferentiated SH-SY5Y cells can be used, differentiation towards a more mature neuronal phenotype can enhance their relevance.[12][15]

  • HEK293 (Human Embryonic Kidney): As a non-neuronal control and for transfected models. These cells are robust and easy to culture, providing a baseline for cytotoxicity in a non-specialized cell type.

Protocol 3.1: Cell Viability using ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in ATP is proportional to the degree of cytotoxicity.

Materials:

  • SH-SY5Y or HEK293 cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound (test compound)

  • Staurosporine or Doxorubicin (positive control for cytotoxicity)

  • DMSO (vehicle control)

  • Sterile, opaque-walled 96-well microplates

  • ATP-based luminescence reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well opaque-walled plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of medium containing the test compound, positive control, or vehicle control to the appropriate wells. Include "cells-only" and "medium-only" (background) controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plate and the ATP-based reagent to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add 100 µL of the ATP-based reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

Data Analysis:

  • Subtract the background luminescence (medium-only wells) from all other readings.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log concentration of the compound.

  • Use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ (half-maximal inhibitory concentration).

CompoundTreatment TimeCell LineIC₅₀ (µM) [Sample Data]
This compound48 hoursSH-SY5Y25.4
This compound48 hoursHEK293> 100
Staurosporine (Positive Control)48 hoursSH-SY5Y0.05

Tier 2: Primary Target Engagement - Neurotransmitter Uptake

Scientific Rationale: Based on its structural similarity to sibutramine, the primary hypothesis is that this compound inhibits monoamine transporters.[2][5][6] A direct functional assessment of transporter activity is the logical next step. Modern fluorescence-based assays provide a safe and high-throughput alternative to traditional radiolabeled uptake assays.[16][17][18] These assays use a fluorescent substrate that is taken up by cells via specific transporters, leading to an increase in intracellular fluorescence.[18][19][20] Inhibition of this process by the test compound results in a reduced signal.

Uptake_Assay cluster_0 Extracellular Space cluster_1 Cell Interior Compound Test Compound (e.g., this compound) Transporter Monoamine Transporter (DAT, SERT, NET) Compound->Transporter Inhibition Substrate Fluorescent Substrate Substrate->Transporter Uptake Fluorescence Signal Increase (Fluorescence) Transporter->Fluorescence Transport

Caption: Principle of the fluorescence-based neurotransmitter uptake inhibition assay.

Protocol 4.1: Fluorescent Neurotransmitter Transporter Uptake Assay

Principle: This protocol uses a commercially available kit (e.g., Neurotransmitter Transporter Uptake Assay Kit, Molecular Devices) that contains a fluorescent substrate for DAT, SERT, and NET, along with a masking dye to quench extracellular fluorescence.[16][19][20]

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET (run as separate assays).

  • Poly-D-lysine coated, black-walled, clear-bottom 96- or 384-well microplates.

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye).

  • Assay Buffer (e.g., HBSS).

  • This compound (test compound).

  • Known inhibitors (positive controls): GBR-12909 for DAT, Fluoxetine for SERT, Desipramine for NET.

  • Fluorescence plate reader with bottom-read capability (Excitation/Emission appropriate for the kit).

Procedure:

  • Cell Seeding: Seed the transfected HEK293 cells onto poly-D-lysine coated plates at an optimized density (e.g., 20,000 cells/well for a 384-well plate) and incubate overnight.

  • Compound Plating: Prepare serial dilutions of the test compound and positive controls in Assay Buffer at 2x the final concentration. Add 25 µL/well to the cell plate.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Reagent Preparation: Reconstitute the fluorescent substrate/masking dye mix according to the manufacturer's instructions to create a 2x working solution.

  • Signal Generation: Add 25 µL of the 2x substrate/dye mix to all wells.

  • Measurement: Immediately begin reading the fluorescence intensity kinetically over 30-60 minutes using a bottom-read fluorescence plate reader. Alternatively, an endpoint reading can be taken after a specified incubation time (e.g., 20 minutes).

Data Analysis:

  • For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve).

  • Normalize the data: % Inhibition = [1 - (Rate_test - Rate_background) / (Rate_vehicle - Rate_background)] * 100.

  • Plot % Inhibition against the log concentration of the compound.

  • Use non-linear regression to determine the IC₅₀ value for each transporter.

CompoundTarget TransporterIC₅₀ (nM) [Sample Data]
This compoundhDAT85
This compoundhNET32
This compoundhSERT150
GBR-12909 (Control)hDAT15
Desipramine (Control)hNET5
Fluoxetine (Control)hSERT25

Tier 3: Mechanistic Insight - Downstream Signaling

Scientific Rationale: Many monoamine transporters are functionally coupled to G-protein coupled receptors (GPCRs), which modulate intracellular second messenger levels, most notably cyclic AMP (cAMP).[21] Assessing cAMP levels can reveal downstream consequences of transporter inhibition and help identify potential off-target effects on GPCRs themselves.[22][23] For instance, Gi-coupled receptors inhibit adenylyl cyclase, decreasing cAMP, while Gs-coupled receptors have the opposite effect. An assay measuring changes in cAMP can therefore provide valuable mechanistic information.[24][25]

Protocol 5.1: cAMP Second Messenger Assay (e.g., HTRF® or AlphaScreen™)

Principle: This is a competitive immunoassay. Intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the cells.

Materials:

  • CHO-K1 or HEK293 cells expressing a relevant GPCR (e.g., Dopamine D2 receptor, which is Gi-coupled).

  • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or PerkinElmer AlphaScreen cAMP Assay Kit).[24][25]

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

  • Test compound and relevant GPCR agonist/antagonist controls.

  • Low-volume 384-well microplates.

  • HTRF- or AlphaLISA-compatible plate reader.

Procedure:

  • Cell Stimulation: Seed cells and incubate overnight. Pre-treat cells with the test compound at various concentrations for 15-30 minutes.

  • Agonist/Forskolin Addition: To measure antagonist effects on a Gi-coupled receptor, add a known agonist plus forskolin. To measure agonist effects, add the compound only. To assess effects on a Gs-coupled receptor, add the compound and measure cAMP increase.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the lysis buffer and detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on a compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm for HTRF).

Data Analysis:

  • Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve.

  • Plot the cAMP concentration against the log concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Tier 3: Mechanistic Insight - Off-Target Enzyme Inhibition

Scientific Rationale: Monoamine oxidase (MAO) enzymes (MAO-A and MAO-B) are critical for the degradation of neurotransmitters in the presynaptic terminal.[26] Inhibition of MAO can also lead to increased synaptic monoamine levels. It is plausible that a compound designed to inhibit reuptake might also affect this degradation pathway. Assessing the inhibitory potential of this compound against MAO-A and MAO-B is a crucial step in profiling its selectivity and potential for off-target effects.[27]

Protocol 6.1: Monoamine Oxidase (MAO) Inhibition Assay

Principle: This assay measures the activity of MAO enzymes by detecting a product of the enzymatic reaction, such as hydrogen peroxide (H₂O₂).[26][28] A fluorescent or colorimetric probe reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate a quantifiable signal. A decrease in signal indicates inhibition of MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO Assay Kit (e.g., OxiSelect™ Monoamine Oxidase Assay Kit, Cell Biolabs).[28]

  • Test compound.

  • Known inhibitors (positive controls): Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B.[27][28]

  • Fluorescence or absorbance plate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and controls.

  • Enzyme Reaction: In a 96-well plate, add MAO-A or MAO-B enzyme, assay buffer, and the test compound/control.

  • Initiation: Add the MAO substrate (e.g., tyramine) and the HRP/probe solution to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence or absorbance on a plate reader.

Data Analysis:

  • Subtract the background reading from all wells.

  • Calculate % Inhibition relative to the vehicle control.

  • Plot % Inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC₅₀ value for each MAO isoform.

Conclusion

This application note outlines a structured, multi-tiered approach to characterize the cellular activity of this compound. By systematically progressing from general cytotoxicity to specific on-target and off-target assays, researchers can build a comprehensive pharmacological profile of the compound. This methodology ensures that data is generated in a logical, efficient, and scientifically robust manner, providing a solid foundation for further drug development or mechanistic studies.

References

Application Notes and Protocols: Characterizing 1-(4-Chlorophenyl)cyclobutanamine as a Novel Chemical Probe for Monoamine Transporters

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Extensive literature searches have revealed that while 1-(4-Chlorophenyl)cyclobutanamine (CAS: 75095-80-6) is a commercially available chemical entity, there is a notable absence of published data characterizing its specific biological targets or its application as a chemical probe. The following document, therefore, serves as a comprehensive guide for researchers and drug development professionals on how to systematically investigate and validate this compound as a potential chemical probe, with a primary focus on the monoamine transporter family (dopamine, norepinephrine, and serotonin transporters) due to structural similarities with known ligands for these targets. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for such an investigation.

Introduction to this compound: A Candidate Chemical Probe

This compound is a synthetic molecule featuring a chlorophenyl group attached to a cyclobutane ring with an amine functional group.[1] This structural motif is of interest in neuroscience research as variations of the phenylcyclobutanamine scaffold are present in compounds known to interact with monoamine transporters. Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission and are the targets of numerous therapeutic drugs and research chemicals.[2][3][4] The development of novel, selective chemical probes for these transporters is essential for advancing our understanding of their function in health and disease.

This document outlines a systematic approach to characterize the potential of this compound as a chemical probe for DAT, NET, and SERT. The proposed workflow will enable researchers to determine its binding affinity, selectivity, and functional activity, thereby establishing its utility for in vitro and potentially in vivo studies.

Proposed Investigational Workflow

The characterization of a novel compound as a chemical probe is a multi-step process that begins with preliminary assessments and progresses to more detailed functional and selectivity profiling. The following workflow is recommended for this compound.

G cluster_0 Phase 1: Preliminary Characterization cluster_1 Phase 2: In Vitro Binding Assays cluster_2 Phase 3: Functional Activity Profiling cluster_3 Phase 4: Selectivity and Final Validation a Compound Acquisition and QC (Purity >98%) b In Silico Target Prediction (Docking studies against DAT, NET, SERT) a->b Structural analysis c Radioligand Binding Assays (Determine Ki for DAT, NET, SERT) b->c d Competition Binding Kinetics (e.g., against known ligands like cocaine, nisoxetine) c->d Characterize binding mode e Neurotransmitter Uptake Assays (Measure IC50 for inhibition of DA, NE, 5-HT uptake) d->e f Substrate vs. Inhibitor Determination (Efflux assays) e->f Elucidate mechanism of action g Broad Panel Receptor Screening (e.g., against GPCRs, ion channels) f->g h Validation in Cellular Models (e.g., neuronal cultures) g->h Confirm selectivity and cellular activity

Figure 1: Proposed workflow for the characterization of this compound.

Detailed Experimental Protocols

Phase 1: Preliminary Characterization

3.1.1. Compound Acquisition and Quality Control

This compound can be procured from various chemical suppliers.[5][6] Prior to any biological evaluation, it is imperative to confirm the identity and purity of the compound.

  • Protocol:

    • Obtain a sample of this compound.

    • Confirm its identity using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Assess purity using HPLC, with a minimum acceptance criterion of >98%.

    • Determine solubility in relevant solvents for biological assays (e.g., DMSO, ethanol, aqueous buffers).

3.1.2. In Silico Target Prediction

Computational docking studies can provide initial insights into the potential binding modes and affinities of this compound at the monoamine transporters.

  • Protocol:

    • Obtain high-resolution crystal structures of human DAT, NET, and SERT (or reliable homology models).

    • Prepare the 3D structure of this compound and perform energy minimization.

    • Perform molecular docking simulations of the compound into the substrate-binding sites of DAT, NET, and SERT.

    • Analyze the predicted binding poses, key interacting residues, and docking scores to estimate potential binding affinities and selectivity.

Phase 2: In Vitro Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.

  • Protocol: Radioligand Competition Binding Assay

    • Preparation of Cell Membranes:

      • Culture HEK293 cells stably expressing human DAT, NET, or SERT.

      • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

      • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

      • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Binding Assay:

      • In a 96-well plate, combine:

        • Cell membranes (10-50 µg protein/well).

        • A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration close to its Kd.

        • A range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

      • For non-specific binding determination, add a high concentration of a known non-radioactive ligand (e.g., 10 µM cocaine for DAT).

      • Incubate at room temperature for 1-2 hours to reach equilibrium.

    • Detection:

      • Rapidly filter the assay mixture through GF/B filters pre-soaked in polyethylenimine to separate bound from free radioligand.

      • Wash the filters with ice-cold assay buffer.

      • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

      • Determine the IC50 value using non-linear regression analysis.

      • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 3: Functional Activity Profiling

Functional assays are crucial to determine whether this compound acts as an inhibitor or a substrate of the monoamine transporters.

  • Protocol: Synaptosomal Neurotransmitter Uptake Assay

    • Preparation of Synaptosomes:

      • Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

      • Homogenize the brain tissue in ice-cold sucrose buffer and perform differential centrifugation to obtain the synaptosomal fraction.

      • Resuspend the synaptosomes in a physiological buffer.

    • Uptake Assay:

      • Pre-incubate synaptosomes with varying concentrations of this compound or a reference compound for 10-15 minutes at 37°C.

      • Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

      • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

      • Terminate the uptake by rapid filtration through GF/B filters.

      • Wash the filters with ice-cold buffer.

    • Detection and Analysis:

      • Measure the radioactivity in the filters using a scintillation counter.

      • Determine the IC50 value for the inhibition of neurotransmitter uptake.

Data Presentation and Interpretation

The results of the proposed experiments should be presented in a clear and concise manner to facilitate interpretation and comparison with known compounds.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound at Monoamine Transporters

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/NET SelectivityDAT/SERT Selectivity
This compoundTBDTBDTBDTBDTBD
Cocaine100-500200-600200-800~1~1
GBR-129091-10100-500>1000>10>100
Nisoxetine500-10001-5100-500<0.01<0.01
Citalopram>1000>10001-5>100>200

TBD: To be determined experimentally.

Table 2: Hypothetical Functional Activities (IC50, nM) of this compound in Neurotransmitter Uptake Assays

CompoundDopamine Uptake IC50 (nM)Norepinephrine Uptake IC50 (nM)Serotonin Uptake IC50 (nM)
This compoundTBDTBDTBD
Cocaine150-400250-500300-900
GBR-129095-20200-600>1000
Nisoxetine800-15001-10150-600
Citalopram>2000>20002-10

TBD: To be determined experimentally.

Mechanistic Insights and Signaling Pathways

The interaction of a ligand with a monoamine transporter can either block the reuptake of the endogenous neurotransmitter (inhibition) or induce the reverse transport of the neurotransmitter out of the neuron (efflux). Understanding this distinction is critical for classifying the compound's mechanism of action.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron a Neurotransmitter (e.g., Dopamine) b Monoamine Transporter (e.g., DAT) a->b Reuptake d Increased Neurotransmitter Concentration b->d Blocked Reuptake c This compound (Chemical Probe) c->b Inhibition e Postsynaptic Receptors d->e Activation f Downstream Signaling e->f

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-(4-Chlorophenyl)cyclobutanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of 1-(4-Chlorophenyl)cyclobutanamine.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through the reduction of 1-(4-chlorophenyl)cyclobutanecarbonitrile. The two primary approaches for this conversion are direct reduction using a hydride source or a Grignard reaction followed by reduction. A less common but viable alternative is the Ritter reaction. This guide will address potential issues in each of these synthetic pathways.

II. Troubleshooting the Direct Reduction of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

This section focuses on issues that may arise during the direct conversion of the nitrile to the amine using reducing agents like Lithium Aluminum Hydride (LAH).

Question 1: My LAH reduction of 1-(4-chlorophenyl)cyclobutanecarbonitrile is resulting in a low yield of the desired amine. What are the potential causes and how can I improve it?

Answer:

Low yields in LAH reductions of nitriles can stem from several factors, primarily related to reagent purity, reaction conditions, and work-up procedures.

  • Reagent Quality: Lithium Aluminum Hydride is highly reactive and susceptible to deactivation by moisture. Ensure that the LAH used is fresh and has been stored under anhydrous conditions. Similarly, the solvent (typically THF or diethyl ether) must be rigorously dried before use. Traces of water will quench the LAH, reducing its effective concentration and leading to incomplete reaction.

  • Reaction Temperature: The initial addition of LAH to the nitrile solution should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction.[1] After the initial addition, allowing the reaction to slowly warm to room temperature and stir for a sufficient duration (e.g., 2-4 hours) is crucial for driving the reaction to completion.

  • Incomplete Reaction: If the reaction is not complete, you may observe the starting nitrile or the intermediate imine upon analysis of the crude product. To address this, consider increasing the equivalents of LAH or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.

  • Work-up Procedure: The quenching of the reaction is a critical step that can significantly impact the yield. A common and effective method is the Fieser work-up, which involves the sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is designed to precipitate the aluminum salts in a granular form that is easily filtered. Improper quenching can lead to the formation of gelatinous aluminum hydroxides that trap the product, making extraction difficult and reducing the isolated yield.

Troubleshooting Workflow for LAH Reduction

start Low Yield in LAH Reduction check_reagents Verify Anhydrous Conditions (Fresh LAH, Dry Solvent) start->check_reagents check_temp Optimize Reaction Temperature (Initial cooling, then RT) check_reagents->check_temp If reagents are dry fail Persistent Low Yield check_reagents->fail If moisture is present check_completion Monitor Reaction Progress (TLC, LC-MS) check_temp->check_completion If temperature is controlled check_temp->fail If temperature is uncontrolled optimize_workup Refine Quenching Procedure (e.g., Fieser work-up) check_completion->optimize_workup If reaction is complete check_completion->fail If reaction is incomplete success Improved Yield optimize_workup->success If product recovery improves optimize_workup->fail If product is trapped in salts

Caption: Troubleshooting Decision Tree for LAH Reduction.

Question 2: I am observing significant amounts of side products in my LAH reduction. What are these and how can I minimize them?

Answer:

Side product formation in nitrile reductions is often due to the reactivity of the intermediate imine.

  • Over-reduction: While less common with nitriles, aggressive reaction conditions could potentially lead to undesired side reactions. Maintaining a controlled temperature profile is key.

  • Secondary Amine Formation: The primary amine product can react with the intermediate imine, leading to the formation of a secondary amine dimer. This is more prevalent in catalytic hydrogenation but can occur in hydride reductions. To minimize this, ensure a slight excess of the reducing agent to quickly convert the imine to the primary amine.

  • Incomplete Hydrolysis of Intermediates: During work-up, incomplete hydrolysis of the aluminum-nitrogen complexes can lead to the isolation of imines or other intermediates. A thorough quenching and extraction procedure is essential.

Recommended LAH Reduction Conditions

Parameter Recommended Value Rationale
LAH Equivalents 2.5 - 3.0 Ensures complete reduction of the nitrile and intermediate imine.
Solvent Anhydrous THF or Et2O Ethereal solvents are essential for LAH stability and reactivity.
Initial Temperature 0 °C Controls the initial exothermic reaction.[1]
Reaction Temperature Room Temperature Allows the reaction to proceed to completion.

| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion. Monitor by TLC/LC-MS. |

III. Troubleshooting Grignard-based Syntheses

This section addresses challenges that may arise when using a Grignard reagent with 1-(4-chlorophenyl)cyclobutanecarbonitrile, followed by a reduction step to yield the target amine.

Question 3: My Grignard reaction with 1-(4-chlorophenyl)cyclobutanecarbonitrile is failing or giving very low conversion. What are the likely causes?

Answer:

Grignard reactions are notoriously sensitive to reaction conditions. Failure is often due to the deactivation of the Grignard reagent or issues with the starting materials.

  • Moisture and Air: Grignard reagents are strong bases and nucleophiles that react readily with water and atmospheric oxygen. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The solvent must be anhydrous.

  • Quality of Magnesium: The magnesium turnings used to prepare the Grignard reagent should be fresh and have a clean, metallic surface. An oxidized surface can inhibit the reaction. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.

  • Starting Material Purity: The alkyl halide used to generate the Grignard reagent must be pure. The 1-(4-chlorophenyl)cyclobutanecarbonitrile should also be dry and free of acidic impurities.

  • Reaction Initiation: Sometimes, the Grignard reaction can be difficult to initiate. Gentle heating or sonication can be used to start the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled temperature.

Question 4: I am forming a ketone instead of the desired amine after the Grignard reaction and work-up. What is happening?

Answer:

The reaction of a Grignard reagent with a nitrile first forms an imine anion intermediate.[2][3] If the reaction is worked up with water, this intermediate is hydrolyzed to a ketone. To obtain the primary amine, the intermediate must be reduced in situ or in a subsequent step without isolating the ketone.

Synthetic Pathway: Grignard Reaction Followed by Reduction

start 1-(4-chlorophenyl)cyclobutanecarbonitrile imine_anion Imine Anion Intermediate start->imine_anion grignard Grignard Reagent (R-MgX) grignard->imine_anion hydrolysis Aqueous Work-up imine_anion->hydrolysis Step 2a reduction Reduction (e.g., NaBH4) imine_anion->reduction Step 2b ketone Ketone hydrolysis->ketone amine This compound reduction->amine

Caption: Grignard reaction pathways from a nitrile.

To obtain the amine, after the Grignard addition is complete, a reducing agent such as sodium borohydride (NaBH4) can be added to the reaction mixture.[4] This will reduce the intermediate imine to the desired primary amine.

Question 5: What are common side reactions in the Grignard synthesis of this compound?

Answer:

Besides the formation of a ketone, other side reactions can occur:

  • Enolization: If the nitrile has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate the alpha-carbon, leading to the formation of an enolate and quenching the Grignard reagent. While 1-(4-chlorophenyl)cyclobutanecarbonitrile does not have alpha-protons, this is a consideration for other substrates.

  • Wurtz-type Coupling: The Grignard reagent can couple with the alkyl halide from which it was formed, leading to a dimeric byproduct. This can be minimized by slow addition of the alkyl halide to the magnesium turnings during the Grignard reagent preparation.

  • Reaction with the Chlorophenyl Group: While the aryl chloride is generally unreactive towards Grignard reagents under these conditions, prolonged heating or the presence of certain catalysts could potentially lead to side reactions at this position.

IV. The Ritter Reaction as an Alternative Route

The Ritter reaction provides an alternative pathway to amides, which can then be hydrolyzed to the desired primary amine.[5][6]

Question 6: How can the Ritter reaction be applied to the synthesis of this compound, and what are the potential challenges?

Answer:

The Ritter reaction involves the reaction of a nitrile with a carbocation source in the presence of a strong acid.[7][8] For the synthesis of this compound, this would involve generating the 1-(4-chlorophenyl)cyclobutyl carbocation from the corresponding alcohol, 1-(4-chlorophenyl)cyclobutanol, and reacting it with a nitrile (e.g., acetonitrile) in the presence of a strong acid like sulfuric acid. This forms an N-substituted amide, which can then be hydrolyzed to the primary amine.

Challenges with the Ritter Reaction:

  • Carbocation Rearrangement: The intermediate carbocation can be prone to rearrangement, leading to a mixture of products. The stability of the tertiary cyclobutyl carbocation in this specific substrate would need to be considered.

  • Harsh Conditions: The use of strong acids can lead to charring and other side reactions, potentially lowering the yield.

  • Hydrolysis Step: The final hydrolysis of the amide to the amine requires an additional synthetic step and can sometimes be challenging, requiring strong acidic or basic conditions.

Due to these complexities, the direct reduction or Grignard-based routes are often preferred for their typically higher yields and milder conditions.

V. Purification and Characterization

Question 7: What is the best way to purify the final this compound product?

Answer:

The purification strategy will depend on the nature of the impurities present.

  • Extraction: After quenching the reaction, the product is typically extracted into an organic solvent. Washing the organic layer with brine can help remove water-soluble impurities.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification.[4]

  • Column Chromatography: For removal of closely related impurities, column chromatography on silica gel is a standard method. A gradient of a polar solvent (e.g., methanol with a small amount of ammonia to prevent tailing of the amine) in a less polar solvent (e.g., dichloromethane) is often effective.[1]

  • Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride salt), recrystallization can be a highly effective purification technique.

Question 8: What are the key analytical techniques to confirm the identity and purity of this compound?

Answer:

A combination of spectroscopic and chromatographic methods should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product.

  • Mass Spectrometry (MS): LC-MS or GC-MS can be used to determine the molecular weight of the product and assess its purity.

  • Infrared (IR) Spectroscopy: The disappearance of the nitrile peak (around 2230 cm-1) and the appearance of N-H stretching bands (around 3300-3400 cm-1) can confirm the conversion.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final product.

By systematically addressing these common issues, researchers can optimize the synthesis of this compound and achieve higher yields and purity.

VI. References

  • ChemicalBook. (n.d.). [1-(4-chlorophenyl)cyclobutyl]methanamine synthesis. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | 71501-44-5. Retrieved from --INVALID-LINK--

  • eGrove, University of Mississippi. (2021). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 4-amino-4-(1-(4-chlorophenyl)cyclobutyl]butan-1-ol. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from --INVALID-LINK--

  • Organic Reactions. (n.d.). The Ritter Reaction. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from --INVALID-LINK--

  • ACS Publications. (2020). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2019). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Retrieved from --INVALID-LINK--

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). optimizing reaction conditions for 3-cyclopentylbutan-2-ol synthesis. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Crude 1-(4-Chlorophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 1-(4-Chlorophenyl)cyclobutanamine. This document offers a comprehensive approach, from understanding potential impurities to detailed purification protocols and solutions to common experimental challenges.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities in your crude material. This compound is commonly synthesized by the reduction of 1-(4-chlorophenyl)cyclobutanecarbonitrile. The choice of reducing agent and reaction conditions will significantly influence the impurity profile.

Common Impurities from Nitrile Reduction:

  • Unreacted Starting Material: Residual 1-(4-chlorophenyl)cyclobutanecarbonitrile.

  • Secondary and Tertiary Amines: Over-alkylation of the primary amine product can lead to the formation of di- and tri-substituted amine byproducts.[1]

  • Hydrolysis Products: Depending on the work-up conditions, hydrolysis of the nitrile can lead to the corresponding carboxylic acid or amide.

  • Solvent and Reagent Residues: Residual solvents and byproducts from the reducing agent (e.g., aluminum salts from LiAlH₄ reduction).

A general workflow for identifying and mitigating these impurities is outlined below:

Impurity Identification and Mitigation Crude_Product Crude this compound Analysis Analytical Characterization (TLC, HPLC, GC-MS, NMR) Crude_Product->Analysis Analyze Impurity_Profile Identify Impurity Profile Analysis->Impurity_Profile Interpret Data Purification_Strategy Select Purification Strategy Impurity_Profile->Purification_Strategy Develop Purified_Product Purified Product Purification_Strategy->Purified_Product Execute

Caption: Workflow for impurity analysis and purification strategy selection.

Troubleshooting and FAQs: Purification Methods

This section addresses common questions and issues encountered during the purification of this compound, covering both the free base and its hydrochloride salt.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[2] The key to successful recrystallization is selecting an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.[3]

FAQs for Recrystallization:

Q1: What are the best solvent systems for recrystallizing this compound free base?

A1: For the free base, which is moderately polar, a range of single and mixed solvent systems can be effective. It is always recommended to perform small-scale solubility tests first.[3][4] Good starting points include:

  • Single Solvents: Isopropanol, Ethanol, Acetonitrile.

  • Mixed Solvents: Acetone/Water, Toluene/Heptane, Ethyl acetate/Hexane.[4][5]

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional "good" solvent to decrease saturation.

    • Allow the solution to cool more slowly.

    • Consider using a lower-boiling point solvent system.

    • If the issue persists, the crude material may have a high impurity load, and pre-purification by column chromatography may be necessary.

Q3: Crystal formation is not occurring, even after cooling. What are the next steps?

A3: This indicates that the solution is not sufficiently supersaturated.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the meniscus.

      • Add a "seed crystal" of the pure compound.

    • Increase Concentration: Gently evaporate some of the solvent.

    • Use an Anti-Solvent: If using a single solvent, slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes turbid, then gently warm until clear and allow to cool slowly.[2]

Q4: What are suitable recrystallization solvents for this compound hydrochloride?

A4: As a salt, the hydrochloride is more polar than the free base. Polar solvents are generally more suitable. Based on protocols for similar amine hydrochlorides, consider the following:[4]

  • Water

  • Methanol or Ethanol

  • Acetone/Water mixtures[6]

  • Toluene/Water mixtures

The table below provides a comparison of potential recrystallization solvent systems.

Form Solvent System Rationale Potential Issues
Free Base IsopropanolGood balance of polarity.May require a larger volume of solvent.
Toluene/HeptaneGood for removing more polar impurities.Potential for oiling out if cooled too quickly.
Acetone/WaterHighly tunable polarity.Finding the right ratio can be tricky.
Hydrochloride Salt WaterHighly effective for polar salts.Yield may be lower due to some solubility in cold water.
Ethanol/WaterGood for controlling solubility.Ensure slow cooling to prevent impurity trapping.[7]
Acetone/WaterEffective for many amine hydrochlorides.[6]The optimal water content needs to be determined empirically.
Column Chromatography

Column chromatography is an excellent method for separating compounds with different polarities and is particularly useful for removing impurities that are difficult to separate by recrystallization.[8]

FAQs for Column Chromatography:

Q1: What stationary and mobile phases are recommended for the purification of this compound?

A1:

  • Stationary Phase: Silica gel is the standard choice. Due to the basic nature of the amine, it can streak on acidic silica. To mitigate this, the silica gel can be pre-treated with a small amount of a tertiary amine like triethylamine mixed with the eluent, or by washing the packed column with an eluent containing 1-2% triethylamine.[9]

  • Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. The addition of a small percentage (0.5-1%) of triethylamine to the mobile phase can significantly improve peak shape and reduce tailing.

Q2: How can I determine the correct eluent system for my column?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for developing your column chromatography method.

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate with 1% triethylamine).

  • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4, with good separation from impurities.

Q3: My compound is not eluting from the column.

A3: This indicates that the mobile phase is not polar enough.

  • Troubleshooting Steps:

    • Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

    • If a significant increase in polarity is still ineffective, consider adding a small amount of a more polar solvent like methanol to the mobile phase (e.g., 1-5%).

Q4: My purified fractions are still showing impurities.

A4: This could be due to several factors:

  • Column Overloading: Too much crude material was loaded onto the column for the amount of silica gel used. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Poor Separation: The chosen eluent system may not be optimal for separating the target compound from a specific impurity. Re-evaluate your TLC analysis to find a better solvent system.

  • Fractions Collected were too Large: Collecting smaller fractions can improve the resolution of the separation.

Column Chromatography Workflow Start Crude Amine TLC TLC Analysis to Determine Eluent Start->TLC Packing Pack Silica Gel Column (consider triethylamine wash) TLC->Packing Loading Load Sample Packing->Loading Elution Elute with Gradient Solvent System Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions (TLC/HPLC) Collection->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporation Evaporate Solvent Combine->Evaporation Pure_Amine Pure this compound Evaporation->Pure_Amine

Caption: Step-by-step workflow for purification by column chromatography.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Recrystallization of this compound Hydrochloride from Ethanol/Water

This protocol is adapted from procedures for similar amine salts and is a good starting point for purification.

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound hydrochloride in the minimum amount of hot 95% ethanol with stirring.[7]

  • Induce Saturation: To the hot solution, add hot deionized water dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot 95% ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with a cold, non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification of this compound Free Base by Column Chromatography

This protocol provides a general guideline for purification using silica gel chromatography.

  • Prepare the Column:

    • Select an appropriately sized chromatography column.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 100% hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.[8]

    • Add a thin layer of sand to the top of the silica bed.

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through it.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane with 1% triethylamine) to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and gradually increasing to 10-20%).

    • Collect the eluent in small fractions and monitor the separation by TLC.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: Synthesis of Chlorophenyl Cyclobutanamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chlorophenyl cyclobutanamine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Drawing from established chemical principles and field-proven insights, this resource provides troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of your target compounds.

Part 1: Navigating Synthetic Challenges

The synthesis of chlorophenyl cyclobutanamine derivatives, while conceptually straightforward, often presents practical hurdles that can impact yield, purity, and scalability. This guide is structured to address these issues in a logical progression, from the core bond-forming reactions to purification and analysis.

Section 1.1: Reductive Amination for Cyclobutanamine Synthesis

Reductive amination is a cornerstone method for the synthesis of the cyclobutanamine core, typically involving the reaction of a chlorophenyl-substituted cyclobutanone with an amine source in the presence of a reducing agent.

FAQ 1: Low or No Product Formation in Reductive Amination

Question: I am attempting a reductive amination between 2-(4-chlorophenyl)cyclobutanone and ammonia, but I am observing very low conversion to the desired 2-(4-chlorophenyl)cyclobutanamine. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product formation in reductive amination can stem from several factors related to imine formation and the subsequent reduction step.

  • Inefficient Imine/Enamine Formation: The initial condensation between the ketone and the amine to form an imine or enamine intermediate is a critical equilibrium-driven step.

    • Causality: The presence of water can shift the equilibrium back towards the starting materials. The pH of the reaction is also crucial; it needs to be acidic enough to catalyze the reaction but not so acidic that it protonates the amine nucleophile, rendering it unreactive.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Dry your solvent and reagents thoroughly. The use of a dehydrating agent, such as molecular sieves, can be beneficial.

      • Optimize pH: For ammonia or primary amines, a pH of around 5-6 is often optimal. You can use a mild acid catalyst like acetic acid.

      • Lewis Acid Catalysis: For less reactive ketones, the addition of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can facilitate the condensation step.[1]

  • Reducing Agent Selection and Reactivity: The choice of reducing agent is critical for selectively reducing the imine in the presence of the starting ketone.[2]

    • Causality: A reducing agent that is too powerful, like sodium borohydride (NaBH₄), can reduce the ketone faster than the imine is formed, leading to the corresponding alcohol as a byproduct.[1][2]

    • Troubleshooting:

      • Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred as they are less reactive towards ketones and more selective for the protonated imine (iminium ion).[2]

      • Staged Addition: If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent.[1]

Experimental Protocol: Optimized Reductive Amination

  • To a solution of 2-(4-chlorophenyl)cyclobutanone (1.0 eq) in anhydrous methanol (0.2 M), add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of 2M HCl.

  • Basify the aqueous layer with 2M NaOH and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

FAQ 2: Formation of Dialkylated Amine Byproducts

Question: My reductive amination is producing a significant amount of the N,N-dialkylated byproduct. How can I suppress this side reaction?

Answer: The formation of dialkylated amines is a common issue, especially when using primary amines as starting materials.[3]

  • Causality: The initially formed primary amine product can be more nucleophilic than the starting amine, allowing it to react with another molecule of the ketone to form a secondary amine, which is then reduced.

  • Troubleshooting:

    • Stoichiometry Control: Use a large excess of the starting amine (e.g., 5-10 equivalents) to statistically favor the reaction of the ketone with the starting amine over the product amine.

    • Slow Addition: Slowly add the ketone to a solution of the amine and the reducing agent. This maintains a low concentration of the ketone, minimizing the chance of the product amine reacting with it.

    • Protecting Group Strategy: If feasible, consider using a protected amine equivalent that can be deprotected after the reaction.

Section 1.2: Buchwald-Hartwig Amination for Aryl-Amine Coupling

For the synthesis of N-aryl cyclobutanamines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.

FAQ 3: Low Yield and Catalyst Decomposition in Buchwald-Hartwig Amination

Question: I am attempting to couple cyclobutanamine with 1-bromo-4-chlorobenzene using a palladium catalyst and a phosphine ligand, but the reaction is sluggish and I'm observing catalyst decomposition (formation of palladium black). What could be the issue?

Answer: Low yields and catalyst decomposition in Buchwald-Hartwig amination often point to issues with the catalyst system, reaction conditions, or substrate quality.

  • Ligand Selection: The choice of phosphine ligand is critical for the stability and activity of the palladium catalyst.[4][5]

    • Causality: Sterically hindered and electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent β-hydride elimination, a common side reaction.[4]

    • Troubleshooting:

      • Use Modern Ligands: Employ bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos, which have been shown to be effective for a wide range of substrates.[6]

      • Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio, typically between 1.5:1 and 2:1.

  • Base Selection: The choice of base is crucial and can significantly impact the reaction rate and outcome.[6]

    • Causality: The base facilitates the deprotonation of the amine to form the active nucleophile. Strong, non-nucleophilic bases are generally preferred.

    • Troubleshooting:

      • Commonly Used Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently used. NaOtBu is often the most reactive but can be incompatible with base-sensitive functional groups.[6]

      • Base Solubility: Ensure the base is sufficiently soluble in the reaction solvent.

  • Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen.

    • Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species, leading to catalyst decomposition.

    • Troubleshooting:

      • Degas Solvents: Thoroughly degas the reaction solvent by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

      • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig cluster_products Products cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amide Complex Amide Complex Oxidative Addition Complex->Amide Complex R2NH, Base Amide Complex->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Amide Complex->Ar-NR2 Ar-X Ar-X R2NH R2NH

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Section 1.3: N-Boc Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is a common protecting group for the amine functionality.

FAQ 4: Incomplete N-Boc Deprotection

Question: I am trying to deprotect an N-Boc protected chlorophenyl cyclobutanamine using trifluoroacetic acid (TFA) in dichloromethane (DCM), but the reaction is incomplete even after prolonged reaction times. What should I do?

Answer: Incomplete N-Boc deprotection can be due to insufficient acid strength, steric hindrance, or the presence of acid scavengers.

  • Acid Strength and Concentration: The rate of deprotection is dependent on the strength and concentration of the acid.[7]

    • Causality: The mechanism involves protonation of the Boc group, followed by fragmentation to release the free amine, carbon dioxide, and isobutene.[7]

    • Troubleshooting:

      • Increase Acid Concentration: A common and effective condition is 20-50% TFA in DCM.[8]

      • Use a Stronger Acid System: 4M HCl in dioxane or 1,4-dioxane is a very effective reagent for Boc deprotection and can often drive sluggish reactions to completion.[8]

  • Scavengers for the tert-Butyl Cation: The liberated tert-butyl cation is an electrophile and can react with electron-rich aromatic rings or other nucleophiles.[7]

    • Causality: This can lead to side product formation and may quench the deprotection reaction.

    • Troubleshooting:

      • Add a Scavenger: Including a scavenger such as triethylsilane or anisole can trap the tert-butyl cation.

FAQ 5: Side Reactions During N-Boc Deprotection

Question: During the acidic deprotection of my N-Boc group, I am observing the formation of an enamine byproduct. Why is this happening and how can I prevent it?

Answer: The formation of an enamine after N-Boc deprotection is possible if there is a proximal carbonyl group.[9]

  • Causality: Once the amine is deprotected, if there is an intramolecular ketone or aldehyde, it can undergo an intramolecular condensation to form a cyclic iminium ion, which can then tautomerize to the more stable enamine.[9]

  • Troubleshooting:

    • Milder Deprotection Conditions: Try using milder acidic conditions that might not favor the subsequent cyclization.

    • Protect the Carbonyl Group: If possible, protect the carbonyl group with a protecting group that is stable to the N-Boc deprotection conditions (e.g., a ketal).

    • Alternative Protecting Group: Consider using an alternative amine protecting group that can be removed under non-acidic conditions, such as the fluorenylmethyloxycarbonyl (Fmoc) group (removed with base) or the benzyloxycarbonyl (Cbz) group (removed by hydrogenolysis).[7]

Part 2: Purification and Analysis

FAQ 6: Difficulty in Separating Enantiomers of Chiral Chlorophenyl Cyclobutanamine

Question: I have synthesized a racemic mixture of a chiral chlorophenyl cyclobutanamine derivative and I am struggling to separate the enantiomers. What are the recommended methods?

Answer: The separation of enantiomers, or chiral resolution, is a common challenge and can be approached using several techniques.

  • Chiral Chromatography: This is often the most direct and effective method for enantiomeric separation.[10][]

    • Causality: Chiral stationary phases (CSPs) in HPLC or SFC columns interact differently with the two enantiomers, leading to different retention times.

    • Troubleshooting and Methodology:

      • Column Screening: Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type) with different mobile phases to find the optimal separation conditions.[12]

      • Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, making it an attractive option for preparative separations.[12]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization.

    • Causality: Diastereomers have different physical properties, including solubility, which allows for their separation.

    • Troubleshooting and Methodology:

      • Chiral Acid Selection: Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.

      • Solvent Screening: The choice of crystallization solvent is critical for achieving good separation. A systematic screening of different solvents and solvent mixtures is recommended.

Table: Comparison of Chiral Separation Techniques

TechniqueAdvantagesDisadvantages
Chiral HPLC/SFC Broad applicability, high resolution, direct separation.[][12]Requires specialized columns and instrumentation, can be costly for large-scale separations.
Diastereomeric Salt Crystallization Scalable, cost-effective for large quantities.Trial-and-error process, may not be successful for all compounds, can be labor-intensive.

FAQ 7: Assessing the Purity of the Final Compound

Question: What are the best analytical methods to determine the purity of my final chlorophenyl cyclobutanamine product?

Answer: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining chemical purity.[13][14]

    • Methodology: Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA). The purity is determined by the area percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities.[13]

    • Methodology: For primary amines, derivatization (e.g., with BSTFA) may be necessary to improve peak shape and thermal stability.[13]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte.[13]

    • Methodology: An internal standard of known purity is added to a precisely weighed sample of the analyte. The purity is calculated by comparing the integral of a specific analyte proton signal to a signal from the internal standard.[13]

  • Chiral HPLC/SFC: For chiral compounds, it is essential to determine the enantiomeric excess (ee) or enantiomeric purity using a chiral column.[10]

Diagram: Analytical Workflow for Purity Assessment

Purity_Workflow Final Product Final Product HPLC-UV HPLC-UV Final Product->HPLC-UV Chemical Purity GC-MS GC-MS Final Product->GC-MS Volatile Impurities qNMR qNMR Final Product->qNMR Absolute Purity Chiral HPLC/SFC Chiral HPLC/SFC Final Product->Chiral HPLC/SFC Enantiomeric Purity Purity > 98%? Purity > 98%? HPLC-UV->Purity > 98%? ee > 99%? ee > 99%? Chiral HPLC/SFC->ee > 99%?

Caption: Recommended analytical workflow for purity determination.

Part 3: Scale-Up Considerations

FAQ 8: Managing Exotherms During Scale-Up of Grignard Reactions

Question: I am using a Grignard reaction to synthesize a chlorophenyl cyclobutanone precursor and I am concerned about managing the exotherm on a larger scale. What are the key safety considerations?

Answer: The Grignard reaction is notoriously exothermic and requires careful management during scale-up to prevent runaway reactions.[15]

  • Causality: The formation of the Grignard reagent and its subsequent reaction with an electrophile are highly exothermic processes.

  • Key Control Measures:

    • Slow Addition of Reagents: The halide solution should be added to the magnesium turnings at a controlled rate to maintain a manageable reaction temperature. Similarly, the subsequent addition of the electrophile should be slow and controlled.[15]

    • Adequate Cooling: The reactor must be equipped with an efficient cooling system to dissipate the heat generated.[15]

    • Inert Atmosphere: Strict adherence to an inert atmosphere (nitrogen or argon) is crucial to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.[15]

    • Monitoring and Quenching: Continuous monitoring of the internal temperature is essential. Have a well-defined and tested quenching procedure in place for emergencies.

References

Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)cyclobutanamine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth, actionable solutions to challenges encountered during synthesis.

Overview of Primary Synthetic Strategies

The synthesis of this compound is typically approached via two primary routes, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scalability requirements, and the specific impurities that must be controlled.

  • Route A: The Nitrile Pathway. This is a robust and widely documented two-step approach. It begins with the alkylation of 4-chlorobenzyl cyanide to form the key intermediate, 1-(4-chlorophenyl)cyclobutanecarbonitrile, which is subsequently reduced to the target amine.

  • Route B: The Grignard-Ritter Pathway. This alternative route involves the formation of a tertiary alcohol via a Grignard reaction, followed by amination using the Ritter reaction. This pathway can be advantageous if the starting materials are more readily available or if nitrile-related impurities are a concern.

The following diagram illustrates the high-level workflow for these two strategies.

Synthetic_Routes cluster_A Route A: Nitrile Pathway cluster_B Route B: Grignard-Ritter Pathway A1 4-Chlorobenzyl Cyanide A2 1-(4-Chlorophenyl) cyclobutanecarbonitrile A1->A2 Alkylation (1,3-Dibromopropane) A3 1-(4-Chlorophenyl) cyclobutanamine A2->A3 Reduction (e.g., LAH) B1 4-Chlorobromobenzene + Cyclobutanone B2 1-(4-Chlorophenyl) cyclobutanol B1->B2 Grignard Reaction B3 N-Acyl Intermediate B2->B3 Ritter Reaction (Nitrile, H+) B4 1-(4-Chlorophenyl) cyclobutanamine B3->B4 Hydrolysis

Caption: High-level comparison of the two primary synthetic routes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses specific issues that may arise during synthesis, providing both the underlying cause and a validated solution.

Part A: Synthesis of the Precursor, 1-(4-Chlorophenyl)cyclobutanecarbonitrile

Q1: My yield for the nitrile synthesis via alkylation is consistently low (<50%). What are the most likely causes?

A1: A suboptimal yield in this step is a common issue, often stemming from a few critical parameters. The reaction involves the deprotonation of 4-chlorobenzyl cyanide by a strong base, followed by nucleophilic attack on 1,3-dibromopropane. A reported yield for this step is around 43%, indicating that improvements are often necessary.[1] The primary factors to investigate are:

  • Base Activity & Handling: Sodium hydride (NaH) is extremely sensitive to moisture. Use a fresh bottle of NaH (60% dispersion in mineral oil is standard) and handle it under an inert atmosphere (Argon or Nitrogen). Any exposure to humidity will quench the base, reducing its effective molarity.

  • Solvent Purity: The solvent, typically DMSO, must be anhydrous. Using a freshly opened bottle of anhydrous DMSO or drying it over molecular sieves is critical. Water will compete with the benzyl cyanide for the base.

  • Temperature Control: The initial deprotonation is exothermic. The subsequent alkylation with 1,3-dibromopropane is also exothermic and must be carefully controlled. Maintaining the temperature between 25-30°C is crucial.[1] Overheating can lead to side reactions.

  • Addition Rate: A slow, controlled addition of the 1,3-dibromopropane solution is necessary to maintain the optimal temperature and minimize the formation of byproducts.

Troubleshooting Summary: Nitrile Synthesis

Parameter Common Issue Recommended Solution Rationale
Base (NaH) Incomplete deprotonation due to moisture contamination. Use fresh, high-purity NaH under a strict inert atmosphere. NaH reacts violently with water, rendering it inactive for deprotonation.
Solvent (DMSO) Presence of water. Use anhydrous grade DMSO, preferably from a sealed bottle or dried over molecular sieves. Water will quench the NaH and the carbanion intermediate.
Temperature Reaction runaway, >35°C. Use an ice-water bath to maintain the temperature at 25-30°C during additions. Higher temperatures promote unwanted side reactions, such as elimination.

| Reagent Purity | Impure 1,3-dibromopropane. | Distill the 1,3-dibromopropane before use if purity is questionable. | Impurities can interfere with the reaction or complicate purification. |

Part B: Reduction of the Nitrile to the Amine

Q2: The LAH reduction of my nitrile is sluggish or incomplete. How can I improve the conversion rate?

A2: Lithium aluminum hydride (LAH) is a powerful reducing agent, but its effectiveness hinges on technique. Incomplete conversion is almost always due to reagent deactivation or insufficient molar excess.

  • Anhydrous Conditions: LAH reacts vigorously and exothermically with protic solvents, including trace water and alcohols. The reaction must be conducted in a flame-dried flask under an inert atmosphere. The solvent, typically THF, must be anhydrous. Ethereal solvents like THF are preferred as they are good coordinating solvents for the lithium ion.[2]

  • LAH Quality: Use a fresh bottle of LAH. Old or improperly stored LAH can have a grey, powdered appearance, indicating significant decomposition. Active LAH should be a fine, white to off-white powder.

  • Stoichiometry: While the stoichiometry is 4:1 (nitrile:LAH), a larger excess is often used to ensure complete reaction. A 2.5 molar equivalent of LAH relative to the nitrile is a good starting point to drive the reaction to completion.[3]

  • Temperature: The initial addition of LAH should be done at 0°C to control the exothermic reaction. Afterward, allowing the reaction to stir at room temperature for several hours is typically sufficient for full conversion.[3]

Q3: My workup procedure for the LAH reduction results in a gelatinous aluminum salt emulsion that is difficult to filter. How can I resolve this?

A3: This is a classic problem with LAH reductions. The formation of aluminum salt emulsions during quenching makes product isolation difficult and leads to significant yield loss. The solution is to use a carefully controlled Fieser workup. This procedure is designed to produce granular, easily filterable aluminum salts.

Optimized LAH Quenching Protocol (Fieser Method): For a reaction that used X g of LAH in a solvent like THF:

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and cautiously add X mL of water dropwise. (Vigorous H₂ evolution will occur).

  • Add X mL of 15% (w/v) aqueous NaOH solution dropwise.

  • Add 3X mL of water dropwise.

  • Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes.

  • The result should be a fine, white, granular precipitate that can be easily removed by filtration through a pad of Celite.

LAH_Workup start Reaction Mixture (Post-Reduction at 0°C) step1 1. Add X mL H₂O (CAUTION: Exothermic) start->step1 step2 2. Add X mL 15% NaOH(aq) step1->step2 step3 3. Add 3X mL H₂O step2->step3 step4 4. Stir at RT for 30 min step3->step4 end Filter through Celite to remove granular aluminum salts step4->end

Caption: Workflow for the Fieser method to quench LAH reactions.

Part C: The Grignard-Ritter Alternative Route

Q4: I am considering the Grignard-Ritter route. What is the underlying mechanism and what are the critical control points?

A4: This route is an excellent alternative that avoids the direct handling of cyanide starting materials. The mechanism proceeds in three main stages:

  • Grignard Reaction: 4-chlorophenylmagnesium bromide (a Grignard reagent) acts as a strong carbon nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone.[4][5] An acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 1-(4-chlorophenyl)cyclobutanol.

  • Ritter Reaction: The tertiary alcohol is treated with a strong acid (e.g., concentrated H₂SO₄). The acid protonates the hydroxyl group, which leaves as a water molecule, generating a stable tertiary carbocation. This carbocation is then attacked by the nucleophilic nitrogen of a nitrile solvent (like acetonitrile). The resulting nitrilium ion is hydrolyzed upon aqueous workup to form an N-substituted amide.[6][7][8]

  • Hydrolysis: The stable N-acyl intermediate is hydrolyzed under acidic or basic conditions to cleave the amide bond, yielding the final primary amine.

Ritter_Mechanism Key Steps of the Ritter Reaction Mechanism cluster_1 Carbocation Formation cluster_2 Nucleophilic Attack & Hydrolysis Alcohol 1-(4-Ar)cyclobutanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Carbocation Tertiary Carbocation + H₂O Protonated_Alcohol->Carbocation - H₂O Nitrilium Nitrilium Ion Carbocation->Nitrilium + R-C≡N Nitrile Nitrile (R-C≡N) Amide N-Substituted Amide Nitrilium->Amide + H₂O (Workup)

Caption: Simplified mechanism of the Ritter reaction for amination.

Critical Control Points:

  • Grignard Reagent Formation: This step is highly sensitive to moisture and oxygen. Use dry THF and flame-dried glassware.

  • Ritter Reaction Acidity: The concentration of the acid is critical. It must be strong enough to promote carbocation formation but controlled to prevent unwanted side reactions like elimination or polymerization.

  • Carbocation Stability: The cyclobutyl carbocation is relatively stable, but rearrangements are a known risk in carbocation chemistry. Using low temperatures can help mitigate this.

Part D: Purification of the Final Amine

Q5: The crude this compound is difficult to purify by standard silica gel chromatography. What is a better method?

A5: Primary amines are basic and tend to streak or bind irreversibly to standard acidic silica gel, leading to poor separation and low recovery. There are two superior methods for purification:

  • Acid-Base Extraction: This is the most effective and scalable method.

    • Dissolve the crude product in a nonpolar organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH) until the solution is strongly basic (pH > 12). The amine will deprotonate and precipitate or form an oil.

    • Extract the free amine back into a fresh organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure amine.

  • Modified Flash Chromatography: If chromatography is necessary, the silica gel must be deactivated.

    • Prepare a slurry of silica gel in your chosen eluent system (e.g., Hexane/Ethyl Acetate).

    • Add 1-2% triethylamine (Et₃N) to the slurry and the eluent. The triethylamine is a stronger base that will occupy the acidic sites on the silica, allowing your product amine to elute properly without streaking.

Optimized Experimental Protocols

Protocol 1: Optimized Synthesis via the Nitrile Pathway

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile[1]

  • Under an argon atmosphere, add sodium hydride (60% dispersion, 4.4 g) to a flame-dried flask containing anhydrous DMSO (20 mL).

  • Prepare a solution of 4-chlorobenzyl cyanide (10 g) in anhydrous DMSO (20 mL) and add it to the NaH suspension over 5-10 minutes, using an ice bath to maintain the temperature below 30°C.

  • Stir the resulting dark solution for 30 minutes at 25°C.

  • Prepare a solution of 1,3-dibromopropane (27 g) in anhydrous DMSO (50 mL). Add this solution dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature does not exceed 30°C.

  • Stir for an additional 60 minutes at room temperature.

  • Pour the reaction mixture slowly into 500 mL of ice water and extract with dichloromethane (3 x 75 mL).

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile. Purification can be achieved by vacuum distillation.

Step 2: LAH Reduction to this compound[3]

  • Under an argon atmosphere, to a stirred solution of the nitrile (5.14 mmol) in anhydrous THF (22 mL) at 0°C, cautiously add a 2.4 M solution of LAH in THF (5.4 mL, 12.8 mmol).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours (monitor by TLC).

  • Cool the reaction back to 0°C and quench using the Fieser method described in Q3. (For 0.49 g of solid LAH used, add 0.5 mL water, 0.5 mL 15% NaOH, and 1.5 mL water).

  • Stir the resulting slurry for 30 minutes, then dry over sodium sulfate, filter through Celite, and rinse the filter cake with THF.

  • Concentrate the filtrate under reduced pressure. The crude amine can be purified by acid-base extraction as described in Q5.

References

Navigating the Labyrinth of Impurities in 1-(4-Chlorophenyl)cyclobutanamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 1-(4-Chlorophenyl)cyclobutanamine. As a Senior Application Scientist, I've designed this comprehensive guide to address the common and often complex challenges associated with resolving impurities in your samples. This resource is structured to provide not just procedural steps, but a deeper understanding of the underlying chemistry to empower you in your experimental work. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your compound.

Troubleshooting Guide: From Synthesis to Separation

This section is dedicated to tackling specific issues you may encounter during the synthesis and purification of this compound. Each problem is broken down into its probable causes and a step-by-step protocol for resolution.

Issue 1: Presence of Unreacted Starting Materials in the Final Product

You've completed the synthesis, but your analytical data (TLC, GC-MS, or HPLC) shows peaks corresponding to 4-chlorobenzyl cyanide or 1-(4-chlorophenyl)cyclobutanecarbonitrile.

Probable Causes:

  • Incomplete Nitrile Formation: The initial reaction between 4-chlorobenzyl cyanide and 1,3-dibromopropane to form the cyclobutane ring may not have gone to completion.

  • Inefficient Reduction: The subsequent reduction of the nitrile to the primary amine may have been incomplete.

Step-by-Step Resolution:

  • Optimize Nitrile Formation:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. The formation of 1-(4-chlorophenyl)cyclobutanecarbonitrile often involves a strong base like sodium hydride in a solvent such as DMSO.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot (4-chlorobenzyl cyanide) is no longer visible.

    • Reagent Purity: Verify the purity of your 1,3-dibromopropane, as impurities can interfere with the reaction.

  • Enhance the Reduction Step:

    • Reducing Agent Stoichiometry: If using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄), ensure you are using a sufficient molar excess to drive the reaction to completion.[2][3]

    • Reaction Conditions: The reduction of nitriles with LiAlH₄ is typically performed in an anhydrous ether solvent like THF.[3] Ensure your solvent is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive LiAlH₄.

  • Purification Strategy:

    • If minor amounts of unreacted nitrile persist, a carefully optimized column chromatography protocol can be effective for separation. Due to the significant polarity difference between the nitrile and the amine, a gradient elution on silica gel should provide good separation.

Issue 2: Unexpected Peaks in Chromatogram - Potential Side-Products

Your chromatogram displays unidentified peaks that are not related to starting materials or the desired product.

Probable Causes:

  • Formation of Secondary Amines: During the reduction of the nitrile with LiAlH₄, over-reduction or side reactions can lead to the formation of secondary amines.

  • Byproducts from 1,3-Dibromopropane: Commercial 1,3-dibromopropane can contain impurities that may react to form other brominated or cyclized byproducts.

Step-by-Step Identification and Resolution:

  • Characterize the Impurity:

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the unknown impurity. This is a critical first step in proposing a potential structure.

    • GC-MS Analysis: For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can provide valuable fragmentation patterns to aid in structural elucidation.[4][5]

  • Minimize Secondary Amine Formation:

    • Controlled Addition of Reducing Agent: Add the LiAlH₄ solution slowly to the nitrile solution at a low temperature (e.g., 0 °C) to control the reaction exotherm and minimize side reactions.[3]

    • Alternative Reducing Agents: Consider alternative reducing agents such as catalytic hydrogenation (e.g., H₂/Raney Nickel), which can sometimes offer cleaner reductions of nitriles to primary amines.[2]

  • Purification:

    • A well-developed High-Performance Liquid Chromatography (HPLC) method will be essential for separating these closely related impurities. A stability-indicating HPLC method is designed to separate the active pharmaceutical ingredient from all potential degradation products and process-related impurities.[6][7][8][9][10]

Issue 3: Poor Peak Shape in HPLC Analysis

When analyzing your this compound sample by HPLC, you observe significant peak tailing or fronting.

Probable Causes:

  • Secondary Interactions with Stationary Phase: The primary amine group is basic and can interact with residual acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.[11][12][13]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.[14]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the amine and its interaction with the stationary phase.[12]

Step-by-Step Troubleshooting:

  • Optimize Mobile Phase:

    • pH Adjustment: Adjust the mobile phase pH to be at least 2 units below the pKa of the amine to ensure it is fully protonated and less likely to interact with silanols.

    • Use of Additives: Incorporate a competing amine, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.[11]

  • Evaluate the Column:

    • Column Choice: Modern HPLC columns with end-capping or those designed for the analysis of basic compounds will exhibit reduced silanol activity and provide better peak shapes.

    • Guard Column: Use a guard column to protect your analytical column from strongly retained impurities that can lead to peak shape deterioration over time.[14]

  • Adjust Injection Parameters:

    • Sample Concentration: Dilute your sample and re-inject. If the peak shape improves, you were likely experiencing column overload.[14]

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

A1: To determine the likely degradation products, a forced degradation study should be performed. This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[15][16][17] For a primary amine like this compound, potential degradation pathways include:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of various products. Oxidative stress is often induced using hydrogen peroxide.[18][15][17]

  • Reaction with Aldehydes/Ketones: Primary amines can react with trace aldehyde or ketone impurities to form imines.

Q2: How can I perform a chiral separation of this compound?

A2: Chiral separation is crucial as enantiomers can have different pharmacological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.[19][20][21]

  • Column Selection: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often a good starting point for the separation of chiral amines.[21][22]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol, is commonly used. The ratio of these solvents is a key parameter for optimizing the separation.[22]

Q3: What are the recommended storage conditions for this compound?

A3: While specific stability data is not widely published, based on the reactivity of primary amines, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere to minimize degradation from oxidation and light.

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential impurities.

Table 1: HPLC Method Parameters

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Methodology:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Method Optimization: Adjust the gradient profile and mobile phase composition to achieve adequate resolution between the main peak and any impurity peaks.

  • Forced Degradation Sample Analysis: Analyze samples from forced degradation studies to confirm that all degradation products are separated from the parent compound.

Protocol 2: GC-MS Analysis for Volatile Impurities

This protocol is suitable for identifying volatile impurities such as unreacted starting materials.

Table 2: GC-MS Method Parameters

ParameterRecommended Starting Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 50-500 amu

Methodology:

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol.

  • Derivatization (Optional): For better peak shape and volatility, consider derivatization of the primary amine using a suitable reagent (e.g., silylation or acylation).[23][24]

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards.

Visualizing the Workflow

To aid in your troubleshooting process, the following diagrams illustrate the key decision-making pathways.

impurity_identification_workflow start Unidentified Peak in Chromatogram lc_ms Perform LC-MS Analysis start->lc_ms gc_ms Perform GC-MS Analysis start->gc_ms mw_determined Molecular Weight Determined? lc_ms->mw_determined gc_ms->mw_determined propose_structure Propose Putative Structure mw_determined->propose_structure Yes remediate Remediate Synthesis or Purify mw_determined->remediate No (Further Investigation Needed) confirm_structure Confirm Structure (e.g., NMR, Synthesis of Standard) propose_structure->confirm_structure confirm_structure->remediate

Caption: Workflow for Impurity Identification.

hplc_peak_tailing_troubleshooting start Peak Tailing Observed check_overload Dilute Sample & Re-inject start->check_overload overload_resolved Peak Shape Improved? check_overload->overload_resolved optimize_mp Optimize Mobile Phase (pH, Additives) overload_resolved->optimize_mp No resolved Problem Resolved overload_resolved->resolved Yes mp_resolved Peak Shape Improved? optimize_mp->mp_resolved evaluate_column Evaluate Column (Age, Type, Guard Column) mp_resolved->evaluate_column No mp_resolved->resolved Yes evaluate_column->resolved

Caption: Troubleshooting HPLC Peak Tailing.

References

Technical Support Center: Stability of 1-(4-Chlorophenyl)cyclobutanamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Chlorophenyl)cyclobutanamine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in solution. Our goal is to provide you with the expertise and practical guidance needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

For solid this compound, it is recommended to store it in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1] For long-term storage, maintaining these cool and dry conditions is crucial.[1]

Q2: I've dissolved this compound in an aqueous buffer and see a loss of parent compound over time. What could be the primary cause?

The primary amine group in this compound makes its stability in aqueous solutions pH-dependent.[2][3][4] Amines are basic and can participate in acid-base equilibria.[2][3][4] Depending on the pH of your buffer, the compound can exist in its neutral or protonated form, which can influence its reactivity and degradation. Extreme pH conditions, both acidic and basic, can promote hydrolysis or other degradation pathways.[5][6]

Q3: Are there any specific solvents I should avoid when working with this compound?

While specific solvent incompatibility data for this exact molecule is limited, general chemical principles suggest caution with certain types of solvents. Avoid strong oxidizing agents.[7][8] Additionally, highly reactive solvents or those containing impurities could potentially react with the amine functionality. Halogenated aromatic compounds can sometimes exhibit unexpected reactivity in certain solvents, so it is always good practice to perform a preliminary stability assessment in your chosen solvent system.[9][10]

Q4: How susceptible is this compound to degradation by light and temperature?

As a general precaution, it is advisable to protect solutions of this compound from light.[11] Photostability is a common concern for organic molecules, and exposure to UV or even ambient light can lead to degradation.[12][13] Similarly, elevated temperatures can accelerate degradation reactions.[11][14] Each 10°C increase in temperature can exponentially increase the rate of degradation.[11] Therefore, storing solutions at refrigerated or frozen temperatures is recommended unless otherwise validated.

Troubleshooting Guides

Issue 1: Unexpected Degradation in Aqueous Buffers

You've prepared a stock solution of this compound in an aqueous buffer for your assay, but you observe a time-dependent decrease in the concentration of the parent compound and the appearance of new peaks in your analytical chromatogram.

start Start: Unexpected Degradation in Aqueous Buffer check_ph Measure pH of the Solution start->check_ph ph_extreme check_ph->ph_extreme ph_neutral pH is within 4-8 range ph_extreme->ph_neutral No investigate_hydrolysis Potential for acid/base-catalyzed hydrolysis of the amine or cyclobutane ring. ph_extreme->investigate_hydrolysis Yes consider_buffer Consider buffer components' reactivity ph_neutral->consider_buffer perform_ph_stability Conduct a pH stability study (see Protocol 1) investigate_hydrolysis->perform_ph_stability consider_buffer->perform_ph_stability optimize_ph Optimize buffer pH for stability perform_ph_stability->optimize_ph check_storage Review storage conditions (temperature and light exposure) optimize_ph->check_storage forced_degradation Perform forced degradation studies (thermal and photo) (see Protocol 2 & 3) check_storage->forced_degradation end End: Identify cause and establish stable conditions forced_degradation->end

Caption: Troubleshooting workflow for degradation in aqueous buffers.

  • pH Verification: Immediately verify the pH of your buffered solution. The basicity of the amine group (pKa of simple alkyl amines are typically in the 9.5-11.0 range) means that the compound's protonation state is highly dependent on pH.[2][3][4]

  • pH-Dependent Stability Study: Conduct a forced degradation study across a range of pH values (e.g., pH 2, 7, and 10) to identify the pH range of maximum stability.

  • Buffer Selection: Ensure that your buffer components are not reactive with the analyte. For example, phosphate buffers are generally considered inert.

Issue 2: Instability in Organic Solvents

You are using an organic solvent (e.g., methanol, acetonitrile, DMSO) to prepare a stock solution and notice the formation of adducts or degradation products.

Potential Cause Explanation Recommended Action
Solvent Impurities Peroxides in ethers (like THF) or acidic impurities in chlorinated solvents can react with the amine.Use high-purity, freshly opened solvents. Consider using solvents specifically designated for HPLC or spectroscopy.
Solvent Reactivity Although less common, some solvents may form adducts with the amine under certain conditions (e.g., in the presence of light or heat).Test stability in a small number of alternative, chemically distinct solvents (e.g., acetonitrile vs. DMSO).
Co-solvent Effects If using a mixture of organic solvent and water, the pH of the aqueous component can still influence stability.Ensure the aqueous portion of your solvent mixture is buffered to a pH known to be optimal for the compound's stability.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understanding the intrinsic stability of a molecule and identifying potential degradation products.[5][6][15] These studies intentionally stress the compound to accelerate degradation.[5][6][15]

Protocol 1: pH-Dependent Hydrolysis Study

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate buffer (pH 7.0)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of ~50 µg/mL.

    • Neutral Condition: Dilute the stock solution with pH 7.0 phosphate buffer to a final concentration of ~50 µg/mL.

    • Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~50 µg/mL.

  • Incubation: Incubate the stress samples at a controlled temperature (e.g., 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Sample Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS).

  • Data Evaluation: Calculate the percentage of remaining parent compound and the formation of degradation products at each time point.

Protocol 2: Thermal Stability Study

Objective: To evaluate the stability of this compound under elevated temperature conditions.

Procedure:

  • Sample Preparation: Prepare solutions of the compound in your desired solvent system (aqueous buffer at optimal pH and organic solvent) at a concentration of ~50 µg/mL.

  • Thermal Stress: Place the sample vials in a calibrated oven at an elevated temperature (e.g., 60°C).

  • Control Sample: Keep a control sample at the recommended storage temperature (e.g., 4°C).

  • Time-Point Analysis: Analyze the stressed and control samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis and Data Evaluation: Analyze the samples and quantify the parent compound and any degradants.

Protocol 3: Photostability Study

Objective: To assess the impact of light exposure on the stability of this compound. This protocol is based on ICH Q1B guidelines.[12][13]

Procedure:

  • Sample Preparation: Prepare solutions as in the thermal stability study.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light (as specified in ICH Q1B). The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Dark Control: Wrap identical sample vials in aluminum foil to serve as dark controls and place them alongside the exposed samples.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples.

  • Data Evaluation: Compare the degradation profiles of the exposed and control samples to determine the extent of photodegradation.

Compound This compound Stress Stress Conditions (pH, Heat, Light, Oxidation) Compound->Stress Degradation Degradation Products Stress->Degradation Pathway_Elucidation Pathway Elucidation Degradation->Pathway_Elucidation Method_Validation Stability-Indicating Method Validation Pathway_Elucidation->Method_Validation

Caption: Logic for investigating degradation pathways.

Summary of Stability-Influencing Factors

Factor Potential Impact Recommendations
pH High potential for degradation in acidic or basic conditions due to the amine group.Determine the optimal pH range for stability (typically near neutral for simple amines) and use buffered solutions.
Temperature Increased temperature accelerates degradation rates.[11]Store solutions at low temperatures (e.g., 2-8°C or -20°C).
Light Potential for photodegradation.Protect solutions from light by using amber vials or storing them in the dark.[11]
Solvent Solvent impurities or reactivity can lead to degradation or adduct formation.Use high-purity, appropriate solvents and perform initial stability checks.
Oxygen/Oxidizing Agents Amines can be susceptible to oxidation.Degas solvents if necessary and avoid contact with strong oxidizing agents.[7][8]

By understanding these potential stability issues and employing systematic troubleshooting and forced degradation studies, you can ensure the reliability and accuracy of your experimental results when working with this compound.

References

Technical Support Center: Troubleshooting Poor Chromatography of 1-(4-Chlorophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of 1-(4-Chlorophenyl)cyclobutanamine. As a primary amine, this compound presents a unique set of challenges, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common chromatographic issues. Drawing from established principles and field experience, this document explains the causality behind experimental choices to help you achieve robust and reliable results.

Troubleshooting Guide

This section addresses specific, common problems encountered during the analysis of this compound in a direct question-and-answer format.

Q1: Why is my this compound peak severely tailing?

A1: Peak tailing is the most frequent issue encountered when analyzing basic compounds like this compound on silica-based reversed-phase columns. The primary cause is secondary retention mechanisms, specifically the interaction between the protonated amine group of your analyte and residual silanol groups (Si-OH) on the silica surface.[1][2]

The Mechanism: At typical mobile phase pH values (between 3 and 7), the primary amine on your compound is protonated (positively charged), while a fraction of the surface silanol groups are deprotonated (negatively charged), creating strong ionic interactions.[2][3] This leads to a mixed-mode retention (hydrophobic and ion-exchange), where some analyte molecules are retained longer than others, resulting in a skewed, tailing peak.[4]

To diagnose and resolve this, follow a systematic approach.

Troubleshooting Workflow for Peak Tailing

G start Start: Peak Tailing Observed (Asymmetry Factor > 1.2) check_mp Step 1: Mobile Phase Is pH ≤ 3.0? start->check_mp adjust_ph Action: Lower pH Add 0.1% Formic Acid or TFA. Re-equilibrate and inject. check_mp->adjust_ph No check_column Step 2: Stationary Phase Using a modern, end-capped C18 or C8 column? check_mp->check_column Yes resolve Problem Resolved: Symmetrical Peak adjust_ph->resolve use_additive Action: Add Competing Base Add 0.1% Triethylamine (TEA) to mobile phase. (Note: May affect MS detection) check_column->use_additive No, using older 'Type A' silica check_sample Step 3: Sample Concentration Is sample concentration too high? check_column->check_sample Yes change_column Action: Change Column Use a high-purity 'Type B' silica, a hybrid particle column, or a polymer-based column. use_additive->change_column If tailing persists change_column->resolve dilute_sample Action: Dilute Sample Reduce concentration by 5-10x and re-inject. check_sample->dilute_sample Yes check_sample->resolve No, concentration is low dilute_sample->resolve

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Solutions:
  • Operate at Low pH: The most effective strategy is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to a range of 2.5-3.0 with an additive like formic acid or trifluoroacetic acid (TFA), you ensure the silanols are fully protonated and neutral, minimizing the unwanted ionic interaction.[4][5]

  • Use a Highly Deactivated Column: Modern HPLC columns, often referred to as "Type B" silica, are made from high-purity silica with significantly lower metal content and are more thoroughly end-capped.[1][2] End-capping blocks many of the residual silanols. Alternatively, stationary phases based on hybrid silica-organic polymers or entirely polymeric supports eliminate the silanol issue altogether.[1]

  • Employ Mobile Phase Additives:

    • Acidic Additives: 0.1% Formic Acid or TFA not only lowers the pH but can also offer some ion-pairing effects, further improving peak shape.[6]

    • Basic Additives: Adding a small concentration (e.g., 0.1% or ~10-20 mM) of a competing amine like triethylamine (TEA) can be effective.[1][7] The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte. This is a common strategy for older, less deactivated columns.

  • Avoid Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5] If you suspect overload, dilute your sample by a factor of 10 and reinject.

Q2: My retention time is drifting and inconsistent from run to run. What is the cause?

A2: Inconsistent retention times are typically caused by three factors: mobile phase composition, column temperature, or insufficient equilibration.

  • Mobile Phase Preparation: In reversed-phase chromatography, a small change in the percentage of the organic solvent can cause a significant shift in retention time.[8] A 1% error in mobile phase composition can alter retention by 5-15%.

    • Solution: Prepare mobile phases gravimetrically (by weight) instead of volumetrically for higher precision. Always use a high-quality water purification system and HPLC-grade solvents, as impurities can alter the mobile phase properties over time.[8][9]

  • Column Temperature: Temperature affects solvent viscosity and the kinetics of partitioning. Without a column thermostat, fluctuations in ambient lab temperature will cause retention times to drift.

    • Solution: Always use a column oven set to a stable temperature, for example, 30 °C or 40 °C, for reproducible results.

  • Column Equilibration: The stationary phase requires adequate time to equilibrate with the mobile phase. If you change mobile phase composition or are starting up the system, insufficient equilibration will lead to drifting retention times.

    • Solution: Equilibrate the column with at least 10-15 column volumes of the mobile phase before starting your analysis.[8] If using ion-pairing reagents, equilibration can take significantly longer.

Q3: I am observing broad peaks and have poor resolution between my main peak and an impurity. How can I improve the separation?

A3: Poor resolution and broad peaks suggest suboptimal separation conditions or extra-column band broadening.

  • Optimize Mobile Phase Selectivity:

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter the selectivity of your separation. Methanol, for instance, is better at hydrogen bonding and can sometimes help reduce silanol interactions.[2]

    • Adjust Gradient Slope: If using a gradient, make it shallower (i.e., increase the gradient time). This gives the analytes more time to interact with the stationary phase, often improving resolution between closely eluting peaks.[10]

  • Evaluate the Column:

    • Column Efficiency: An old or contaminated column will lose efficiency, resulting in broader peaks. Check the column's performance by injecting a standard and calculating the plate count. If it's significantly lower than the manufacturer's specification, the column may need to be flushed or replaced.[4]

    • Stationary Phase Chemistry: If mobile phase optimization doesn't work, consider a different stationary phase. A phenyl-hexyl or a polar-embedded phase can offer different selectivity compared to a standard C18 column.[11]

  • Minimize Extra-Column Volume: Band broadening can occur outside the column in tubing and fittings.

    • Solution: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Check that all fittings are properly seated to avoid dead volume.[11]

Frequently Asked Questions (FAQs)

Q4: What is a good starting HPLC method for analyzing this compound?

A4: A robust starting point is crucial for efficient method development. The following table outlines recommended initial conditions for a reversed-phase separation.

ParameterRecommended SettingRationale & Key Considerations
Column Modern, end-capped C18 (e.g., Type B silica), 150 x 4.6 mm, 5 µmA standard C18 provides good hydrophobic retention. A high-purity, end-capped column is essential to minimize silanol interactions with the amine.[1]
Mobile Phase A 0.1% Formic Acid in WaterThe formic acid sets the pH to ~2.7, which is critical for protonating silanols and ensuring good peak shape.[6] It is also MS-friendly.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10% to 90% B over 15 minutesA generic screening gradient to determine the approximate elution conditions. This can be optimized later to be faster or shallower for better resolution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures retention time stability.[8]
Detection UV at 220 nm or 254 nmThe chlorophenyl group should provide sufficient UV absorbance.
Injection Vol. 5-10 µLA smaller volume helps prevent peak distortion from solvent effects or mass overload.
Q5: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) as a mobile phase additive?

A5: Both are excellent choices for controlling pH and improving the peak shape of basic compounds, but they have key differences, especially concerning detection.

FeatureTrifluoroacetic Acid (TFA)Formic Acid (FA)
Acidity (pH of 0.1% soln) ~2.1~2.7
Mechanism Lowers pH; strong ion-pairing agent.[12]Lowers pH; weak ion-pairing effect.[6]
Peak Shape Often produces the sharpest peaks due to strong ion-pairing, which masks silanol effects effectively.[12]Provides very good peak shape, though sometimes slightly broader than with TFA.
MS Compatibility Poor. Causes significant signal suppression in positive-ion electrospray ionization (ESI-MS).[13]Excellent. It is volatile and does not typically cause ion suppression, making it the preferred choice for LC-MS.[14]
When to Use Ideal for UV-based detection when achieving the absolute sharpest peak is the primary goal.The standard choice for any method that is or might be transferred to an LC-MS platform.
Q6: My research requires separating the enantiomers of this compound. How should I approach this?

A6: Chiral separation requires a specialized Chiral Stationary Phase (CSP). The strategy differs significantly from standard reversed-phase chromatography.

  • Column Selection: Polysaccharide-based CSPs are the most common and successful for a wide range of compounds. Columns like Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based) are excellent starting points for screening.[15][16]

  • Mobile Phase: Chiral separations are often performed in normal-phase mode.

    • Typical Solvents: A mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol) is used.[15]

    • Starting Conditions: A good starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.

  • Optimization:

    • Resolution: To improve resolution, you can try reducing the percentage of the alcohol modifier, which generally increases retention and selectivity.[15]

    • Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can sometimes improve peak shape and prevent unwanted interactions with the CSP support.

Experimental Protocols

Protocol 1: Preparation of 0.1% Formic Acid Mobile Phase
  • Measure 999 mL of HPLC-grade water into a 1 L clean, glass solvent bottle.

  • Using a pipette, add 1 mL of high-purity (>99%) formic acid to the water.

  • Cap the bottle and mix thoroughly by inversion.

  • Prepare the organic mobile phase similarly, by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

  • Degas both mobile phases for 15-20 minutes using an ultrasonic bath or an in-line degasser before placing them on the HPLC system.

Protocol 2: Column Washing and Regeneration

If you observe high backpressure or deteriorating peak shape, a contaminated column may be the cause. This generic flushing procedure can help restore performance. (Always consult the column manufacturer's specific instructions first).

  • Disconnect the column from the detector to avoid contamination.

  • Flush with 20 column volumes of your mobile phase without the buffer/acid (e.g., Water/Acetonitrile).

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of 100% Isopropanol (an effective solvent for removing strongly retained hydrophobic compounds).

  • Flush again with 20 column volumes of 100% Acetonitrile.

  • Re-equilibrate the column with your initial mobile phase conditions for at least 20 column volumes before use.

References

minimizing byproduct formation in 1-(4-Chlorophenyl)cyclobutanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for the synthesis of 1-(4-Chlorophenyl)cyclobutanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize byproduct formation in this critical synthetic process.

Introduction

The synthesis of this compound is a key step in the preparation of various pharmaceutically active compounds. Achieving high purity and yield is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues that may arise during the synthesis, focusing on the common route involving the reduction of 1-(4-Chlorophenyl)cyclobutanecarbonitrile.

Issue 1: Low Yield and Presence of Unreacted Starting Material

Question: My reduction of 1-(4-Chlorophenyl)cyclobutanecarbonitrile to the desired amine is incomplete, resulting in a low yield and a significant amount of unreacted nitrile. What are the likely causes and how can I improve the conversion?

Answer: Incomplete reduction is a common issue often stemming from several factors related to the reducing agent and reaction conditions.

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., Lithium Aluminum Hydride (LAH), Sodium Borohydride with a catalyst) is critical. Ensure you are using a sufficient excess to account for any potential quenching by residual water or other electrophilic impurities in your solvent or starting material.

  • Inactive Reducing Agent: LAH is notoriously sensitive to moisture and can be deactivated by improper handling or storage. It is crucial to use freshly opened or properly stored LAH. The quality of other reducing agents should also be verified.

  • Reaction Temperature: While LAH reductions are often performed at room temperature or with gentle heating, the initial addition should be done at a lower temperature (e.g., 0 °C) to control the exothermic reaction and prevent side reactions. Subsequently, allowing the reaction to warm to room temperature or refluxing may be necessary to drive the reaction to completion.

  • Solvent Purity: The solvent, typically an ether like THF or diethyl ether, must be anhydrous. The presence of water will consume the reducing agent and generate hydrogen gas, reducing the efficiency of your reaction.[1]

Recommended Actions:

  • Dry all glassware and solvents thoroughly. Use freshly distilled anhydrous solvents.

  • Use a 1.5 to 2-fold molar excess of LAH.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material before quenching the reaction.

Issue 2: Formation of an Alcohol Byproduct

Question: I am observing the formation of [1-(4-chlorophenyl)cyclobutyl]methanol as a significant byproduct in my reaction. What is causing this and how can it be prevented?

Answer: The formation of the corresponding alcohol, [1-(4-chlorophenyl)cyclobutyl]methanol, during the reduction of the nitrile is indicative of hydrolysis of an intermediate imine species.

Mechanism of Byproduct Formation:

During the reduction of a nitrile with a hydride reagent like LAH, an intermediate imine-metal complex is formed. If water is introduced during the reaction or, more commonly, during the workup before the complete reduction to the amine, this imine intermediate can be hydrolyzed to an aldehyde. The aldehyde is then rapidly reduced by the excess hydride reagent to the primary alcohol.

Workflow for Byproduct Formation:

G Nitrile 1-(4-Chlorophenyl)cyclobutanecarbonitrile Imine Intermediate Imine-Metal Complex Nitrile->Imine Reduction (e.g., LAH) Aldehyde Intermediate Aldehyde Imine->Aldehyde Hydrolysis (premature H2O quench) Amine This compound (Desired Product) Imine->Amine Complete Reduction Alcohol [1-(4-chlorophenyl)cyclobutyl]methanol (Byproduct) Aldehyde->Alcohol Further Reduction

Caption: Formation of alcohol byproduct via hydrolysis of the intermediate imine.

Preventative Measures:

  • Careful Workup Procedure: The quenching of the reaction is a critical step. Ensure that the reaction is complete before adding any aqueous solution. A standard Fieser workup (sequential addition of water, then aqueous sodium hydroxide, then more water) is often effective for LAH reactions and should be performed cautiously at low temperatures.

  • Anhydrous Conditions: As mentioned previously, maintaining strictly anhydrous conditions throughout the reaction is essential to prevent premature hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and direct route is the reduction of 1-(4-Chlorophenyl)cyclobutanecarbonitrile.[2] An alternative, though less common, approach could involve a Ritter reaction.[3][4][5]

Comparison of Synthetic Routes:

Synthetic RouteStarting MaterialsKey ReagentsAdvantagesDisadvantages
Nitrile Reduction 1-(4-Chlorophenyl)cyclobutanecarbonitrileLAH, NaBH₄/CatalystHigh yielding, relatively cleanMoisture sensitive, potential for alcohol byproduct
Ritter Reaction 1-(4-Chlorophenyl)cyclobutanol, Nitrile (e.g., HCN)Strong Acid (e.g., H₂SO₄)Utilizes a different precursorHarsh acidic conditions, potential for rearrangements and other side reactions.[3][4]

Q2: How can I effectively purify the final product, this compound?

Purification is crucial to remove any unreacted starting materials and byproducts.

  • Acid-Base Extraction: Being a primary amine, the product is basic. An effective initial purification step is an acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while neutral organic impurities (like the starting nitrile and any alcohol byproduct) will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Distillation: If the product is a liquid at room temperature, vacuum distillation can be a highly effective method for purification, especially for removing less volatile impurities.

  • Chromatography: For high-purity requirements, column chromatography on silica gel is a standard method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, often provides good separation. The addition of a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can help to prevent tailing of the amine product on the silica gel.

Q3: What analytical techniques are best for identifying impurities in my final product?

A combination of techniques is recommended for comprehensive impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. It can readily separate the desired amine from the starting nitrile and the alcohol byproduct.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a mobile phase, often with a mass spectrometer as the detector (LC-MS), can provide detailed information about the purity of the sample.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying any major impurities. Characteristic peaks for the starting nitrile (in the ¹³C NMR) or the alcohol byproduct (the -CH₂OH protons in the ¹H NMR) can be used for identification and quantification.

Workflow for Quality Control:

G Crude_Product Crude this compound Purification Purification (e.g., Distillation, Chromatography) Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product Analysis Analytical Techniques Pure_Product->Analysis GC_MS GC-MS Analysis->GC_MS HPLC_MS HPLC-MS Analysis->HPLC_MS NMR NMR Spectroscopy Analysis->NMR Final_QC Final Quality Control GC_MS->Final_QC HPLC_MS->Final_QC NMR->Final_QC

Caption: A typical workflow for the purification and analysis of this compound.

Experimental Protocols

Protocol 1: Reduction of 1-(4-Chlorophenyl)cyclobutanecarbonitrile with LAH

Materials:

  • 1-(4-Chlorophenyl)cyclobutanecarbonitrile[8][9][10]

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide Solution

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., Diethyl Ether or Dichloromethane)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar).

  • LAH Suspension: In the flask, suspend LAH (1.5-2.0 equivalents) in anhydrous THF.

  • Addition of Nitrile: Dissolve 1-(4-Chlorophenyl)cyclobutanecarbonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the LAH suspension at 0 °C with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and slowly add deionized water (X mL per X g of LAH used). Then, add 15% aqueous NaOH (X mL per X g of LAH). Finally, add deionized water again (3X mL per X g of LAH).

  • Workup: Stir the resulting mixture at room temperature for 30 minutes. The grey suspension should turn into a white, granular precipitate. Filter the mixture and wash the solid with additional THF or another suitable organic solvent.

  • Extraction and Drying: Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as needed.

References

Validation & Comparative

A Comparative Analysis of 1-(4-Chlorophenyl)cyclobutanamine and Other Phenylcyclobutanamine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

Introduction: The Phenylcyclobutanamine Scaffold in Neuropharmacology

The phenylcyclobutanamine framework represents a compelling scaffold in the design of compounds targeting the central nervous system. Its rigid cyclobutane ring, coupled with a phenyl group and an amine moiety, provides a unique three-dimensional structure for interaction with various neurotransmitter transporters. This guide offers an in-depth comparison of the pharmacological activity of 1-(4-chlorophenyl)cyclobutanamine and its analogs, with a particular focus on their efficacy as monoamine reuptake inhibitors. Understanding the structure-activity relationships (SAR) within this chemical class is paramount for the rational design of novel therapeutics for a range of neurological and psychiatric disorders.

The primary mechanism of action for many centrally acting drugs involves the modulation of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, their concentrations are increased, leading to enhanced neurotransmission. The affinity and selectivity of a compound for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) dictate its pharmacological profile and therapeutic potential.

This guide will delve into the available experimental data, primarily drawing from the well-characterized metabolites of sibutramine, which share the core this compound structure. We will explore how substitutions on the phenyl ring and modifications of the amine influence activity at monoamine transporters. Furthermore, detailed experimental protocols for assessing the activity of these compounds are provided to facilitate further research in this area.

Comparative Pharmacological Activity

Direct, publicly available comparative studies on a wide array of substituted 1-phenylcyclobutanamine analogs are limited. However, a wealth of information can be gleaned from the extensive research on sibutramine and its active metabolites, desmethylsibutramine (M1) and didesmethylsibutramine (M2). Sibutramine itself is a prodrug, with its pharmacological activity primarily attributed to these N-demethylated metabolites.[1] Didesmethylsibutramine, in particular, provides a close structural analog to this compound, differing by the presence of an isobutyl group on the amine.

The Critical Role of the 4-Chloro Phenyl Substitution

The 4-chloro substitution on the phenyl ring is a key feature of sibutramine's active metabolites and, by extension, this compound. This electron-withdrawing group at the para position significantly influences the molecule's interaction with monoamine transporters.

The in vitro binding affinities (Ki, nM) of the racemic mixtures and individual enantiomers of sibutramine's metabolites at human monoamine transporters are summarized in the table below. Lower Ki values indicate higher binding affinity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Sibutramine298–2,800350–5,451943–1,200
Desmethylsibutramine (M1)152049
(R)-Desmethylsibutramine44412
(S)-Desmethylsibutramine9,200870180
Didesmethylsibutramine (M2)201545
(R)-Didesmethylsibutramine140138.9
(S)-Didesmethylsibutramine4,3006212

Data compiled from Wikipedia contributors (2024).[1]

From this data, several key insights emerge:

  • Metabolites are significantly more potent: Both desmethyl and didesmethyl metabolites exhibit substantially higher affinity for all three monoamine transporters compared to the parent compound, sibutramine.[1]

  • Enantioselectivity is pronounced: The (R)-enantiomers of both metabolites are generally more potent inhibitors of monoamine reuptake than the (S)-enantiomers.[2][3] This highlights the stereospecific nature of the interaction with the transporters.

  • Dual SERT/NET Inhibition: The active metabolites of sibutramine are potent inhibitors of both SERT and NET, with slightly lower affinity for DAT.[1] This profile is characteristic of a serotonin-norepinephrine reuptake inhibitor (SNRI).

Hypothesized Activity of Other Phenylcyclobutanamine Analogs

While direct experimental data for a broad range of phenylcyclobutanamine analogs is scarce, we can infer potential activity trends based on established principles of medicinal chemistry and the SAR of other monoamine reuptake inhibitors.

  • Unsubstituted Phenyl Ring (1-phenylcyclobutanamine): Removal of the chloro group would likely lead to a significant decrease in potency at all three transporters. The halogen bond and the electron-withdrawing nature of chlorine are often crucial for high-affinity binding to monoamine transporters.

  • Other Halogen Substitutions (e.g., -F, -Br): Bioisosteric replacement of the chloro group with other halogens could modulate activity. A fluoro substituent might maintain or slightly decrease potency, while a bromo substituent could potentially enhance it, depending on the specific interactions within the binding pocket.

  • Electron-Donating Substituents (e.g., -CH3, -OCH3): The introduction of electron-donating groups at the para-position would likely alter the electronic properties of the phenyl ring and could lead to a decrease in affinity compared to the chloro-substituted analog. However, the precise effect would depend on the steric and electronic complementarity with the transporter binding sites.

  • Positional Isomers: Moving the chloro substituent to the ortho or meta positions would almost certainly have a profound impact on the binding affinity and selectivity profile. The para position is often optimal for interactions within the binding pockets of monoamine transporters.

Experimental Protocols

To facilitate further research and direct comparison of novel phenylcyclobutanamine analogs, the following are detailed protocols for key in vitro assays used to determine activity at monoamine transporters.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand known to bind to that transporter.

Objective: To determine the inhibition constant (Ki) of test compounds at SERT, NET, and DAT.

Materials:

  • Cell membranes prepared from cells expressing the human serotonin, norepinephrine, or dopamine transporter.

  • Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Non-specific binding inhibitors: Fluoxetine (for SERT), desipramine (for NET), GBR 12909 (for DAT).

  • Test compounds (phenylcyclobutanamine analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of the non-specific binding inhibitor.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_compounds Prepare Test Compound Dilutions add_reagents Add Reagents to 96-well Plate prep_compounds->add_reagents prep_reagents Prepare Membranes, Radioligand, and Buffers prep_reagents->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze

Caption: Workflow for Radioligand Binding Assay.

Synaptosomal Uptake Inhibition Assay

This assay measures the functional ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing the transporters.

Objective: To determine the IC50 value of test compounds for inhibiting the uptake of serotonin, norepinephrine, and dopamine.

Materials:

  • Fresh or frozen brain tissue (e.g., rat striatum for DAT, hippocampus or cortex for SERT and NET).

  • Sucrose buffer (0.32 M).

  • Krebs-Ringer-HEPES buffer.

  • Radiolabeled neurotransmitters: [³H]serotonin, [³H]norepinephrine, [³H]dopamine.

  • Uptake inhibitors for defining non-specific uptake (as in the binding assay).

  • Test compounds.

  • Homogenizer.

  • Centrifuge.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Synaptosomes:

    • Homogenize the brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

  • Uptake Assay:

    • Pre-incubate the synaptosomal suspension with the test compound or vehicle at 37°C for a short period.

    • Initiate the uptake by adding the radiolabeled neurotransmitter.

    • Allow the uptake to proceed for a defined time (typically a few minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Detection and Analysis:

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Determine non-specific uptake in the presence of a high concentration of a known uptake inhibitor.

    • Calculate the specific uptake and plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Diagram of Synaptosomal Uptake Inhibition Assay Workflow

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Analysis homogenize Homogenize Brain Tissue centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 resuspend Resuspend Synaptosomes centrifuge2->resuspend preincubate Pre-incubate with Test Compound resuspend->preincubate initiate_uptake Add Radiolabeled Neurotransmitter preincubate->initiate_uptake terminate Terminate by Filtration initiate_uptake->terminate count Scintillation Counting terminate->count calculate_ic50 Calculate IC50 count->calculate_ic50

Caption: Workflow for Synaptosomal Uptake Inhibition Assay.

Conclusion and Future Directions

The this compound scaffold, as exemplified by the active metabolites of sibutramine, represents a potent and well-characterized class of monoamine reuptake inhibitors with a predominant SNRI profile. The 4-chloro substitution on the phenyl ring is integral to its high affinity for SERT and NET. The pronounced enantioselectivity observed in the metabolites underscores the importance of stereochemistry in the design of future analogs.

While direct comparative data for a wide range of substituted phenylcyclobutanamines is not extensively available, the foundational SAR principles derived from sibutramine and related monoamine reuptake inhibitors provide a strong basis for predicting the activity of novel compounds. Future research should focus on the systematic synthesis and pharmacological evaluation of a library of 1-phenylcyclobutanamine analogs with diverse substitutions on the phenyl ring. This would provide a more complete understanding of the SAR for this scaffold and could lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties for the treatment of various CNS disorders. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations.

References

A Comparative Analysis of 1-(4-Chlorophenyl)cyclobutanamine Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a detailed comparative analysis of 1-(4-Chlorophenyl)cyclobutanamine derivatives, a class of compounds notable for their activity as monoamine reuptake inhibitors. The primary focus of this document is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the potency and selectivity of these molecules for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

The prototypical member of this class is sibutramine, a compound previously marketed for the treatment of obesity.[1][2] Due to its clinical relevance, this guide will use sibutramine and its derivatives as a central case study to explore the nuances of monoamine reuptake inhibition by the this compound scaffold.

The Pharmacological Rationale: Targeting Monoamine Transporters

Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft.[3] Inhibition of these transporters prolongs the action of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of various central nervous system disorders, including depression and anxiety.[4]

The development of compounds that can selectively or dually inhibit these transporters is a key objective in medicinal chemistry. Dual serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs) that also target the dopamine transporter are of particular interest for their potential to offer broader efficacy and faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs).[5] The this compound scaffold has emerged as a promising starting point for the design of such inhibitors.

Sibutramine: A Case Study in Stereochemistry and Metabolism

Sibutramine, chemically known as (±)-1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)cyclobutane-methanamine, is a racemic mixture of (R)- and (S)-enantiomers.[1] Its therapeutic effects are primarily attributed to its active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2), which are more potent inhibitors of serotonin and norepinephrine reuptake than the parent compound.[6]

An important aspect of sibutramine's pharmacology is the differential activity of its enantiomers. Studies have shown that the (R)-enantiomer of sibutramine is the more active form, demonstrating a more pronounced anorexic effect compared to the (S)-enantiomer and the racemic mixture.[1] This highlights the critical role of stereochemistry in the interaction of these derivatives with their biological targets.

Comparative Biological Activity of Sibutramine Enantiomers and Metabolites
CompoundTargetIn Vitro Activity (IC50/Ki, nM)In Vivo Effect
(±)-Sibutramine SERTModerately PotentAnorectic
NETPotent
DATWeak
(R)-Sibutramine SERT/NETMore Potent than (S)-enantiomerMore potent anorectic effect than racemate and (S)-enantiomer[1]
(S)-Sibutramine SERT/NETLess Potent than (R)-enantiomerLess effective anorectic
M1 (mono-desmethylsibutramine) SERTPotentActive metabolite
NETPotent
M2 (di-desmethylsibutramine) SERTPotentActive metabolite
NETPotent

Note: Specific IC50/Ki values for the individual enantiomers and metabolites are not consistently reported across the literature, hence the qualitative description of potency.

Structure-Activity Relationships (SAR)

The available data on sibutramine and other monoamine reuptake inhibitors allow for the deduction of several key structure-activity relationships for the this compound scaffold:

  • The N-Alkyl Substituents: The degree of N-alkylation plays a crucial role in the potency of these compounds. The primary and secondary amine metabolites of sibutramine (M2 and M1, respectively) are more potent inhibitors of SERT and NET than the tertiary amine parent drug. This suggests that a less sterically hindered amine is favorable for binding to the monoamine transporters.

  • The Cyclobutane Ring: The cyclobutane ring provides a rigid scaffold that correctly orients the 4-chlorophenyl group and the amine-containing side chain for optimal interaction with the transporters. Modifications to this ring would likely have a significant impact on activity.

  • The 4-Chlorophenyl Group: The presence of a halogen at the para position of the phenyl ring is a common feature in many monoamine reuptake inhibitors and is thought to be important for high-affinity binding to the transporters.

Experimental Protocols

To facilitate further research in this area, we provide a general outline of the experimental protocols required for the synthesis and evaluation of novel this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route to sibutramine and its analogs involves a multi-step process that can be adapted to generate a variety of derivatives.[7][8]

Diagram of a Generalized Synthetic Pathway:

G A 1-(4-Chlorophenyl)cyclobutanecarbonitrile C Ketone Intermediate A->C 1. Grignard Reaction B Grignard Reagent (R-MgX) B->C E This compound Derivative C->E 2. Reductive Amination (e.g., NaBH3CN, Amine) D Reductive Amination D->E

Caption: Generalized synthetic scheme for this compound derivatives.

Step-by-Step Protocol:

  • Grignard Reaction: Start with 1-(4-chlorophenyl)cyclobutanecarbonitrile and react it with an appropriate Grignard reagent (e.g., isobutylmagnesium bromide for sibutramine) to form the corresponding ketone intermediate.

  • Reductive Amination: The ketone intermediate is then subjected to reductive amination with a desired amine (e.g., dimethylamine for sibutramine) in the presence of a reducing agent like sodium cyanoborohydride to yield the final this compound derivative.

In Vitro Evaluation of Monoamine Transporter Inhibition

The inhibitory activity of the synthesized compounds on SERT, NET, and DAT is typically assessed using radioligand binding assays.

Diagram of the In Vitro Assay Workflow:

G A Prepare cell membranes expressing human SERT, NET, or DAT B Incubate membranes with a specific radioligand (e.g., [3H]citalopram for SERT) A->B C Add increasing concentrations of the test compound B->C D Separate bound and free radioligand (e.g., filtration) C->D E Quantify radioactivity D->E F Calculate IC50 and Ki values E->F

Caption: Workflow for in vitro monoamine transporter binding assays.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the human serotonin, norepinephrine, or dopamine transporters. Prepare membrane fractions from these cells.

  • Binding Assay: Incubate the cell membranes with a known radioligand specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT).

  • Competition: Add varying concentrations of the novel this compound derivatives to the incubation mixture to compete with the radioligand for binding to the transporter.

  • Detection and Analysis: After incubation, separate the bound from the free radioligand by rapid filtration. Measure the radioactivity of the filters and calculate the IC50 values (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Future Directions and Conclusion

The this compound scaffold remains a valuable starting point for the design of novel monoamine reuptake inhibitors. While sibutramine itself has been withdrawn from the market due to cardiovascular safety concerns, a deeper understanding of the structure-activity relationships of its analogs could lead to the development of safer and more efficacious compounds.

Future research should focus on a systematic exploration of substitutions on the cyclobutane ring, the phenyl ring, and the amine side chain. A comprehensive comparative study of a library of such derivatives, with detailed in vitro and in vivo characterization, would be invaluable for elucidating the key structural features that determine potency and selectivity for the monoamine transporters. Such studies will undoubtedly pave the way for the development of the next generation of therapeutics for a range of neurological and psychiatric disorders.

References

A Comparative Guide to the In Vitro Validation of 1-(4-Chlorophenyl)cyclobutanamine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the in vitro validation of 1-(4-Chlorophenyl)cyclobutanamine, a structural analog of Sibutramine. As a potential monoamine reuptake inhibitor, its activity profile at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is of primary pharmacological interest. We objectively compare multiple established assay methodologies, from traditional radioligand techniques to modern fluorescence-based and label-free approaches. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data with established reference compounds, and expert insights into the rationale behind key experimental choices to ensure robust and reproducible characterization.

Introduction: Targeting the Monoamine Transporter System

This compound is a compound of significant interest due to its structural similarity to Sibutramine, a known monoamine reuptake inhibitor[1][2]. The primary therapeutic and psychoactive effects of such compounds are mediated through their interaction with the solute carrier 6 (SLC6) family of monoamine transporters (MATs): the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT)[3]. These integral membrane proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signaling event[3][4]. Inhibition of this process increases the concentration and duration of neurotransmitters in the synapse, forming the basis for the treatment of depression, ADHD, and other neuropsychiatric disorders[5].

Validating the activity and selectivity of a novel compound like this compound at each of these three transporters is a critical step in preclinical drug development. This guide provides a detailed comparison of the principal in vitro methodologies used to quantify these interactions, enabling researchers to generate a comprehensive pharmacological profile.

Comparative Analysis of In Vitro Assay Methodologies

The selection of an appropriate assay is a balance between throughput, biological relevance, cost, and the specific question being asked (e.g., binding affinity vs. functional inhibition).

2.1 Radioligand Binding Assays

  • Principle: These assays measure the direct interaction of a compound with the transporter protein by assessing its ability to compete with a high-affinity radiolabeled ligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) for the binding site[4][6]. The output is typically the inhibitor constant (Kᵢ), which reflects the binding affinity of the test compound.

  • Advantages: Considered a "gold standard" for determining binding affinity[7][8]. Provides a direct measure of target engagement.

  • Disadvantages: Requires the use and disposal of radioactive materials, is labor-intensive, and does not directly measure the functional consequence of binding (i.e., it cannot distinguish between an inhibitor and a substrate)[6].

2.2 Radiotracer Substrate Uptake Inhibition Assays

  • Principle: This functional assay measures the ability of the transporter to actively import a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]norepinephrine for NET, or [³H]dopamine for DAT) into cells expressing the transporter[9][10]. The inhibitory potency (IC₅₀) of the test compound is determined by its ability to block this uptake.

  • Advantages: Directly measures the functional inhibition of the transporter, providing more physiologically relevant data than a simple binding assay[9][11].

  • Disadvantages: Shares the safety, regulatory, and disposal burdens associated with radioactivity. It is an endpoint measurement, which can limit the capture of kinetic data[6].

2.3 Fluorescence-Based Substrate Uptake Assays

  • Principle: These assays replace the radiolabeled substrate with a fluorescent analog that is taken up by the transporter, leading to an increase in intracellular fluorescence[12][13]. The assay can be performed in a homogenous, no-wash format, often using a masking dye to quench the extracellular signal[14][15].

  • Advantages: Eliminates the need for radioactivity, enabling a safer and more streamlined workflow. Amenable to high-throughput screening (HTS) and real-time kinetic measurements[13][14].

  • Disadvantages: The fluorescent substrates are not the endogenous neurotransmitters and may have different binding kinetics or interactions with test compounds, potentially affecting the results[16].

2.4 Transporter Activity through Receptor Activation (TRACT) Assays

  • Principle: A novel, label-free functional assay that cleverly links transporter activity to a downstream signaling event. In a cell co-expressing a transporter (e.g., SERT) and a G-protein coupled receptor (GPCR) that is activated by the same endogenous substrate (e.g., a serotonin receptor), the transporter efficiently removes the substrate, preventing receptor activation. When an inhibitor blocks the transporter, the substrate remains extracellularly, activates the GPCR, and generates a measurable signal (e.g., luminescence or calcium flux)[16][17].

  • Advantages: Uses the endogenous, unlabeled substrate, providing high physiological relevance. Avoids issues of radiolabeling and potential artifacts from fluorescent probes[16].

  • Disadvantages: Requires the development and validation of specific co-expressing cell lines. The signal is an indirect measure of transport, and the assay window depends on the interplay between transporter and receptor activity[17].

Experimental Protocols

The following protocols provide a framework for characterizing this compound. It is critical to use appropriate cell lines, such as HEK293 or MDCK cells, stably transfected with the human transporter of interest (hSERT, hNET, or hDAT)[18][19][20].

3.1 General Materials and Reagents

  • Cell Lines: HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Radioligands/Substrates: [³H]Citalopram (SERT binding), [³H]Nisoxetine (NET binding), [³H]WIN 35,428 (DAT binding), [³H]Serotonin (SERT uptake), [³H]Norepinephrine (NET uptake), [³H]Dopamine (DAT uptake).

  • Reference Inhibitors: Desipramine (NET), Fluoxetine (SERT), GBR-12909 (DAT).

  • Instrumentation: Scintillation counter, cell harvester, fluorescence plate reader.

3.2 Protocol 1: Radioligand Binding Competition Assay (Kᵢ Determination)

  • Expertise & Experience: This protocol determines the equilibrium dissociation constant (Kᵢ) of the test compound, a direct measure of its affinity for the transporter. The choice of radioligand concentration at or below its Kₑ value is crucial for accurate Kᵢ determination via the Cheng-Prusoff equation[21].

  • Cell Membrane Preparation:

    • Culture transporter-expressing cells to ~90% confluency.

    • Harvest cells, wash with ice-cold PBS, and centrifuge.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes[21].

    • Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

  • Binding Reaction:

    • In a 96-well plate, add:

      • Total Binding: 50 µL membrane preparation + 50 µL radioligand (at its Kₑ concentration) + 50 µL assay buffer.

      • Non-Specific Binding (NSB): 50 µL membrane preparation + 50 µL radioligand + 50 µL of a high concentration of a known inhibitor (e.g., 10 µM Desipramine for NET).

      • Test Compound: 50 µL membrane preparation + 50 µL radioligand + 50 µL of this compound at various concentrations.

  • Incubation & Termination:

    • Incubate the plate for 60-120 minutes at room temperature to reach equilibrium[21].

    • Rapidly terminate the reaction by filtering the contents through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant[21].

3.3 Protocol 2: Radiotracer Substrate Uptake Inhibition Assay (IC₅₀ Determination)

  • Trustworthiness: This protocol is a self-validating system. The assay window is defined by the difference between uptake in transporter-expressing cells and either non-transfected parent cells or uptake in the presence of a saturating concentration of a known potent inhibitor. A robust signal-to-background ratio is essential for reliable data.

  • Cell Plating:

    • Seed transporter-expressing cells into a 96-well plate at a density of ~50,000 cells/well and allow them to adhere for 24-48 hours[9].

  • Assay Procedure:

    • On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing various concentrations of this compound or a reference inhibitor.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the uptake by adding 50 µL of assay buffer containing the radiolabeled substrate (e.g., [³H]Dopamine) at a concentration near its Kₘ value[22].

  • Termination & Lysis:

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time must be within the linear range of uptake, which should be determined empirically[22].

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a scintillation cocktail directly to the wells.

  • Data Analysis:

    • Measure the radioactivity in each well using a scintillation counter.

    • Define 100% uptake as the signal in the absence of any inhibitor and 0% uptake as the signal in the presence of a saturating concentration of a reference inhibitor.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The following tables present a hypothetical but pharmacologically plausible profile for this compound, benchmarked against well-characterized inhibitors.

4.1 Table 1: Hypothetical In Vitro Activity Profile of this compound

Assay TypeTarget TransporterParameterValue (nM)
Radioligand BindinghSERTKᵢ15
Radioligand BindinghNETKᵢ45
Radioligand BindinghDATKᵢ850
Substrate UptakehSERTIC₅₀25
Substrate UptakehNETIC₅₀70
Substrate UptakehDATIC₅₀1200

4.2 Table 2: Comparative Activity with Reference Monoamine Reuptake Inhibitors

CompoundhSERT Kᵢ (nM)hNET Kᵢ (nM)hDAT Kᵢ (nM)Selectivity Profile
This compound 15 45 850 SERT/NET > DAT
Fluoxetine (SSRI)11501100SERT Selective
Desipramine (TCA/NRI)200.8 - 4.2[23]2000NET Selective
Cocaine (Triple Reuptake Inhibitor)250400150Non-selective
Reboxetine (NRI)6,900[21]8.5[21]89,000[21]NET Selective

Data for reference compounds are illustrative and compiled from literature sources.

Secondary Pharmacology: Assessing Off-Target Activity

A comprehensive validation includes assessing activity at other relevant targets to determine selectivity and predict potential side effects. For monoamine reuptake inhibitors, the Monoamine Oxidase (MAO) enzymes are a critical off-target to investigate[24]. MAO-A and MAO-B are responsible for the metabolic degradation of monoamines[25][26].

  • MAO Inhibition Assays: These are typically cell-free assays using recombinant human MAO-A or MAO-B enzymes[26]. Activity is measured by monitoring the metabolism of a substrate (e.g., kynuramine) via spectrophotometry or fluorometry[25][27]. A chemiluminescent assay using a kit like the MAO-Glo™ kit is a common high-throughput method[28]. Determining the IC₅₀ values for this compound at both MAO-A and MAO-B is essential to rule out this mechanism of action.

Visualization & Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs.

Monoamine_Reuptake_Inhibition cluster_0 Presynaptic Neuron presynaptic Presynaptic Terminal transporter Monoamine Transporter (SERT/NET/DAT) vesicle Vesicle with Neurotransmitters (NT) NT_synapse Neurotransmitters vesicle->NT_synapse NT_synapse->transporter 3. Reuptake receptor Postsynaptic Receptor NT_synapse->receptor inhibitor This compound inhibitor->transporter 4. Inhibition

Caption: Mechanism of monoamine reuptake and inhibition by this compound.

Binding_Assay_Workflow start Start: Prepare Transporter Membranes plate Dispense into 96-well Plate: - Membranes - Radioligand - Test Compound / Controls start->plate incubate Incubate to Reach Equilibrium (60-120 min) plate->incubate filter Rapid Filtration on Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End: Kᵢ Value analyze->end

Caption: Experimental workflow for the radioligand binding competition assay.

Uptake_Assay_Workflow start Start: Plate Transporter- Expressing Cells preincubate Pre-incubate Cells with Test Compound (10-15 min) start->preincubate add_substrate Initiate Uptake: Add Radiolabeled Substrate preincubate->add_substrate incubate Incubate for Uptake (5-15 min at 37°C) add_substrate->incubate terminate Terminate with Ice-Cold Buffer Wash incubate->terminate lyse Lyse Cells & Add Scintillation Cocktail terminate->lyse count Quantify Radioactivity (Scintillation Counting) lyse->count analyze Data Analysis: - Calculate % Inhibition - Determine IC50 count->analyze end End: IC₅₀ Value analyze->end

Caption: Experimental workflow for the substrate uptake inhibition assay.

Conclusion

The in vitro validation of this compound requires a multi-faceted approach to accurately determine its potency and selectivity at the primary monoamine transporters. While radioligand-based assays remain the gold standard for defining affinity (Kᵢ) and functional inhibition (IC₅₀), newer fluorescence and label-free methods offer significant advantages in throughput and safety. A comprehensive characterization should involve both binding and functional uptake assays across all three transporters (SERT, NET, DAT). Comparing the resulting activity profile to well-known reference compounds provides essential context for its classification. Furthermore, assessing key off-targets, such as MAO enzymes, is crucial for a complete preclinical evaluation. By employing the rigorous methodologies outlined in this guide, researchers can generate the robust, high-quality data necessary to advance the development of this and other novel neuroactive compounds.

References

A Comparative Guide to the In Vivo Efficacy of 1-(4-Chlorophenyl)cyclobutanamine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the in vivo efficacy of 1-(4-Chlorophenyl)cyclobutanamine analogs, a class of compounds with significant potential as monoamine reuptake inhibitors. Drawing from preclinical data, we will explore the structure-activity relationships that govern their antidepressant-like effects and their selectivity towards serotonin, norepinephrine, and dopamine transporters. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics for central nervous system disorders.

Introduction: The Therapeutic Promise of Cyclobutanamine Analogs

Monoamine reuptake inhibitors are a cornerstone in the treatment of depression and other mood disorders. By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), these agents increase the synaptic availability of their respective neurotransmitters, thereby alleviating depressive symptoms. The this compound scaffold, a core component of the well-known compound sibutramine, has been a focal point for the development of novel monoamine reuptake inhibitors. Sibutramine itself, initially investigated as an antidepressant, is a prodrug that is metabolized into active desmethyl and didesmethyl analogs, which exhibit potent monoamine reuptake inhibitory activity.[1] Understanding the in vivo efficacy of these and related analogs is crucial for the rational design of next-generation antidepressants with improved efficacy and side-effect profiles.

Mechanism of Action: Modulating Monoaminergic Neurotransmission

The primary mechanism of action for this compound analogs is the inhibition of monoamine transporters. As demonstrated in animal models, these compounds have shown efficacy in behavioral tests predictive of antidepressant activity.[2] The therapeutic effects are believed to be mediated by the enhanced serotonergic and noradrenergic neurotransmission in key brain circuits involved in mood regulation. The relative potency and selectivity of these analogs for SERT, NET, and DAT determine their specific pharmacological profile and potential therapeutic applications.

Caption: Mechanism of action of this compound analogs.

Comparative In Vivo Efficacy: Insights from Preclinical Models

The Porsolt forced swim test is a widely used rodent behavioral model to screen for potential antidepressant drugs.[3] In this test, a reduction in the duration of immobility is indicative of an antidepressant-like effect. A key study by Yoo et al. (2008) investigated the enantioselective behavioral effects of the active metabolites of sibutramine, desmethylsibutramine (M1) and didesmethylsibutramine (M2), in the Porsolt swim test in rats.[2]

Table 1: In Vivo Efficacy of Sibutramine Metabolites in the Porsolt Forced Swim Test in Rats
CompoundDose (mg/kg, i.p.)Immobility Time (seconds)% Reduction vs. Vehicle
Vehicle-150 ± 10-
(R)-(+)-Desmethylsibutramine (M1)2.580 ± 846.7%
(S)-(-)-Desmethylsibutramine (M1)2.5125 ± 1216.7%
(R)-(+)-Didesmethylsibutramine (M2)2.595 ± 936.7%
(S)-(-)-Didesmethylsibutramine (M2)2.5130 ± 1113.3%
Racemic Sibutramine2.5110 ± 1026.7%

Data are presented as mean ± SEM. Data is illustrative based on findings reported in Yoo et al. (2008).[2]

The results clearly demonstrate that the (R)-enantiomers of both desmethyl- and didesmethylsibutramine are significantly more potent in reducing immobility time compared to their corresponding (S)-enantiomers and the parent compound, sibutramine.[2] This highlights the stereoselectivity of the interaction with monoamine transporters and the importance of chiral synthesis in developing more effective analogs.

In Vitro Potency and Selectivity Profile

To understand the molecular basis for the observed in vivo efficacy, it is essential to examine the in vitro potency and selectivity of these analogs at the human monoamine transporters.

Table 2: In Vitro Monoamine Reuptake Inhibition (IC50, nM)
CompoundhSERThNEThDAT
(R)-(+)-Desmethylsibutramine (M1)152049
(S)-(-)-Desmethylsibutramine (M1)9200870180
(R)-(+)-Didesmethylsibutramine (M2)140138.9
(S)-(-)-Didesmethylsibutramine (M2)43006212
Racemic Sibutramine298350943

Data adapted from Yoo et al. (2008).[2] and Wikipedia.[1]

The in vitro data correlate well with the in vivo findings. The (R)-enantiomers of both metabolites exhibit significantly higher potency for SERT and NET compared to the (S)-enantiomers.[2] Notably, (R)-(+)-Didesmethylsibutramine shows high affinity for all three transporters, suggesting it acts as a triple reuptake inhibitor.[2]

Experimental Protocol: Porsolt Forced Swim Test

The following is a detailed protocol for the Porsolt forced swim test, a standard method for assessing antidepressant-like activity in rodents.

Porsolt_Forced_Swim_Test_Workflow cluster_acclimation Acclimation & Preparation cluster_dosing Dosing cluster_pre_test Pre-Test Session (Day 1) cluster_test Test Session (Day 2) cluster_analysis Data Analysis Acclimate Acclimate animals to the testing room (at least 1 hour) Prepare Prepare drug solutions and vehicle Acclimate->Prepare Administer Administer test compounds (i.p.) or vehicle Prepare->Administer PreSwim Place each rat individually in a cylinder with water (15 minutes) Administer->PreSwim 30 min post-injection TestSwim Place each rat back in the cylinder (5 minutes) PreSwim->TestSwim 24 hours later Record Record the session for later analysis TestSwim->Record Score Score the duration of immobility during the last 4 minutes of the test session Record->Score Analyze Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) Score->Analyze

Caption: Experimental workflow for the Porsolt forced swim test.

Step-by-Step Methodology:

  • Animals: Male Sprague-Dawley rats (200-250 g) are individually housed with free access to food and water and maintained on a 12-hour light/dark cycle.

  • Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with 25°C water to a depth of 30 cm.

  • Drug Administration: Test compounds and vehicle are administered intraperitoneally (i.p.) 30 minutes before the pre-test session.

  • Pre-Test Session (Day 1): Each rat is placed in the cylinder for a 15-minute swimming session. After the session, the rats are removed, dried, and returned to their home cages.

  • Test Session (Day 2): 24 hours after the pre-test, the rats are placed back in the swim cylinder for a 5-minute test session. The entire session is recorded for subsequent analysis.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: The mean duration of immobility for each treatment group is calculated. Statistical significance is determined using an analysis of variance (ANOVA) followed by appropriate post-hoc tests.

Conclusion and Future Directions

The in vivo and in vitro data presented in this guide underscore the potential of this compound analogs as effective monoamine reuptake inhibitors with antidepressant-like properties. The pronounced stereoselectivity observed in both efficacy and potency highlights a critical consideration for future drug design and development in this chemical series. Further research should focus on elucidating the pharmacokinetic and pharmacodynamic profiles of the most promising analogs to optimize their therapeutic index. Additionally, exploring the efficacy of these compounds in other animal models of depression and related disorders will provide a more comprehensive understanding of their therapeutic potential.

References

A Comparative Guide to the Receptor Cross-Reactivity of 1-(4-Chlorophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. This guide provides an in-depth comparative analysis of the receptor cross-reactivity of 1-(4-Chlorophenyl)cyclobutanamine, an active metabolite of the withdrawn anti-obesity drug sibutramine. A thorough comprehension of a molecule's interactions with unintended targets is critical for predicting potential side effects, elucidating mechanisms of action, and ensuring the safety and efficacy of therapeutic candidates.

Introduction: The Imperative of Off-Target Profiling

This compound, also known as didesmethylsibutramine or metabolite M2, is a pharmacologically active primary amine metabolite of sibutramine.[1] Sibutramine itself was designed as a serotonin-norepinephrine reuptake inhibitor (SNRI), with its therapeutic effects primarily attributed to its monoamine reuptake inhibiting metabolites, including this compound.[2] While the on-target activity of such compounds is well-documented, their potential for cross-reactivity with a broader range of receptors is a critical area of investigation. Unintended interactions can lead to a host of off-target effects, ranging from mild side effects to serious adverse events.[3] This guide will dissect the known receptor binding profile of this compound, compare it to other monoamine reuptake inhibitors, and provide detailed protocols for assessing such interactions in a laboratory setting.

On-Target Pharmacology: A Potent Monoamine Reuptake Inhibitor

The primary mechanism of action for this compound is the inhibition of monoamine transporters, specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and to a lesser extent, the dopamine transporter (DAT).[4] This activity leads to increased synaptic concentrations of these neurotransmitters, which is believed to be the basis for its pharmacological effects.

The binding affinities (Ki) of racemic this compound and its individual enantiomers for the human monoamine transporters are summarized in the table below. For context, the binding affinities of other well-known monoamine reuptake inhibitors are also provided.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
This compound (racemate) 20 15 45
(R)-1-(4-Chlorophenyl)cyclobutanamine 140138.9
(S)-1-(4-Chlorophenyl)cyclobutanamine 4,3006212
Duloxetine0.83.5118
Venlafaxine262483,368
Cocaine249363473
Bupropion19,0002,100410

Data compiled from multiple sources.

This data clearly indicates that this compound is a potent inhibitor of both SERT and NET, with a slightly lower affinity for DAT. Notably, the (R)-enantiomer displays a significantly different selectivity profile compared to the (S)-enantiomer, highlighting the importance of stereochemistry in receptor interactions.

Off-Target Cross-Reactivity: Unveiling the Broader Interaction Profile

A comprehensive understanding of a compound's safety and potential side effects necessitates a broad screen of its activity against a panel of off-target receptors, ion channels, and enzymes. While exhaustive public data on the off-target profile of this compound is limited, a recent safety pharmacology study on sibutramine analogues provides valuable insights. This study screened a panel of 45 safety-related biological targets and found that desmethylsibutramine, a closely related metabolite, exhibited potent binding to SERT, NET, and DAT, with weaker interactions at other targets.[5]

It is known that sibutramine and its metabolites have a low affinity for the serotonin 5-HT2B receptor, an important consideration given the association of this receptor with valvular heart disease.[1] However, a full picture of potential interactions with other receptors such as adrenergic, histaminergic, muscarinic, and other G-protein coupled receptors (GPCRs) is crucial for a complete risk assessment.

The following diagram illustrates the concept of on-target versus off-target effects for a monoamine reuptake inhibitor like this compound.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Methods for 1-(4-Chlorophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Chlorophenyl)cyclobutanamine is a critical chemical intermediate and a potential impurity in the synthesis of pharmaceutical compounds, most notably as a related substance to sibutramine. The accurate and precise quantification of this analyte is paramount for ensuring the quality, safety, and efficacy of final drug products. This guide provides a comprehensive comparison of the primary analytical methodologies employed for the characterization and quantification of this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method is evaluated based on its performance characteristics, supported by experimental data and detailed protocols to aid researchers, quality control analysts, and drug development professionals in selecting the most appropriate technique for their specific application.

Introduction: The Analytical Imperative

The control of impurities in active pharmaceutical ingredients (APIs) is a non-negotiable aspect of drug development, mandated by regulatory bodies worldwide. This compound, a key starting material or potential impurity, requires robust analytical methods for its detection and quantification. The choice of analytical technique is a critical decision, directly impacting the reliability of data and, consequently, the quality of the final pharmaceutical product. This decision is not merely about technological preference but is driven by the specific analytical challenge at hand, be it routine quality control, stability testing, or trace-level impurity profiling. This guide will provide the foundational knowledge and practical data to make an informed choice between the workhorse of chromatography, HPLC, and the powerful, selective capabilities of mass spectrometry-coupled techniques.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

High-Performance Liquid Chromatography with Ultraviolet (UV) detection remains the cornerstone of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. For the analysis of this compound, reversed-phase HPLC is the most common approach.

Principle and Rationale

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase. This compound, with its chlorophenyl group, possesses sufficient hydrophobicity to be retained on such columns, allowing for its separation from more polar or more non-polar impurities. The choice of a C8 or C18 column depends on the desired retention and the complexity of the sample matrix; C18 columns offer greater retention for non-polar compounds. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[1][2] The UV detector is set to a wavelength where the analyte exhibits significant absorbance, often around 225-230 nm, due to the aromatic ring.[1][2]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis s_prep Weigh and dissolve sample and standard injector Autosampler s_prep->injector mp_prep Prepare and degas mobile phase pump Isocratic Pump mp_prep->pump pump->injector column Reversed-Phase C8 or C18 Column injector->column detector UV/Vis Detector column->detector cds Chromatography Data System (CDS) detector->cds report Quantification & Reporting cds->report

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a bulk sample.

Instrumentation:

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis detector.

Chromatographic Conditions:

  • Column: ODS C8 (150 x 4.0 mm, 5 µm)[2]

  • Mobile Phase: Acetonitrile and water (containing 0.3% triethylamine, pH adjusted to 7.0) in a 75:25 (v/v) ratio.[2]

  • Flow Rate: 1.1 mL/min[2]

  • Column Temperature: 40 °C[2]

  • Detection Wavelength: 225 nm[2]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 4.5 to 19.5 µg/mL.[2]

  • Sample Preparation: Accurately weigh a sample amount equivalent to 10 mg of this compound and dissolve it in 100 mL of the mobile phase to achieve a theoretical concentration of 10 µg/mL.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a primary amine like this compound, derivatization may be necessary to improve its thermal stability and chromatographic behavior, although direct analysis is also possible.

Principle and Rationale

In GC, compounds are vaporized and separated based on their boiling points and interaction with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides both quantitative data and structural information, making GC-MS a highly selective and sensitive technique. For complex matrices, such as dietary supplements where sibutramine and related compounds have been illicitly added, GC-MS provides the necessary specificity to confirm the presence of the analyte.[3]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Acquisition & Analysis s_prep Sample Extraction & Derivatization (optional) injector GC Injector (Split/Splitless) s_prep->injector column Capillary Column (e.g., Rxi-5MS) injector->column ms Mass Spectrometer (EI Source, Quadrupole Analyzer) column->ms ds Data System ms->ds analysis Library Search & Quantification (SIM/Scan) ds->analysis

Caption: General workflow for GC-MS analysis.

Detailed Experimental Protocol: GC-MS

Objective: To detect and quantify this compound in a complex matrix.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

Chromatographic Conditions (based on similar amine analyses): [4]

  • Column: Rxi-5MS (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant linear velocity of 35 cm/s

  • Injector Temperature: 270 °C

  • Injection Mode: Splitless

  • Oven Program: Initial temperature of 40 °C, hold for 1 min, then ramp at 10 °C/min to 280 °C and hold for 1 min.

  • MS Interface Temperature: 280 °C

  • Ion Source Temperature: 200 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) and perform serial dilutions for the calibration curve.

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent. The extract may be concentrated and, if necessary, derivatized.

  • Analysis: Inject the prepared standards and samples into the GC-MS system.

  • Data Analysis: Identify the analyte by its retention time and mass spectrum (comparing to a reference standard or library). Quantify using the peak area of characteristic ions in SIM mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Selectivity

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is the gold standard for trace-level quantification in complex biological and pharmaceutical matrices.

Principle and Rationale

After separation on an LC column, the analyte is ionized, typically using Electrospray Ionization (ESI). In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected in the first quadrupole, fragmented in a collision cell, and then specific product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to exceptionally low detection limits.[5] For analyzing low-level impurities or metabolites in biological fluids, LC-MS/MS is often the only viable option.[5][6]

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS System cluster_data Data Acquisition & Analysis s_prep Sample Extraction / Dilution lc UPLC/HPLC System s_prep->lc ion_source ESI Source lc->ion_source q1 Quadrupole 1 (Precursor Ion Selection) ion_source->q1 q2 Collision Cell (Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector ds Data System detector->ds quant MRM-based Quantification ds->quant

Caption: Workflow for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).

Detailed Experimental Protocol: LC-MS/MS

Objective: To perform trace-level quantification of this compound.

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Chromatographic and MS Conditions (adapted from sibutramine analysis): [5]

  • Column: Zorbax SB-C18 (4.6 mm x 75 mm, 3.5 µm)

  • Mobile Phase: A: 5 mM Ammonium formate; B: Acetonitrile. Isocratic elution with 90% B.

  • Flow Rate: 0.8 mL/min (may need adjustment)

  • Ionization Mode: ESI Positive

  • MS/MS Transitions (MRM): For this compound (MW: 181.66), the precursor ion would be m/z 182.1 [M+H]+. Product ions would need to be determined by infusion, but likely fragments would result from the loss of ammonia or cleavage of the cyclobutane ring.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples in the initial mobile phase composition. For biological samples, a protein precipitation or solid-phase extraction step is required.

  • MS Parameter Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion and product ions for MRM analysis, as well as collision energy and other source parameters.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantification: Quantify the analyte using the area of the MRM transition peaks against a calibration curve.

Comparative Performance Summary

The selection of an analytical method is a trade-off between various performance characteristics. The table below summarizes the key attributes of the discussed techniques for the analysis of this compound.

Parameter HPLC-UV GC-MS LC-MS/MS
Selectivity ModerateHighVery High
Sensitivity (LOD/LOQ) µg/mL range[2]ng/mL to µg/mL range[3]pg/mL to ng/mL range[6]
Speed Moderate (5-15 min)Slower (10-30 min)Fast (2-10 min with UPLC)
Cost (Instrument) LowMediumHigh
Cost (Operational) LowMediumHigh
Robustness HighHighModerate
Application Routine QC, content uniformity, purity assaysConfirmatory analysis, impurity identificationTrace analysis, bioanalysis, impurity profiling

Conclusion and Recommendations

The choice of the optimal analytical method for this compound is intrinsically linked to the analytical objective.

  • For routine quality control of bulk material where concentration levels are high and the matrix is simple, HPLC-UV is the method of choice. It offers a perfect balance of performance, robustness, and cost-effectiveness.[1][2]

  • For confirmatory analysis and situations where higher selectivity is required, especially in potentially adulterated products, GC-MS is a superior alternative. Its ability to provide structural information through mass spectra is invaluable for unequivocal identification.[3]

  • For trace-level quantification , such as in impurity profiling, metabolite studies, or analysis in complex biological matrices, LC-MS/MS is unparalleled. Its exceptional sensitivity and selectivity allow for the detection and quantification of the analyte at levels unattainable by other methods.[5][6]

By understanding the fundamental principles and performance characteristics of each technique, researchers and analysts can confidently select and implement the most appropriate method, ensuring data of the highest quality and integrity in the development and control of pharmaceuticals.

References

The Structure-Activity Relationship of 1-(4-Chlorophenyl)cyclobutanamine Analogs: A Comparative Guide to Monoamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1-(4-Chlorophenyl)cyclobutanamine Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of compounds that modulate the activity of monoamine transporters. These transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—are critical for regulating neurotransmitter levels in the synaptic cleft, and their dysfunction is implicated in a range of neurological and psychiatric disorders.[1] Consequently, molecules that inhibit the reuptake of these monoamines are valuable therapeutics for conditions such as depression, anxiety, and obesity.[2]

This guide provides an in-depth comparison of this compound analogs, focusing on their structure-activity relationships (SAR) as monoamine reuptake inhibitors. We will delve into the synthesis of these compounds, present comparative biological data, and explore the mechanistic underpinnings of their interactions with monoamine transporters. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of molecules.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs typically begins with the construction of the core cyclobutane ring, followed by the introduction of the amine functionality and subsequent modifications. A common synthetic route, exemplified by the synthesis of sibutramine and its metabolites, involves the reaction of 4-chlorobenzyl cyanide with 1,3-dibromopropane to form the 1-(4-chlorophenyl)cyclobutanecarbonitrile intermediate. This nitrile can then be elaborated to introduce the desired amine-containing side chain.

Experimental Protocol: Synthesis of Didesmethylsibutramine (M2)

This protocol outlines a potential synthetic route to didesmethylsibutramine, a key active metabolite.

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

  • To a solution of 4-chlorobenzyl cyanide in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride at 0°C.

  • Slowly add 1,3-dibromopropane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield 1-(4-chlorophenyl)cyclobutanecarbonitrile.

Step 2: Grignard Reaction to Introduce the Butyl Sidechain

  • Prepare a Grignard reagent from isobutyl bromide and magnesium turnings in anhydrous diethyl ether.

  • Add the 1-(4-chlorophenyl)cyclobutanecarbonitrile dropwise to the Grignard reagent at 0°C.

  • Stir the reaction at room temperature until the nitrile is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the resulting ketone and purify by chromatography.

Step 3: Reductive Amination to form Didesmethylsibutramine

  • Dissolve the ketone from the previous step in a suitable solvent such as methanol.

  • Add ammonium acetate and a reducing agent, for example, sodium cyanoborohydride.

  • Stir the reaction at room temperature until the formation of the primary amine is complete.

  • Work up the reaction by removing the solvent and partitioning the residue between a basic aqueous solution and an organic solvent.

  • Purify the crude product by column chromatography to obtain didesmethylsibutramine.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature of the substituents on the amine and the stereochemistry of the molecule. The primary active metabolites of the well-known analog sibutramine, desmethylsibutramine (M1) and didesmethylsibutramine (M2), demonstrate significantly greater potency as monoamine reuptake inhibitors than the parent compound.[3]

Comparative Biological Data

The following table summarizes the in vitro binding affinities (Ki, nM) of sibutramine's metabolites for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

CompoundR1R2StereochemistrySERT Ki (nM)NET Ki (nM)DAT Ki (nM)
(R)-Didesmethylsibutramine HHR140138.9
(S)-Didesmethylsibutramine HHS43006212
rac-Didesmethylsibutramine HHRacemic201545

Data sourced from Wikipedia.[2]

Key SAR Insights:
  • N-Demethylation Enhances Potency: The removal of the methyl groups from the tertiary amine of sibutramine to the secondary amine (M1, desmethylsibutramine) and then to the primary amine (M2, didesmethylsibutramine) leads to a significant increase in binding affinity for all three monoamine transporters. This suggests that a less sterically hindered amine is favorable for interaction with the binding sites of the transporters.

  • Stereochemistry is a Critical Determinant of Activity: The (R)-enantiomer of didesmethylsibutramine is a more potent inhibitor of monoamine reuptake than the (S)-enantiomer.[2] This is particularly pronounced at SERT, where the (R)-enantiomer is approximately 30-fold more potent. This highlights the importance of the three-dimensional arrangement of the molecule for optimal binding to the chiral environment of the transporter proteins.

  • Selectivity Profile: While both enantiomers of didesmethylsibutramine inhibit all three transporters, the (R)-enantiomer displays a preference for NET and DAT over SERT. This differential selectivity could be exploited in the design of more targeted therapeutics.

Mechanistic Insights and Visualization

The this compound analogs are thought to exert their effects by binding to the central substrate-binding site (S1) of the monoamine transporters, thereby competitively inhibiting the reuptake of the endogenous neurotransmitters.[4] The binding is likely driven by a combination of hydrophobic and electrostatic interactions.

Proposed Binding Interactions

G cluster_transporter Monoamine Transporter (S1 Site) cluster_ligand This compound Analog Amino_Acid_Residues Key Amino Acid Residues (e.g., Asp, Tyr, Phe) Na_Ion Na+ Ion Chlorophenyl 4-Chlorophenyl Ring Chlorophenyl->Amino_Acid_Residues Hydrophobic Interactions Cyclobutane Cyclobutane Ring Cyclobutane->Amino_Acid_Residues Van der Waals Interactions Amine Protonated Amine (NH3+) Amine->Amino_Acid_Residues Ionic Bond (with Asp residue) Amine->Na_Ion Cation-π or Electrostatic Interaction

Caption: Proposed binding mode of this compound analogs at the S1 site of monoamine transporters.

The protonated amine of the ligand is thought to form a key ionic interaction with a conserved aspartate residue in the S1 site, a feature common to many monoamine transporter inhibitors.[4] The 4-chlorophenyl and cyclobutane moieties likely engage in hydrophobic and van der Waals interactions with surrounding non-polar amino acid residues, contributing to the overall binding affinity. The stereochemical preference observed suggests a specific orientation of these groups is required for optimal engagement with the binding pocket.

Experimental Workflows

The evaluation of this compound analogs as monoamine reuptake inhibitors involves a series of in vitro assays to determine their binding affinity and functional activity.

Workflow for Determining Monoamine Transporter Inhibition

G cluster_workflow In Vitro Assay Workflow A Prepare cell membranes or synaptosomes expressing hSERT, hNET, or hDAT B Incubate with radioligand (e.g., [3H]citalopram, [3H]nisoxetine, [3H]WIN 35,428) A->B C Add increasing concentrations of This compound analog B->C D Separate bound and free radioligand (e.g., via filtration) C->D E Quantify bound radioactivity (scintillation counting) D->E F Calculate Ki values from competition binding curves E->F

Caption: Workflow for radioligand binding assays to determine the affinity of analogs for monoamine transporters.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific transporter.[5] These assays measure the ability of a test compound to displace a known high-affinity radiolabeled ligand from the transporter. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, and this value is then used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the compound.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of potent monoamine reuptake inhibitors. The structure-activity relationship is finely tuned by substitutions on the amine and the stereochemistry of the molecule. The active metabolites of sibutramine, desmethylsibutramine and didesmethylsibutramine, serve as excellent examples of how subtle structural modifications can lead to significant enhancements in potency.

While the SAR of N-demethylation and stereochemistry is becoming clearer, a comprehensive public dataset comparing a wider range of analogs with systematic modifications to the phenyl and cyclobutane rings is currently lacking. Future research efforts should focus on synthesizing and evaluating a broader library of these compounds to further elucidate the SAR. Such studies, coupled with computational modeling and structural biology, will undoubtedly pave the way for the design of next-generation monoamine reuptake inhibitors with improved efficacy and selectivity for the treatment of a host of neurological and psychiatric disorders.

References

A Comparative Guide to the Bioanalytical Method Validation for 1-(4-Chlorophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, the rigorous and reliable quantification of a drug candidate and its metabolites in biological matrices is a cornerstone of preclinical and clinical research.[1][2] This guide provides an in-depth comparison of bioanalytical methodologies for the validation of a quantitative assay for 1-(4-Chlorophenyl)cyclobutanamine, a novel therapeutic agent. As Senior Application Scientists, our goal is not merely to present protocols, but to elucidate the scientific rationale behind the selection of each technique and validation parameter, ensuring a robust, reproducible, and regulatory-compliant bioanalytical method.[3]

The validation of a bioanalytical method is a formal process to demonstrate that the method is fit for its intended purpose.[3][4][5] This involves a comprehensive evaluation of key performance characteristics to ensure the integrity of the data generated during pharmacokinetic, toxicokinetic, and bioequivalence studies.[6][7][8] This guide will compare three distinct analytical approaches, highlighting their respective strengths and weaknesses, and provide detailed experimental protocols based on the most robust and widely accepted techniques in the field.

Guiding Principles: Adherence to Global Regulatory Standards

The methodologies and acceptance criteria discussed herein are grounded in the harmonized guidelines set forth by the International Council for Harmonisation (ICH) M10, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][3][4][6][9][10] These guidelines provide a framework for the validation of bioanalytical methods, ensuring data quality and consistency across different laboratories and regulatory submissions.[3]

Comparative Analysis of Bioanalytical Methods

The choice of a bioanalytical method is dictated by the physicochemical properties of the analyte, the required sensitivity, the nature of the biological matrix, and the available instrumentation. For this compound, a primary amine with a chlorinated phenyl group, we will compare three common approaches centered around Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule quantification in complex matrices.[11]

Method Parameter Method A: Protein Precipitation (PPT) & LC-MS/MS Method B: Liquid-Liquid Extraction (LLE) & LC-MS/MS Method C: Solid-Phase Extraction (SPE) & LC-MS/MS
Sample Throughput HighModerateModerate to High (automation dependent)
Cost per Sample LowLow to ModerateHigh
Matrix Effect High potential for ion suppression/enhancementModerate potential, cleaner extract than PPTLow potential, cleanest extract
Analyte Recovery Generally lower and more variableHigh, but can be analyte and solvent dependentHigh and reproducible
Method Development Time ShortModerateLong
Automation Compatibility HighModerateHigh
Method A: Protein Precipitation (PPT) - The "Dilute and Shoot" Approach

Protein precipitation is a straightforward and rapid sample preparation technique.[12] It involves the addition of an organic solvent, typically acetonitrile, to the biological sample to denature and precipitate proteins.[13] While fast and inexpensive, this method offers minimal sample cleanup, potentially leading to significant matrix effects that can compromise the accuracy and precision of the assay.[14]

Method B: Liquid-Liquid Extraction (LLE) - A Classic Cleanup Technique

Liquid-liquid extraction partitions the analyte of interest between the aqueous biological matrix and an immiscible organic solvent.[13][15] This technique provides a cleaner extract compared to PPT, reducing matrix effects. However, LLE can be more labor-intensive and may suffer from emulsion formation, impacting analyte recovery and reproducibility.[16]

Method C: Solid-Phase Extraction (SPE) - The Gold Standard for Sample Cleanup

Solid-phase extraction utilizes a solid sorbent to selectively retain the analyte while matrix interferences are washed away.[13][15] SPE offers the most effective sample cleanup, leading to minimal matrix effects and high analyte recovery.[17] While the initial method development can be more complex and costly, the resulting data quality and method robustness are often superior.

Recommended Approach: Method C - Solid-Phase Extraction (SPE) with LC-MS/MS

For a regulatory submission, a highly robust and reliable method is paramount. Therefore, this guide will detail the validation of a bioanalytical method for this compound using Solid-Phase Extraction followed by LC-MS/MS analysis. The use of a stable isotope-labeled internal standard (SIL-IS) is strongly recommended to compensate for any variability during sample preparation and analysis, ensuring the highest level of accuracy and precision.[18][19][20]

Experimental Workflow & Validation Protocol

The following sections provide a detailed, step-by-step protocol for the validation of a bioanalytical method for this compound in human plasma, adhering to ICH M10 guidelines.[9]

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting Plasma_Sample Plasma Sample Spiked with Analyte & IS Sample_Loading Sample Loading Plasma_Sample->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning & Equilibration SPE_Conditioning->Sample_Loading Washing Washing Step Sample_Loading->Washing Elution Analyte Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Report Validation Report Generation Concentration_Calculation->Report

Caption: Bioanalytical method workflow from sample preparation to data reporting.

Detailed Validation Protocol

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its stable isotope-labeled internal standard (e.g., d4-1-(4-Chlorophenyl)cyclobutanamine) in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the appropriate working solutions to prepare a minimum of six to eight non-zero calibration standards.[8]

  • Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of the Upper Limit of Quantification - ULOQ).[21]

3. Sample Preparation (Solid-Phase Extraction):

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Loading: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution and 200 µL of 50 mM ammonium acetate buffer. Vortex and load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer, followed by 1 mL of methanol:water (20:80, v/v).

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.[18]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[18]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[18]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

Validation Parameters and Acceptance Criteria

The following validation parameters must be assessed according to ICH M10 guidelines.[7][8][9]

Validation Parameter Purpose Acceptance Criteria
Selectivity and Specificity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration.At least 75% of standards must be within ±15% of their nominal concentration (±20% at LLOQ). Correlation coefficient (r²) should be ≥0.99.
Accuracy and Precision To assess the closeness of measured concentrations to the nominal values and the degree of scatter.For QC samples, the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (CV%) should not exceed 15% (20% at LLOQ).[2][7]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Accuracy within ±20% of the nominal value and precision ≤20%.
Matrix Effect To evaluate the effect of the biological matrix on the ionization of the analyte and IS.The IS-normalized matrix factor should have a CV ≤15%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of the nominal concentration.[22]
Stability Assessment

The stability of this compound in the biological matrix is a critical parameter.[23][24][25] Stability experiments should be conducted to evaluate:

  • Freeze-Thaw Stability: At least three freeze-thaw cycles.

  • Bench-Top Stability: At room temperature for a duration that mimics the sample handling process.

  • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that exceeds the expected duration of sample storage.[22]

Conclusion

The validation of a bioanalytical method is a multifaceted process that demands a deep understanding of analytical chemistry, regulatory guidelines, and the specific properties of the analyte. While faster methods like protein precipitation have their place in early discovery, a robust and reliable method using solid-phase extraction is recommended for the quantitative analysis of this compound in support of regulatory filings. The detailed protocol and validation criteria presented in this guide provide a comprehensive framework for establishing a fit-for-purpose bioanalytical method that will yield high-quality, reproducible data, ultimately ensuring the integrity of your drug development program.

References

A Head-to-Head Comparison of 1-(4-Chlorophenyl)cyclobutanamine and its Analogues as Monoamine Reuptake Inhibitors: A Proposed Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-Phenylcyclobutanamine Scaffold

The cyclobutane moiety, once a rarity in medicinal chemistry, is increasingly recognized for its unique structural and conformational properties that can impart favorable pharmacological characteristics to drug candidates.[1] The 1-phenylcyclobutanamine scaffold is of particular interest as it forms the core of several centrally active compounds. The subject of this guide, 1-(4-Chlorophenyl)cyclobutanamine, is a key synthetic intermediate in the production of Sibutramine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) formerly used in the treatment of obesity.[2][3] This lineage strongly suggests that this compound and its analogues are likely to exert their primary pharmacological effects through the inhibition of monoamine transporters, namely the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[4][5][6] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a cornerstone of treatment for depression, anxiety, and other CNS disorders.[4]

Proposed Comparative Study: A Rational Approach to SAR

To build a robust SAR profile, a systematic variation of the substituent at the 4-position of the phenyl ring is proposed. The following compounds have been selected for this comparative analysis to probe the effects of electron-withdrawing, electron-donating, and sterically different groups on monoamine transporter affinity and selectivity.

Table 1: Proposed Compounds for Head-to-Head Comparison

Compound IDCompound NameProposed R-GroupRationale for Inclusion
1 This compound-ClThe parent compound of interest; provides a baseline for comparison.
2 1-(4-Fluorophenyl)cyclobutanamine-FA smaller, more electronegative halogen to probe electronic effects.
3 1-(4-Bromophenyl)cyclobutanamine-BrA larger halogen to investigate the interplay of electronics and sterics.
4 1-(4-Methylphenyl)cyclobutanamine-CH₃An electron-donating group to contrast with the electron-withdrawing halogens.
5 1-(4-Methoxyphenyl)cyclobutanamine-OCH₃A stronger electron-donating group with potential for hydrogen bonding interactions.
6 1-Phenylcyclobutanamine-HThe unsubstituted parent compound to understand the fundamental role of substitution.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the proposed analogues and their subsequent pharmacological evaluation. These protocols are designed to be self-validating, with clear endpoints and controls.

Synthesis of 1-Arylcyclobutanamine Analogues

The synthesis of these compounds can be achieved through a variety of established methods. A common route involves the reaction of a substituted phenylacetonitrile with 1,3-dibromopropane to form the cyclobutanenitrile, followed by reduction to the amine.

Workflow for Synthesis:

Synthesis_Workflow A Substituted Phenylacetonitrile D Cyclization (Formation of 1-Arylcyclobutanenitrile) A->D B 1,3-Dibromopropane B->D C Phase Transfer Catalyst (e.g., TBAB) C->D F Reduction D->F E Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) E->F G 1-Arylcyclobutanamine Product F->G

Caption: General synthetic workflow for 1-arylcyclobutanamine analogues.

Step-by-Step Protocol:

  • Cyclization: To a stirred solution of the appropriately substituted phenylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.2 eq) in a suitable solvent (e.g., toluene), add a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq) and a strong base (e.g., 50% aqueous NaOH). Heat the reaction mixture under reflux for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting 1-arylcyclobutanenitrile by column chromatography.

  • Reduction: Carefully add the purified nitrile (1.0 eq) to a stirred suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5 eq), in anhydrous tetrahydrofuran (THF) at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Final Work-up and Isolation: Cool the reaction mixture to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to yield the desired 1-arylcyclobutanamine. Further purification can be achieved by distillation or salt formation.

In Vitro Monoamine Transporter Binding Assays

To determine the affinity of each compound for SERT, DAT, and NET, competitive radioligand binding assays are the gold standard.[1][2][7] This protocol utilizes membranes prepared from cells stably expressing the human transporters.

Workflow for Binding Assay:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement A Cell Membranes with Expressed Transporters (SERT, DAT, or NET) D Incubate A + B + C A->D B Radioligand (e.g., [3H]Citalopram for SERT) B->D C Test Compound (Varying Concentrations) C->D E Rapid Filtration (Separates bound from free radioligand) D->E F Scintillation Counting (Measures radioactivity) E->F G Data Analysis (Calculate Ki values) F->G

Caption: Workflow for the monoamine transporter radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing either hSERT, hDAT, or hNET in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) at a concentration near its Kd, and varying concentrations of the test compound.

  • Non-specific Binding: To determine non-specific binding, include wells containing a high concentration of a known, potent inhibitor for each transporter (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert IC₅₀ values to affinity constants (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Structure-Activity Relationships and Data Interpretation

While awaiting experimental validation, we can hypothesize the likely outcomes based on established SAR principles for monoamine transporter inhibitors.[8][9][10] This provides a framework for interpreting the generated data.

Table 2: Predicted Affinity (Ki, nM) and Selectivity Profile of Proposed Compounds

Compound IDR-GroupPredicted SERT Ki (nM)Predicted NET Ki (nM)Predicted DAT Ki (nM)Expected Selectivity Profile
1 -ClExperimental Data NeededExperimental Data NeededExperimental Data NeededLikely a dual SERT/NET inhibitor, given its relation to Sibutramine. The electron-withdrawing nature of chlorine may enhance affinity.
2 -FExperimental Data NeededExperimental Data NeededExperimental Data NeededThe high electronegativity of fluorine might alter binding interactions. Potency could be similar to or slightly different from the chloro-analogue, depending on the specific interactions within the binding pocket.
3 -BrExperimental Data NeededExperimental Data NeededExperimental Data NeededIncreased steric bulk compared to chlorine may either enhance affinity through favorable van der Waals interactions or decrease it due to steric hindrance.
4 -CH₃Experimental Data NeededExperimental Data NeededExperimental Data NeededThe electron-donating methyl group might decrease potency at SERT/NET compared to the halogenated analogues, as electron-withdrawing groups are often favored for these transporters.
5 -OCH₃Experimental Data NeededExperimental Data NeededExperimental Data NeededThe strong electron-donating and potential hydrogen bond-accepting methoxy group could significantly alter the binding profile, potentially shifting selectivity.
6 -HExperimental Data NeededExperimental Data NeededExperimental Data NeededThis will establish the baseline potency and selectivity of the core scaffold, allowing for a clear determination of the contribution of the 4-position substituent.

Mechanism of Action: The primary mechanism of action for these compounds is expected to be competitive inhibition at the substrate binding site of the monoamine transporters. By occupying this site, the compounds prevent the reuptake of serotonin, norepinephrine, and/or dopamine from the synaptic cleft into the presynaptic neuron, thereby prolonging the action of these neurotransmitters.

MOA_Diagram cluster_cleft Synaptic Cleft cluster_neuron Presynaptic Neuron transporter Monoamine Transporter (SERT/NET/DAT) Substrate Binding Site neurotransmitter Monoamine (e.g., Serotonin) neurotransmitter->transporter:f1 Binding Prevented inhibitor 1-Arylcyclobutanamine Analogue inhibitor->transporter:f1 Binds and Blocks

Caption: Competitive inhibition of monoamine transporters by 1-arylcyclobutanamine analogues.

Conclusion

The 1-phenylcyclobutanamine scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors. While this compound is a known entity, a detailed understanding of its SAR through comparison with its analogues is a critical missing piece of the puzzle. The experimental guide presented here provides a robust and scientifically rigorous framework for researchers to generate this vital data. The expected outcomes, based on established medicinal chemistry principles, suggest that substitution at the 4-position of the phenyl ring will significantly modulate both the potency and selectivity of these compounds for SERT, DAT, and NET. The execution of these proposed experiments will undoubtedly provide valuable insights for the drug development community and pave the way for the design of next-generation CNS therapeutics.

References

A Senior Application Scientist's Guide to the Reproducible Synthesis and Analysis of 1-(4-Chlorophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the synthesis and rigorous analysis of novel chemical entities are paramount. 1-(4-Chlorophenyl)cyclobutanamine serves as a crucial building block for various pharmacologically active molecules. Its structural motif, featuring a substituted cyclobutane ring, offers a unique three-dimensional profile that can be pivotal for biological activity and intellectual property. This guide provides an in-depth, scientifically-grounded comparison of synthetic routes and analytical methodologies for this compound, emphasizing reproducibility and validation. The protocols and insights presented herein are designed to empower researchers to confidently synthesize and characterize this important intermediate with a high degree of purity and consistency.

I. Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route will often depend on factors such as the availability of starting materials, scalability, and desired purity profile. Here, we compare two primary and conceptually distinct approaches: the reduction of a nitrile intermediate and rearrangement of a carboxamide derivative.

Method 1: Synthesis via Reduction of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

This is a robust and widely applicable two-step approach that begins with the formation of the key nitrile intermediate.

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

The initial step involves the alkylation of 4-chlorobenzyl cyanide with 1,3-dibromopropane. This reaction proceeds via the formation of a carbanion at the benzylic position, which then undergoes intramolecular cyclization.

Step 2: Reduction of the Nitrile to the Primary Amine

The conversion of the nitrile group to a primary amine is a critical transformation. Several reducing agents can be employed, each with its own advantages and considerations.

  • Lithium Aluminum Hydride (LAH): A powerful and effective reducing agent for nitriles, typically providing high yields. However, its pyrophoric nature requires careful handling and anhydrous reaction conditions.

  • Catalytic Hydrogenation: A greener and often more scalable alternative to metal hydrides. This method typically employs a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere. The reaction conditions (pressure, temperature, catalyst loading) need to be carefully optimized to ensure complete conversion and avoid side reactions.

Method 2: Synthesis via Hofmann Rearrangement of 1-(4-Chlorophenyl)cyclobutanecarboxamide

This alternative route involves the conversion of a carboxylic acid derivative to the corresponding primary amine with the loss of one carbon atom.

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid

This can be achieved through various methods, including the hydrolysis of the corresponding nitrile.

Step 2: Conversion to 1-(4-Chlorophenyl)cyclobutanecarboxamide

The carboxylic acid is first converted to an activated species, such as an acid chloride or mixed anhydride, which then reacts with ammonia to form the primary amide.

Step 3: Hofmann Rearrangement

The amide is treated with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) to induce a rearrangement, yielding the primary amine. This method is advantageous as it can be performed in a one-pot fashion from the amide.

Comparison of Synthetic Routes
FeatureMethod 1 (Nitrile Reduction)Method 2 (Hofmann Rearrangement)
Starting Materials 4-Chlorobenzyl cyanide, 1,3-dibromopropane1-(4-Chlorophenyl)cyclobutanecarboxylic acid
Key Intermediates 1-(4-Chlorophenyl)cyclobutanecarbonitrile1-(4-Chlorophenyl)cyclobutanecarboxamide
Number of Steps 23 (from carboxylic acid)
Reagent Hazards LAH is pyrophoric; high-pressure hydrogenation requires specialized equipment.Bromine is corrosive and toxic.
Scalability Catalytic hydrogenation is highly scalable.Generally suitable for lab-scale; can be adapted for larger scale.
Yield & Purity Generally high yields and purity achievable.Yields can be variable; purification may be more challenging.

Expert Recommendation: For general laboratory-scale synthesis with a focus on high yield and purity, the nitrile reduction method using LAH is a reliable choice, provided appropriate safety precautions are taken. For larger-scale synthesis and to avoid the hazards of LAH, catalytic hydrogenation is the preferred method, although it requires optimization of reaction conditions.

II. Detailed Experimental Protocols

To ensure reproducibility, the following detailed protocols are provided for the recommended synthetic route and the essential analytical techniques.

Protocol 1: Synthesis of this compound via Nitrile Reduction

Part A: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

Synthesis_Nitrile

Materials:

  • 4-Chlorobenzyl cyanide

  • 1,3-Dibromopropane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMSO at room temperature under an inert atmosphere, add a solution of 4-chlorobenzyl cyanide in DMSO dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1,3-dibromopropane in DMSO dropwise, maintaining the temperature below 30°C.

  • Stir the reaction mixture for an additional 1-2 hours at room temperature.

  • Carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude nitrile by vacuum distillation or column chromatography on silica gel.

Part B: Reduction of 1-(4-Chlorophenyl)cyclobutanecarbonitrile to this compound

Reduction_Amine

Materials:

  • 1-(4-Chlorophenyl)cyclobutanecarbonitrile

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • 15% Sodium hydroxide solution

  • Water

Procedure:

  • To a stirred suspension of LAH in anhydrous THF at 0°C under an inert atmosphere, add a solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture back to 0°C and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes and then filter it off, washing the solid with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amine.

  • The product can be further purified by distillation or conversion to its hydrochloride salt followed by recrystallization.

Protocol 2: Analytical Testing of this compound

Rigorous analytical testing is essential to confirm the identity, purity, and consistency of the synthesized product.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

An isocratic reverse-phase HPLC method is recommended for routine purity analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (with 0.1% Trifluoroacetic acid) - Gradient or isocratic elution may be optimized. A typical starting point is a 60:40 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Impurity Profiling

GC-MS is a powerful tool for confirming the molecular weight and identifying volatile impurities.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium

  • Injection Mode: Split

  • Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C).

  • MS Detection: Electron Ionization (EI) at 70 eV.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Expected ¹H NMR signals (in CDCl₃):

    • Aromatic protons (multiplet, ~7.2-7.4 ppm)

    • Cyclobutane protons (multiplets, ~1.8-2.6 ppm)

    • Amine protons (broad singlet, variable chemical shift)

  • Expected ¹³C NMR signals (in CDCl₃):

    • Aromatic carbons (multiple signals, ~120-145 ppm)

    • Quaternary cyclobutane carbon attached to the phenyl and amino groups (~60-70 ppm)

    • Methylene carbons of the cyclobutane ring (~15-35 ppm)

D. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR provides confirmation of the key functional groups present in the molecule.

  • Expected characteristic peaks:

    • N-H stretching of the primary amine (two bands in the region of 3300-3400 cm⁻¹)

    • C-H stretching of aromatic and aliphatic groups (~2800-3100 cm⁻¹)

    • C=C stretching of the aromatic ring (~1400-1600 cm⁻¹)

    • C-N stretching (~1000-1200 cm⁻¹)

    • C-Cl stretching (~700-800 cm⁻¹)

III. Data Presentation and Interpretation

Reproducible synthesis requires consistent analytical data. The following tables summarize the expected outcomes and provide a framework for comparing results.

Table 1: Synthesis Performance Metrics
ParameterExpected Value
Yield (Nitrile Synthesis) 60-80%
Yield (Amine Synthesis - LAH) 70-90%
Purity (by HPLC) >98%
Appearance Colorless to pale yellow oil
Table 2: Key Analytical Data
TechniqueExpected Result
HPLC Single major peak with a retention time characteristic of the product.
GC-MS Molecular ion peak corresponding to the molecular weight of the product. Fragmentation pattern consistent with the structure.
¹H NMR Chemical shifts and coupling patterns consistent with the assigned structure. Integration of signals should match the number of protons.
¹³C NMR Number of signals and chemical shifts corresponding to the unique carbon atoms in the molecule.
FTIR Presence of characteristic absorption bands for the primary amine and other functional groups.

IV. Conclusion and Best Practices

The synthesis of this compound via the reduction of the corresponding nitrile intermediate offers a reliable and reproducible pathway to this valuable building block. Careful execution of the synthetic protocol and rigorous analytical testing are crucial for ensuring the quality and consistency of the final product. For optimal results, researchers should adhere to the following best practices:

  • Maintain an inert and anhydrous environment when working with reactive reagents like sodium hydride and LAH.

  • Monitor reaction progress using appropriate techniques such as Thin Layer Chromatography (TLC) or HPLC.

  • Thoroughly characterize the final product using a combination of chromatographic and spectroscopic methods to confirm its identity and purity.

  • Document all experimental details meticulously to ensure traceability and facilitate troubleshooting.

By following the guidance provided in this document, researchers can confidently and reproducibly synthesize and test this compound, thereby accelerating their research and development efforts.

V. References

  • Synthesis of 1-(4-chlorophenyl)cyclobutane nitrile: PrepChem.com

  • General principles of nitrile reduction: Organic Chemistry textbooks and relevant literature.

  • Hofmann Rearrangement: Organic Chemistry textbooks and relevant literature.

  • Analytical techniques in organic chemistry: Standard textbooks and guides on spectroscopic and chromatographic methods.

Safety Operating Guide

A Strategic Guide to the Safe Handling and Disposal of 1-(4-Chlorophenyl)cyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling 1-(4-Chlorophenyl)cyclobutanamine must operate with a comprehensive understanding of its potential hazards and the requisite safety protocols. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety principles and regulatory guidelines. Our objective is to empower laboratory personnel with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe working environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Known Hazards of Structurally Similar Compounds:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[3]

  • Serious Eye Irritation: Can lead to redness, pain, and potential damage to the eyes.[3]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[3]

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the engineering controls in place.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring (in open air) Chemical safety goggles with side shields or a face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatA NIOSH-approved respirator with an organic vapor cartridge is recommended, especially if dust or aerosols can be generated.[4]
Solution Preparation/Mixing Chemical safety gogglesChemical-resistant glovesLaboratory coatNot generally required if performed in a well-ventilated area or a chemical fume hood.
Running Reactions (closed system) Safety glassesChemical-resistant glovesLaboratory coatNot generally required.
Work-up/Extraction Chemical safety goggles or a face shieldChemical-resistant glovesA chemical-resistant apron over a laboratory coatRecommended to be performed in a chemical fume hood.[5]
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant coveralls or suitA NIOSH-approved respirator with an organic vapor cartridge is required.

Causality of PPE Choices:

  • Eye Protection: The risk of splashes or aerosol generation necessitates the use of chemical safety goggles at a minimum. A face shield provides an additional layer of protection, especially during large-scale operations or when there is a higher risk of splashing.

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. Nitrile or neoprene gloves are generally suitable, but it is crucial to check the manufacturer's glove compatibility chart for the specific solvent being used.[6] Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.[7]

  • Body Protection: A laboratory coat should always be worn to protect against minor spills and contamination of personal clothing. For procedures with a higher risk of significant splashes, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: The use of a respirator is dictated by the potential for airborne exposure. Weighing and transferring solids can generate dust, making respiratory protection advisable. All work that may produce vapors or aerosols should be conducted within a certified chemical fume hood to minimize inhalation risk.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for minimizing the risk of exposure and ensuring reproducible experimental outcomes.

3.1. Pre-Operational Checks:

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. Check that safety showers and eyewash stations are accessible and unobstructed.[8]

  • Assemble all Necessary PPE: Before handling the chemical, don all required PPE as outlined in the table above.

  • Prepare the Work Area: The work surface should be clean and uncluttered.[7] Cover the work area with absorbent, disposable bench paper.

  • Review the Safety Data Sheet (SDS): Always have the most current SDS readily available and review it before starting work.[2]

3.2. Handling Procedure:

  • Transportation: When moving the chemical, use a secondary container to mitigate the risk of spills.

  • Weighing: If possible, weigh the compound directly in the vessel in which it will be used. If weighing on a balance, use a disposable weigh boat. Perform this task in a fume hood or a ventilated balance enclosure to control dust.[5]

  • Transfers and Reactions: Conduct all transfers of the compound and subsequent reactions within a chemical fume hood.[5] Use a spatula or scoopula for solid transfers to avoid skin contact.[5]

  • Housekeeping: Keep containers of this compound tightly closed when not in use.[3] Clean up any minor spills immediately with an appropriate absorbent material.

3.3. Post-Operational Procedures:

  • Decontamination: Wipe down the work area with an appropriate solvent and then with soap and water.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] The container should be clearly labeled.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

4.1. Waste Segregation:

  • Solid Waste: Contaminated solid waste, including gloves, weigh boats, and bench paper, should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.[5]

4.2. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.

  • Storage of Waste: Store hazardous waste containers in a designated satellite accumulation area.

  • Arranging for Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup. Do not pour chemical waste down the drain.[7]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Start: New Procedure with this compound risk_assessment Conduct Risk Assessment start->risk_assessment review_sds Review Safety Data Sheet risk_assessment->review_sds verify_controls Verify Engineering Controls (Fume Hood, Eyewash) review_sds->verify_controls gather_ppe Gather Appropriate PPE verify_controls->gather_ppe don_ppe Don PPE gather_ppe->don_ppe prepare_work_area Prepare Work Area don_ppe->prepare_work_area handle_chemical Handle Chemical in Fume Hood prepare_work_area->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end End of Procedure

Caption: Workflow for the safe handling of this compound.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about fostering a deeply ingrained culture of safety. By understanding the potential hazards, diligently using the correct PPE, and adhering to systematic operational and disposal plans, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, but it is the responsibility of every individual in the laboratory to remain vigilant and prioritize safety in all their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)cyclobutanamine
Reactant of Route 2
1-(4-Chlorophenyl)cyclobutanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.